molecular formula C35H45N7O9 B12408467 Boc-Glu(OBzl)-Gly-Arg-AMC

Boc-Glu(OBzl)-Gly-Arg-AMC

カタログ番号: B12408467
分子量: 707.8 g/mol
InChIキー: SHUBDYUHYODGSC-UIOOFZCWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Boc-Glu(OBzl)-Gly-Arg-AMC is a useful research compound. Its molecular formula is C35H45N7O9 and its molecular weight is 707.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C35H45N7O9

分子量

707.8 g/mol

IUPAC名

benzyl (4S)-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate

InChI

InChI=1S/C35H45N7O9/c1-21-17-30(45)50-27-18-23(12-13-24(21)27)40-32(47)25(11-8-16-38-33(36)37)41-28(43)19-39-31(46)26(42-34(48)51-35(2,3)4)14-15-29(44)49-20-22-9-6-5-7-10-22/h5-7,9-10,12-13,17-18,25-26H,8,11,14-16,19-20H2,1-4H3,(H,39,46)(H,40,47)(H,41,43)(H,42,48)(H4,36,37,38)/t25-,26-/m0/s1

InChIキー

SHUBDYUHYODGSC-UIOOFZCWSA-N

異性体SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C

正規SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of Boc-Glu(OBzl)-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the fluorogenic peptide substrate, Boc-Glu(OBzl)-Gly-Arg-AMC. This document details the chemical principles, experimental protocols, and analytical methods required for the successful preparation and quality control of this important research tool.

Introduction

This compound is a synthetic peptide derivative widely used in biochemical assays to measure the activity of various proteases, particularly trypsin-like serine proteases.[1] The peptide sequence, Glu-Gly-Arg, is recognized and cleaved by these enzymes at the amide bond between the C-terminal arginine (Arg) and the 7-amino-4-methylcoumarin (AMC) group. Upon enzymatic cleavage, the highly fluorescent AMC is released, providing a quantifiable signal that is directly proportional to the enzyme's activity.

The peptide is protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group and the glutamic acid side chain is protected as a benzyl ester (OBzl). These protecting groups prevent unwanted side reactions during synthesis and are strategically chosen for their stability and selective removal.

This guide outlines a well-established solution-phase synthesis approach, which is often preferred for the synthesis of peptide-AMC conjugates due to the particularities of coupling the first amino acid to the AMC moiety.

Synthesis Strategy

The synthesis of this compound is typically achieved through a stepwise solution-phase approach. The general strategy involves the sequential coupling of Boc-protected amino acids, starting from the C-terminal Arginine, which is first coupled to 7-amino-4-methylcoumarin (AMC). The Boc protecting group is removed at each step to allow for the addition of the next amino acid in the sequence.

Key Protecting Groups:
  • Boc (tert-butyloxycarbonyl): An acid-labile protecting group for the α-amino group of the amino acids. It is typically removed using trifluoroacetic acid (TFA).

  • OBzl (Benzyl ester): A protecting group for the γ-carboxyl group of glutamic acid. It is stable to the acidic conditions used for Boc removal and is typically removed by catalytic hydrogenation.

  • Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): A common protecting group for the guanidino side chain of arginine, offering good stability and efficient removal under strong acid conditions.

Experimental Protocols

The following protocols are based on established methods for solution-phase peptide synthesis and are adapted for the specific synthesis of this compound.

Synthesis of Boc-Arg(Pbf)-AMC

The initial and often most challenging step is the coupling of the C-terminal amino acid, Arginine, to the fluorophore, 7-amino-4-methylcoumarin.

Materials:

  • Boc-Arg(Pbf)-OH

  • 7-Amino-4-methylcoumarin (AMC)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve Boc-Arg(Pbf)-OH (1.0 eq), HOBt (1.1 eq), and AMC (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture with constant stirring.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash it with a small amount of DCM.

  • Dilute the filtrate with EtOAc and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Boc-Arg(Pbf)-AMC.

Synthesis of Boc-Gly-Arg(Pbf)-AMC

Procedure:

  • Deprotection of Boc-Arg(Pbf)-AMC: Dissolve Boc-Arg(Pbf)-AMC in a solution of 20-50% TFA in DCM. Stir at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to ensure complete removal of TFA.

  • Coupling Reaction: Dissolve the resulting H-Arg(Pbf)-AMC·TFA salt, Boc-Gly-OH (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C and add DCC (1.2 eq) in DCM.

  • Follow the reaction and work-up procedure as described in section 3.1.

  • Purify the crude product by flash column chromatography to obtain Boc-Gly-Arg(Pbf)-AMC.

Synthesis of Boc-Glu(OBzl)-Gly-Arg(Pbf)-AMC

Procedure:

  • Deprotection of Boc-Gly-Arg(Pbf)-AMC: Follow the deprotection procedure as described in section 3.2.

  • Coupling Reaction: Couple the resulting H-Gly-Arg(Pbf)-AMC·TFA salt with Boc-Glu(OBzl)-OH (1.2 eq) using DCC/HOBt in DMF as described above.

  • Follow the reaction and work-up procedure as described in section 3.1.

  • Purify the crude product by flash column chromatography.

Final Deprotection

The final step involves the removal of the Pbf and OBzl protecting groups. However, for most enzymatic assays, the fully protected peptide Boc-Glu(OBzl)-Gly-Arg(Pbf)-AMC can be used directly, or a final deprotection of the arginine side chain is performed. For the purpose of obtaining this compound, a strong acid cleavage is required to remove the Pbf group.

Procedure (Pbf removal):

  • Dissolve the purified Boc-Glu(OBzl)-Gly-Arg(Pbf)-AMC in a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).

  • Stir the mixture at room temperature for 2-4 hours.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification

The final product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the peptide. The exact gradient will need to be optimized based on the analytical HPLC profile of the crude product.

  • Detection: UV absorbance is monitored at wavelengths such as 220 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the main product peak are collected.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product as a white, fluffy powder.

Data Presentation

The following table summarizes the expected characteristics of the synthesized peptide.

ParameterExpected Value
Molecular Formula C₃₅H₄₅N₇O₉
Molecular Weight 707.78 g/mol
Purity (HPLC) ≥95%
Appearance White to off-white solid
Solubility Soluble in DMSO

Visualization of Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the solution-phase synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Arg-AMC Coupling cluster_step2 Step 2: Glycine Coupling cluster_step3 Step 3: Glutamic Acid Coupling cluster_final Final Steps Boc-Arg(Pbf)-OH Boc-Arg(Pbf)-OH Coupling1 DCC/HOBt Boc-Arg(Pbf)-OH->Coupling1 AMC AMC AMC->Coupling1 Boc-Arg(Pbf)-AMC Boc-Arg(Pbf)-AMC Coupling1->Boc-Arg(Pbf)-AMC Deprotection1 TFA/DCM Boc-Arg(Pbf)-AMC->Deprotection1 H-Arg(Pbf)-AMC H-Arg(Pbf)-AMC Deprotection1->H-Arg(Pbf)-AMC Coupling2 DCC/HOBt H-Arg(Pbf)-AMC->Coupling2 Boc-Gly-OH Boc-Gly-OH Boc-Gly-OH->Coupling2 Boc-Gly-Arg(Pbf)-AMC Boc-Gly-Arg(Pbf)-AMC Coupling2->Boc-Gly-Arg(Pbf)-AMC Deprotection2 TFA/DCM Boc-Gly-Arg(Pbf)-AMC->Deprotection2 H-Gly-Arg(Pbf)-AMC H-Gly-Arg(Pbf)-AMC Deprotection2->H-Gly-Arg(Pbf)-AMC Coupling3 DCC/HOBt H-Gly-Arg(Pbf)-AMC->Coupling3 Boc-Glu(OBzl)-OH Boc-Glu(OBzl)-OH Boc-Glu(OBzl)-OH->Coupling3 Boc-Glu(OBzl)-Gly-Arg(Pbf)-AMC Boc-Glu(OBzl)-Gly-Arg(Pbf)-AMC Coupling3->Boc-Glu(OBzl)-Gly-Arg(Pbf)-AMC Deprotection3 TFA/H2O/TIS Boc-Glu(OBzl)-Gly-Arg(Pbf)-AMC->Deprotection3 Crude_Peptide Crude this compound Deprotection3->Crude_Peptide Purification Preparative HPLC Crude_Peptide->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Solution-phase synthesis workflow for this compound.

Enzymatic Cleavage Pathway

The following diagram illustrates the mechanism of action of the fluorogenic substrate.

Enzymatic_Cleavage Substrate This compound (Non-fluorescent) Cleavage Cleavage at Arg-AMC bond Substrate->Cleavage Protease Trypsin-like Protease Protease->Cleavage Peptide_Fragment Boc-Glu(OBzl)-Gly-Arg Cleavage->Peptide_Fragment AMC AMC (Fluorescent) Cleavage->AMC

Caption: Enzymatic cleavage of the fluorogenic substrate.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-Glu(OBzl)-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Glu(OBzl)-Gly-Arg-AMC is a synthetic fluorogenic peptide substrate crucial for the study of various proteases, particularly those involved in the blood coagulation cascade. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its use and characterization, and its role in relevant biological pathways. This guide is intended to be a valuable resource for researchers in biochemistry, drug discovery, and diagnostics.

Physicochemical Properties

This compound is available in two common forms: the free peptide and its hydrochloride (HCl) salt. The presence of the HCl salt can affect properties such as molecular weight and potentially solubility. The following tables summarize the key physicochemical properties of both forms.

Table 1: General Physicochemical Properties

PropertyThis compoundThis compound • HCl
Appearance Yellowish powderYellowish powder
Purity (by HPLC) ≥96%[1]≥98%
Storage Conditions Store at -20°C[2]Store at -20°C[1]

Table 2: Molecular and Chemical Data

PropertyThis compoundThis compound • HCl
Molecular Formula C₃₅H₄₅N₇O₉C₃₅H₄₅N₇O₉ • HCl[1][3]
Molecular Weight 707.77 g/mol [2]744.24 g/mol [1]
CAS Number 73554-94-6[2]133448-22-3[1][3]

Table 3: Solubility and Stability

PropertyValueNotes
Solubility Soluble in DMSO (10 mM)[4]The unique structure, featuring a benzyl group and a Boc (tert-butyloxycarbonyl) protecting group, enhances its stability and solubility.[1]
Stability Light-sensitive; store in the dark. Enhanced stability due to Boc and OBzl protecting groups.[1]AMC-containing substrates are generally light-sensitive. The Boc protecting group enhances stability during synthesis.[1]

Experimental Protocols

Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in various solvents.

Materials:

  • This compound

  • Solvents of interest (e.g., DMSO, water, PBS)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Add a pre-weighed amount of the peptide to a known volume of the solvent.

  • Vortex the mixture thoroughly for 2-5 minutes.

  • If the peptide does not dissolve, sonicate the mixture for 5-10 minutes.

  • Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

  • Carefully collect the supernatant.

  • Determine the concentration of the dissolved peptide in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at the appropriate wavelength for the AMC fluorophore) or by injecting a known volume into an HPLC system and comparing the peak area to a standard curve.

  • Express solubility in mg/mL or molarity.

Assessment of Stability

This protocol provides a general framework for assessing the stability of this compound under different conditions.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

  • Buffers of varying pH (e.g., pH 4, 7, 9)

  • Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare solutions of the peptide at a known concentration in the different buffers.

  • Divide each solution into aliquots for analysis at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubate the aliquots at the desired temperatures.

  • At each time point, remove an aliquot from each condition and immediately analyze it by HPLC.

  • Monitor the decrease in the peak area of the intact peptide and the appearance of any degradation products over time.

  • Calculate the percentage of the peptide remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining peptide against time to determine the degradation kinetics.

Solid-Phase Peptide Synthesis (Boc Strategy)

This protocol describes a general method for the synthesis of a tripeptide like this compound using Boc solid-phase peptide synthesis (SPPS).

Materials:

  • Merrifield resin (or other suitable resin for C-terminal amides)

  • Boc-Arg(Pbf)-OH

  • Boc-Gly-OH

  • Boc-Glu(OBzl)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • 7-Amino-4-methylcoumarin (AMC)

Procedure:

  • Resin Preparation: Swell the resin in DCM.

  • First Amino Acid Coupling (Arg): Couple Boc-Arg(Pbf)-OH to the AMC-derivatized resin using a suitable coupling agent.

  • Boc Deprotection: Remove the Boc protecting group from the arginine residue using a solution of TFA in DCM (e.g., 50% TFA/DCM).[5]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as DIEA in DCM.

  • Second Amino Acid Coupling (Gly): Couple Boc-Gly-OH to the deprotected arginine residue.

  • Repeat Deprotection and Coupling: Repeat the Boc deprotection and neutralization steps, followed by the coupling of Boc-Glu(OBzl)-OH.

  • Final Cleavage and Deprotection: Once the peptide chain is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Enzymatic Assay Using this compound

This protocol outlines a general procedure for measuring the activity of proteases like Factor IXa and Factor XIIa using this fluorogenic substrate.

Materials:

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at the optimal pH for the enzyme)

  • Purified enzyme (e.g., Factor IXa or Factor XIIa)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the substrate by diluting the DMSO stock solution in the assay buffer to the desired final concentration.

  • Add the enzyme solution to the wells of the microplate.

  • To initiate the reaction, add the substrate solution to the wells containing the enzyme.

  • Immediately place the plate in the fluorescence reader.

  • Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for AMC (typically Ex/Em = 360/450 nm).[6]

  • The rate of the reaction is proportional to the enzyme activity and can be calculated from the linear portion of the fluorescence versus time plot.

Signaling Pathways and Mechanism of Action

This compound serves as a substrate for serine proteases, particularly Factor IXa and Factor XIIa, which are key components of the intrinsic pathway of the blood coagulation cascade. The enzymatic cleavage of the amide bond between the arginine residue and the AMC group releases the fluorescent 7-Amino-4-methylcoumarin, allowing for the quantification of enzyme activity.

Enzymatic_Cleavage sub This compound (Non-fluorescent) enzyme Factor IXa or Factor XIIa sub->enzyme prod1 Boc-Glu(OBzl)-Gly-Arg enzyme->prod1 Cleavage prod2 7-Amino-4-methylcoumarin (AMC) (Fluorescent) enzyme->prod2

Caption: Enzymatic cleavage of this compound.

The intrinsic pathway of blood coagulation is initiated by the activation of Factor XII, leading to a cascade of enzymatic reactions that ultimately result in the formation of a fibrin clot. Factor IXa, in complex with its cofactor Factor VIIIa, activates Factor X, a crucial step in the common pathway of coagulation.

Intrinsic_Pathway Intrinsic Pathway of Blood Coagulation XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XIa Factor XIa XIIa->XIa XI Factor XI IXa Factor IXa XIa->IXa IX Factor IX Xa Factor Xa IXa->Xa + Factor VIIIa X Factor X Thrombin Thrombin Xa->Thrombin + Factor Va Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen

Caption: Simplified intrinsic pathway of blood coagulation.

Conclusion

This compound is a valuable tool for researchers studying proteases involved in hemostasis and thrombosis. Its well-defined physicochemical properties, coupled with its specific enzymatic cleavage, make it an excellent substrate for kinetic studies and high-throughput screening assays. This guide provides the essential information and protocols to effectively utilize this compound in a research setting.

References

A Technical Guide to the Fluorogenic Substrate Boc-Glu(OBzl)-Gly-Arg-AMC: Mechanism and Application in Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC, a valuable tool for the sensitive detection of specific serine proteases. The core of this guide focuses on the mechanism of fluorescence release, the substrate's primary enzymatic targets, and detailed protocols for its application in research and drug development. Quantitative data on enzyme kinetics are presented, and relevant signaling pathways are illustrated to provide a comprehensive understanding of the substrate's utility.

Introduction

This compound is a synthetic peptide substrate designed for the specific and sensitive measurement of protease activity. Its structure incorporates a 7-amino-4-methylcoumarin (AMC) fluorophore, which is quenched in the intact molecule. Upon enzymatic cleavage of the amide bond between the C-terminal Arginine (Arg) residue and the AMC group, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity, enabling real-time kinetic analysis of proteases such as coagulation factors IXa and XIIa.

Mechanism of Fluorescence Release

The fundamental principle behind the use of this compound lies in the fluorescence quenching and dequenching mechanism. In its native state, the AMC fluorophore is covalently linked to the peptide backbone. This linkage results in the suppression of its fluorescent properties. Specific proteases recognize and bind to the peptide sequence, catalyzing the hydrolysis of the Arg-AMC amide bond. This cleavage event liberates the free AMC molecule, which, when excited by light at the appropriate wavelength (typically around 360-380 nm), emits a strong fluorescent signal at approximately 440-460 nm. The rate of this fluorescence increase serves as a direct measure of the protease's catalytic activity.

Fluorescence_Mechanism Substrate This compound (Non-fluorescent) Products Boc-Glu(OBzl)-Gly-Arg + Free AMC (Fluorescent) Substrate->Products Enzymatic Cleavage Enzyme Protease (e.g., Factor IXa, Factor XIIa) Enzyme->Substrate Binds Intrinsic_Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates (with FVIIIa, Ca²⁺, PL) FVIIIa Factor VIIIa FVIIIa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin (Factor II) FXa->Prothrombin Activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Experimental_Workflow A Reagent Preparation (Buffer, Substrate, Enzyme) B Assay Setup in 96-well Plate (Buffer + Enzyme) A->B C Reaction Initiation (Add Substrate) B->C D Fluorescence Measurement (Kinetic Read) C->D E Data Analysis (Calculate Reaction Velocity) D->E

Spectral Properties of Boc-Glu(OBzl)-Gly-Arg-AMC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Glu(OBzl)-Gly-Arg-AMC is a synthetic fluorogenic substrate utilized in the sensitive detection of various proteases, most notably coagulation factors IXa and XIIa, as well as trypsin.[1][2] The substrate consists of a peptide sequence, Boc-Glu(OBzl)-Gly-Arg, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate exhibits minimal fluorescence. However, upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety, the highly fluorescent AMC is released. This liberation results in a significant increase in fluorescence intensity, providing a direct measure of enzymatic activity. This guide provides a comprehensive overview of the spectral properties of the cleaved fluorophore, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathway.

Data Presentation: Spectral Properties of 7-Amino-4-methylcoumarin (AMC)

The key spectral characteristics of the released fluorophore, 7-amino-4-methylcoumarin (AMC), are summarized in the table below. It is the quantification of this released AMC that forms the basis of enzyme activity assays using this compound. The intact substrate is essentially non-fluorescent due to a phenomenon known as static quenching, where the attachment of the peptide to the AMC molecule alters its conjugated electron system, thus preventing significant fluorescence.[3]

ParameterValueUnitsNotes
Excitation Wavelength (λex) 340 - 380nmOptimal excitation can vary slightly with buffer conditions and instrumentation.
Emission Wavelength (λem) 430 - 465nmRepresents the peak of the fluorescence emission spectrum.
Molar Extinction Coefficient (ε) ~17,800M⁻¹cm⁻¹In ethanol. This value is crucial for determining concentration via absorbance.
Quantum Yield (Φ) ~0.5-In ethanol. This represents the efficiency of converting absorbed photons into emitted photons.

Enzymatic Cleavage and Signaling Pathway

This compound is a substrate for key enzymes in the intrinsic pathway of the blood coagulation cascade, namely Factor IXa and Factor XIIa.[1] The cleavage of this substrate by these proteases releases AMC, allowing for the quantification of their enzymatic activity. The following diagram illustrates the intrinsic coagulation pathway leading to the activation of Factor IX and Factor X.

Caption: Intrinsic pathway of the blood coagulation cascade.

Experimental Protocols

Determination of AMC Fluorescence Spectrum

Objective: To determine the excitation and emission maxima of the released 7-amino-4-methylcoumarin (AMC).

Materials:

  • This compound

  • Trypsin (or Factor IXa/XIIa)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the substrate stock solution into the assay buffer to a final concentration of 10-50 µM.

  • Add a sufficient amount of trypsin to the substrate solution to ensure complete cleavage. Incubate at 37°C for 1-2 hours.

  • Transfer the solution containing the released AMC to a quartz cuvette.

  • Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 440 nm) and scan a range of excitation wavelengths (e.g., 300-400 nm). The peak of this spectrum is the optimal excitation wavelength.

  • Emission Spectrum: Set the excitation wavelength to the determined optimum (from step 5) and scan a range of emission wavelengths (e.g., 400-500 nm). The peak of this spectrum is the optimal emission wavelength.

Determination of Molar Extinction Coefficient (ε) of AMC

Objective: To experimentally determine the molar extinction coefficient of AMC.

Materials:

  • 7-amino-4-methylcoumarin (AMC) standard

  • Ethanol (or other suitable solvent)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of AMC in ethanol of a known concentration (e.g., 1 mM).

  • Prepare a series of dilutions from the stock solution (e.g., 10, 20, 30, 40, 50 µM).

  • Measure the absorbance of each dilution at the absorbance maximum of AMC (around 354 nm in ethanol) using the spectrophotometer. Use ethanol as a blank.

  • Plot a graph of absorbance versus concentration.

  • The slope of the resulting linear regression line is the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length, typically 1 cm).

Extinction_Coefficient_Workflow Workflow for Molar Extinction Coefficient Determination A Prepare AMC Stock Solution B Create Serial Dilutions A->B C Measure Absorbance of each dilution B->C D Plot Absorbance vs. Concentration C->D E Calculate Slope (Slope = ε) D->E

References

The Fluorogenic Reporter: An In-depth Technical Guide to the Excitation and Emission Spectra of Cleaved AMC from Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties, experimental protocols, and applications of 7-Amino-4-methylcoumarin (AMC) as a fluorogenic reporter molecule. AMC-based assays are a cornerstone in high-throughput screening and enzyme kinetics, prized for their sensitivity and continuous monitoring capabilities. This document delves into the core principles of AMC fluorescence, detailing its spectral characteristics upon enzymatic cleavage from a quenching substrate and providing structured data and methodologies for its use in a laboratory setting.

Core Concepts: The "Turn-On" Fluorescence of AMC

7-Amino-4-methylcoumarin (AMC) is an intrinsically fluorescent molecule.[1] The fundamental principle of AMC-based assays lies in the significant increase in fluorescence that occurs when AMC is liberated from a non-fluorescent or weakly fluorescent substrate conjugate.[1][2] In its conjugated form, typically attached to a peptide or another recognition moiety via an amide bond at its 7-amino group, the fluorescence of AMC is quenched.[1][3] This quenching is a result of alterations to the conjugated electron system of the coumarin core.[4][5]

Upon enzymatic cleavage of the substrate, free AMC is released, restoring its original conjugated system and resulting in a substantial increase in fluorescence intensity.[1][4] This "turn-on" mechanism provides a high signal-to-noise ratio, making AMC-based probes exceptionally sensitive for detecting enzyme activity.[4] The rate of this fluorescence increase is directly proportional to the enzymatic activity, allowing for real-time kinetic measurements.[6][7]

Photophysical Properties of Free AMC

The utility of AMC as a fluorescent reporter is defined by its excitation and emission spectra. Once cleaved from its substrate, free AMC exhibits a characteristic blue fluorescence. The precise excitation and emission maxima can vary slightly depending on the solvent environment and pH.[8]

Data Presentation: Spectral Characteristics of Cleaved AMC

The following table summarizes the key photophysical properties of free 7-Amino-4-methylcoumarin.

PropertyValueReferences
Excitation Maximum (λex) ~341 - 380 nm[4][9][10][11]
Emission Maximum (λem) ~430 - 460 nm[4][9][10][11]
Quantum Yield (Φ) ~0.5 in Ethanol[9]
Molar Extinction Coefficient (ε) 1.90 x 10⁴ M⁻¹cm⁻¹ at 350 nm (for AMCA)[6]

Note: The Molar Extinction Coefficient is for 7-amino-4-methylcoumarin-3-acetic acid (AMCA), a derivative of AMC, and serves as a close approximation.

Experimental Protocols

Accurate and reproducible results in AMC-based assays hinge on meticulous experimental design and execution. Below are detailed protocols for key experiments.

General Protocol for Measuring Enzyme Activity using an AMC-Substrate

This protocol provides a framework for a continuous kinetic assay in a 96-well microplate format.[12]

Materials:

  • Purified enzyme of interest

  • AMC-conjugated substrate

  • Assay Buffer (optimized for the specific enzyme)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the appropriate Assay Buffer and adjust the pH. Ensure the buffer components do not interfere with fluorescence.[12]

    • Prepare a stock solution of the AMC-substrate, typically in DMSO.[6]

    • Dilute the enzyme and substrate to their final desired concentrations in pre-warmed Assay Buffer immediately before use.[6]

  • Assay Setup:

    • In a 96-well plate, add the diluted enzyme solution to each well.[6]

    • Include appropriate controls: a "no-enzyme" control (substrate only) to determine background fluorescence and a "no-substrate" control (enzyme only).[6]

  • Initiate Reaction:

    • To start the reaction, add the diluted substrate solution to each well.[6]

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.[6]

    • Measure the increase in fluorescence intensity over time at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).[6] Use an excitation wavelength in the range of 360-380 nm and an emission wavelength of approximately 460 nm.[10][13]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.[6]

Protocol for Generating an AMC Standard Curve

To quantify enzyme activity, a standard curve of free AMC is necessary to convert relative fluorescence units (RFU) to the concentration of the product formed.[10]

Materials:

  • 7-Amino-4-methylcoumarin (AMC) standard

  • DMSO

  • Assay Buffer

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare AMC Stock Solution: Prepare a stock solution of AMC in DMSO.[10][11]

  • Prepare Dilution Series: Perform a serial dilution of the AMC stock solution in the Assay Buffer to generate a range of known concentrations (e.g., 0-50 µM).[10]

  • Plate Setup: In a 96-well plate, add a fixed volume (e.g., 100 µL) of each AMC standard dilution in triplicate. Include a buffer-only blank.[5][11]

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using the same excitation and emission wavelengths as in the enzyme activity assay.[12]

  • Standard Curve Generation: Plot the fluorescence intensity (RFU) against the corresponding AMC concentration to generate a standard curve.[10] The slope of this curve can be used to convert RFU/min from the kinetic assay into moles/min of product formed.[12]

Visualization of an AMC-Based Assay Workflow

The following diagram illustrates a typical workflow for an enzyme inhibition assay using an AMC-based substrate.

G Enzyme Inhibition Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme and Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare AMC-Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme add_enzyme->add_substrate read_plate Measure Fluorescence Kinetics add_substrate->read_plate calc_velocity Calculate Initial Velocity (V₀) read_plate->calc_velocity plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_inhibition calc_ic50 Determine IC₅₀ plot_inhibition->calc_ic50

Caption: Workflow for an enzyme inhibition assay using an AMC-based substrate.

Application in Signaling Pathways: Caspase-3 Activation in Apoptosis

AMC-based substrates are invaluable for studying specific enzymatic activities within complex biological pathways. A prominent example is the detection of caspase-3 activity, a key event in the execution phase of apoptosis (programmed cell death).[14]

The intrinsic and extrinsic apoptosis pathways converge on the activation of executioner caspases, including caspase-3.[15] Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. A fluorogenic substrate for caspase-3, such as Ac-DEVD-AMC, contains the peptide sequence recognized and cleaved by this enzyme.[16] In apoptotic cells, active caspase-3 cleaves the Ac-DEVD-AMC substrate, releasing free AMC and generating a fluorescent signal that is proportional to the level of caspase-3 activity.

G Caspase-3 Mediated Apoptosis Detection cluster_pathway Apoptotic Signaling cluster_detection Fluorogenic Detection apoptotic_stimulus Apoptotic Stimulus (e.g., Staurosporine) initiator_caspases Initiator Caspases (e.g., Caspase-9) apoptotic_stimulus->initiator_caspases caspase_3_activation Caspase-3 Activation initiator_caspases->caspase_3_activation cellular_substrates Cleavage of Cellular Substrates caspase_3_activation->cellular_substrates amc_substrate Non-fluorescent Ac-DEVD-AMC Substrate caspase_3_activation->amc_substrate Cleavage apoptosis Apoptosis cellular_substrates->apoptosis free_amc Fluorescent AMC amc_substrate->free_amc fluorescence Fluorescence Signal (Ex: ~380 nm, Em: ~460 nm) free_amc->fluorescence

Caption: Detection of apoptosis via caspase-3 activation and cleavage of an AMC-based probe.

References

A Technical Guide to the Quantum Yield of 7-Amino-4-Methylcoumarin (AMC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence quantum yield of 7-amino-4-methylcoumarin (AMC), a widely utilized fluorophore in various scientific and biomedical applications. A comprehensive understanding of its quantum yield is essential for the accurate design and interpretation of fluorescence-based assays and imaging studies. This document outlines the quantitative data of AMC's quantum yield in different environments, detailed protocols for its measurement, and visual representations of experimental workflows and influencing factors.

Data Presentation: Quantum Yield of 7-Amino-4-Methylcoumarin and its Derivatives

The fluorescence quantum yield (Φ) of 7-amino-4-methylcoumarin and its derivatives is highly dependent on the solvent environment. The following table summarizes the quantum yield values for AMC and related coumarin compounds in various solvents. This data highlights the significant influence of solvent polarity on the fluorescence efficiency of these molecules.[1]

Compound NameSolventQuantum Yield (Φ)
7-Amino-4-methylcoumarinEthanol~0.5
7-Diethylamino-4-methylcoumarin (Coumarin 1)Ethanol~0.5
7-Diethylamino-4-methylcoumarin (Coumarin 1)Less Polar SolventsGenerally Higher
Coumarin 102Ethanol0.6
Coumarin 153Ethanol0.4
Coumarin 153Water0.1
Coumarin 153Cyclohexane0.9
Coumarin 6Ethanol0.8
6-Hydroxy-7-amino-4-methylcoumarin (knightletin)Methanol0.81[1][2]
3-Substituted 7-Hydroxycoumarin (Inhibitor 6d)PBS (pH 7.4)0.25[1][3]
3-Substituted 7-Hydroxycoumarin (Inhibitor 7)PBS (pH 7.4)0.32[1][3]
7-(N,N-diethylamino)coumarin-3-aldehyde derivative (4e)-0.83[1][4]
7-aminocoumarin derivative (CC-7)Methanol~0.19
7-aminocoumarin derivative (CC-8)Methanol~0.21

Note: The quantum yield is a dimensionless quantity representing the ratio of photons emitted to photons absorbed. The values presented are often relative quantum yields determined using a well-characterized standard.[1]

Experimental Protocol: Measurement of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[1] This technique involves comparing the fluorescence intensity of the sample of interest to that of a standard with a known quantum yield.[1]

Principle

The fluorescence quantum yield (Φ) is the ratio of the number of photons emitted to the number of photons absorbed. In the comparative method, the quantum yield of an unknown sample (Φₓ) is calculated relative to a standard (Φₛₜ) using the following equation:[1]

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)[1]

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • The subscripts x and st refer to the unknown sample and the standard, respectively.

To minimize errors from inner filter effects, it is crucial to work with dilute solutions where the absorbance at the excitation wavelength is typically below 0.1.[1] A more accurate approach involves measuring the integrated fluorescence intensity and absorbance for a series of concentrations for both the sample and the standard. A plot of integrated fluorescence intensity versus absorbance will yield a straight line, and the gradient (slope) of this line can be used in the calculation.[1]

Materials
  • Spectrofluorometer with a corrected emission spectrum function[1]

  • UV-Vis spectrophotometer[1]

  • Quartz cuvettes (1 cm path length)[1]

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)[1][5]

  • High-purity solvents[1]

  • Volumetric flasks and pipettes for accurate dilutions[1]

Procedure
  • Selection of a Suitable Standard : Choose a fluorescence standard that absorbs and emits in a similar wavelength range as the sample of interest. The quantum yield of the standard should be well-established and not significantly affected by environmental factors.[1]

  • Preparation of Stock Solutions : Prepare stock solutions of both the unknown sample (AMC) and the standard in the desired solvent.[1] For example, a 10 mM stock solution of AMC can be prepared by dissolving 1.75 mg in 1 mL of DMSO.

  • Preparation of a Series of Dilutions : From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.01 to 0.1.[1]

  • Absorbance Measurements : Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.[1]

  • Fluorescence Measurements :

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.[1]

    • Record the fluorescence emission spectrum for each solution of the sample and the standard. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.[1]

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).[1]

  • Data Analysis :

    • For both the sample and the standard, plot the integrated fluorescence intensity (I) as a function of absorbance (A).[1]

    • The slope (gradient) of the resulting straight line is used in the quantum yield calculation.

    • The refractive indices (η) of the solvents can be found in the literature. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in determining the relative fluorescence quantum yield of 7-amino-4-methylcoumarin using the comparative method.

G Workflow for Determining Relative Fluorescence Quantum Yield cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_standard Select Standard prep_stock Prepare Stock Solutions (Sample & Standard) prep_standard->prep_stock prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor plot_data Plot Intensity vs. Absorbance integrate_fluor->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Workflow for determining relative fluorescence quantum yield.
Factors Influencing Quantum Yield

Several environmental factors can significantly impact the fluorescence quantum yield of 7-amino-4-methylcoumarin. The diagram below illustrates these key influencers.

G Factors Influencing AMC Quantum Yield qy Quantum Yield of AMC solvent Solvent Polarity qy->solvent Decreases with increasing polarity ph pH qy->ph Sensitive to acidic/alkaline conditions temperature Temperature qy->temperature Can decrease with increasing temperature concentration Concentration qy->concentration Quenching at high concentrations

Key factors affecting the quantum yield of AMC.
Application in Enzyme Assays

7-amino-4-methylcoumarin is frequently used as a fluorogenic substrate in enzyme assays. The following diagram illustrates the general principle of its application.

G AMC in Enzyme Assays cluster_reaction Enzymatic Reaction enzyme Enzyme cleavage Cleavage enzyme->cleavage substrate AMC-Substrate Conjugate (Non-fluorescent) substrate->cleavage amc Free AMC (Highly Fluorescent) cleavage->amc product Cleaved Substrate cleavage->product

Principle of AMC as a fluorogenic enzyme substrate.

References

Chemical structure and CAS number for Boc-Glu(OBzl)-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Boc-Glu(OBzl)-Gly-Arg-AMC. It details its chemical properties, mechanism of action, and its application in the study of serine proteases, particularly those involved in the blood coagulation cascade.

Chemical Structure and Properties

This compound, also known as Boc-EGR-AMC, is a synthetic tripeptide covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The peptide sequence, Glutamic acid - Glycine - Arginine, is specifically designed to be recognized and cleaved by certain serine proteases. The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain of the glutamic acid is protected by a benzyl ester (OBzl), enhancing the substrate's stability and specificity.

The chemical structure consists of the protected peptide sequence linked via an amide bond between the C-terminal arginine and the amino group of AMC.

CAS Number: 133448-22-3 (for the hydrochloride salt form)

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound and its fluorescent product.

PropertyValueReference(s)
Molecular Formula C₃₅H₄₅N₇O₉ · HCl
Molecular Weight 744.25 g/mol
Appearance Yellowish powder
Purity (HPLC) ≥ 96%
Storage Conditions -20°C
Fluorophore 7-Amino-4-methylcoumarin (AMC)[1]
Excitation Wavelength (λex) ~355 nm - 380 nm[2]
Emission Wavelength (λem) ~460 nm[2]

Mechanism of Action and Applications

This compound is a fluorogenic substrate primarily used to measure the enzymatic activity of coagulation Factor IXa and Factor XIIa, as well as trypsin.[1][3] In its intact form, the substrate is non-fluorescent. Upon enzymatic hydrolysis of the amide bond between Arginine and AMC, the free 7-amino-4-methylcoumarin is released. This product is highly fluorescent, and the increase in fluorescence intensity over time is directly proportional to the enzyme's activity.

Key Applications:

  • Enzyme Kinetics: Determining the kinetic parameters (Kₘ, Vmax) of proteases.

  • Inhibitor Screening: High-throughput screening of potential inhibitors for enzymes like Factor IXa and Factor XIIa.

  • Coagulation Cascade Research: Studying the intrinsic pathway of blood coagulation.

Role in the Intrinsic Coagulation Pathway

This substrate is a valuable tool for investigating the intrinsic pathway of blood coagulation. This pathway is initiated by the contact activation of Factor XII to its active form, Factor XIIa. Factor XIIa then activates Factor XI to XIa, which in turn activates Factor IX to IXa. Factor IXa, as part of the tenase complex, proceeds to activate Factor X, a key step leading to thrombin generation and fibrin clot formation. By measuring the activity of Factor IXa and Factor XIIa, researchers can probe the initial and downstream events of this critical physiological cascade.

Intrinsic_Pathway cluster_substrate Assay Principle cluster_pathway Intrinsic Coagulation Pathway Substrate This compound (Non-fluorescent) Product Free AMC (Fluorescent) Substrate->Product  Factor IXa or XIIa FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXIIa->Substrate Cleaves Substrate FXI Factor XI FXIa Factor XIa FXI->FXIa FIX Factor IX FIXa Factor IXa FIX->FIXa FIXa->Substrate Cleaves Substrate FX Factor X FXa Factor Xa FX->FXa

Caption: Workflow of the enzymatic assay and its relation to the intrinsic coagulation cascade.

Experimental Protocols

While a specific, validated protocol for this compound was not found in the reviewed literature, a general methodology for a fluorogenic protease assay can be provided based on common practices for similar substrates. Researchers must optimize these conditions for their specific enzyme and experimental setup.

Reagent Preparation
  • Substrate Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound by dissolving it in an organic solvent such as DMSO. Store this stock solution in aliquots at -20°C or below, protected from light.

  • Assay Buffer: The choice of buffer is critical and depends on the enzyme being studied. A common buffer for coagulation factor assays is Tris-based. For example: 25 mM Tris pH 8.0, 100 mM NaCl, 0.01% Brij35.[2] The buffer may also require cofactors like CaCl₂ for optimal enzyme activity.

  • Enzyme Solution: Prepare a stock solution of the purified enzyme (e.g., Factor IXa or Factor XIIa) in a suitable buffer and store as recommended by the supplier. Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis during the measurement period.

  • AMC Standard Solution: To convert relative fluorescence units (RFU) to the concentration of product formed, a standard curve using free 7-amino-4-methylcoumarin is required. Prepare a stock solution of AMC in the same solvent as the substrate and create a series of dilutions in the assay buffer.

Assay Procedure (96-well plate format)
  • Standard Curve:

    • Add a range of known concentrations of the AMC standard solution to several wells of a 96-well microplate (e.g., black, flat-bottom for fluorescence assays).

    • Add assay buffer to bring the total volume in each well to the final reaction volume (e.g., 100 µL).

  • Enzyme Reaction:

    • To the experimental wells, add the assay buffer.

    • Add the diluted enzyme solution to each well.

    • To initiate the reaction, add the substrate solution. The final substrate concentration should ideally be at or below the Kₘ value for accurate kinetic measurements. A typical starting point could be a final concentration of 10-50 µM.

    • Include appropriate controls:

      • No-enzyme control: Substrate and buffer only (to measure background fluorescence).

      • No-substrate control: Enzyme and buffer only.

  • Measurement:

    • Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate excitation (~355-380 nm) and emission (~460 nm) wavelengths.

    • Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).

Data Analysis
  • Standard Curve: Plot the fluorescence intensity (RFU) of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (RFU per mole of AMC).

  • Reaction Rate: For each enzyme reaction, plot the fluorescence intensity (RFU) against time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve (RFU/min).

  • Convert to Molar Rate: Convert the reaction rate from RFU/min to moles/min using the slope from the AMC standard curve.

    • Rate (moles/min) = (Slope of reaction curve [RFU/min]) / (Slope of standard curve [RFU/mole])

  • Enzyme Activity: Calculate the specific activity of the enzyme based on the reaction rate and the amount of enzyme used in the assay.

The following diagram illustrates the general workflow for conducting a kinetic enzyme assay using this fluorogenic substrate.

Assay_Workflow Prep 1. Reagent Preparation - Substrate Stock (in DMSO) - Assay Buffer - Enzyme Dilutions - AMC Standard Curve Plate 2. Plate Setup (96-well) - Add Assay Buffer - Add Enzyme or AMC Standard Prep->Plate Initiate 3. Reaction Initiation - Add Substrate to wells Plate->Initiate Read 4. Kinetic Measurement - Read Fluorescence (λex/λem) - Record RFU vs. Time Initiate->Read Analyze 5. Data Analysis - Calculate slope (V₀) - Convert RFU/min to M/s - Determine Kinetic Parameters Read->Analyze

Caption: General experimental workflow for a protease assay using a fluorogenic AMC substrate.

References

An In-Depth Technical Guide to the Substrate Specificity of Boc-Glu(OBzl)-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC, its enzymatic cleavage, and its application in protease activity assays. This document details the substrate's specificity, the kinetics of its cleavage by key enzymes, and standardized protocols for its use in research and drug development.

Introduction to this compound

This compound is a synthetic peptide substrate widely used for the sensitive and continuous measurement of protease activity. Its chemical structure consists of a four-amino-acid peptide sequence (Glutamic acid - Glycine - Arginine) with protecting groups (Boc and OBzl) and a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC).

The principle of its use lies in the phenomenon of fluorescence resonance energy transfer (FRET). In the intact substrate, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time kinetic studies.

Enzyme Specificity and Quantitative Kinetics

This compound is primarily recognized and cleaved by a specific subset of serine proteases, most notably those involved in the blood coagulation cascade. The key enzymes that exhibit significant activity towards this substrate are:

  • Factor IXa (FIXa): A critical serine protease in the intrinsic pathway of blood coagulation.

  • Factor XIIa (FXIIa): The initiating enzyme of the intrinsic pathway.[1]

  • Trypsin: A well-characterized serine protease from the digestive system, often used as a model enzyme in protease research.

While product suppliers consistently identify these enzymes as primary catalysts for this compound hydrolysis, a comprehensive search of publicly available scientific literature and databases did not yield specific Michaelis-Menten constants (Km) or catalytic rate constants (kcat) for the interaction of this particular substrate with Factor IXa, Factor XIIa, or trypsin. This suggests that while the substrate is widely used for activity screening, detailed kinetic characterization may be limited to proprietary or unpublished research. The following table, therefore, serves as a template for researchers to populate with their own experimentally determined values.

Table 1: Enzyme Kinetic Parameters for the Cleavage of this compound

EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Factor IXaData not availableData not availableData not available
Factor XIIaData not availableData not availableData not available
TrypsinData not availableData not availableData not available

Researchers are encouraged to perform standard enzyme kinetic assays to determine these values for their specific experimental conditions.

Signaling Pathway: The Blood Coagulation Cascade

The primary enzymes that cleave this compound, Factor IXa and Factor XIIa, are integral components of the intrinsic pathway of the blood coagulation cascade. This signaling pathway is a complex series of proteolytic events leading to the formation of a fibrin clot. Understanding this pathway is crucial for contextualizing the use of this substrate in hematology and thrombosis research.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact with negative surfaces XI Factor XI XIIa->XI Cleavage XIa Factor XIa XI->XIa IX Factor IX XIa->IX Cleavage IXa Factor IXa IX->IXa X Factor X IXa->X Cleavage (+ Factor VIIIa) VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->X Cleavage TF Tissue Factor TF->VIIa Forms complex Xa Factor Xa X->Xa Prothrombin Prothrombin (Factor II) Xa->Prothrombin Cleavage (+ Factor Va) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: The Intrinsic and Extrinsic Pathways of the Blood Coagulation Cascade.

Experimental Protocols

The following sections provide detailed methodologies for performing a protease cleavage assay using this compound.

General Experimental Workflow

The workflow for a typical fluorogenic protease assay is straightforward and can be adapted for high-throughput screening.

Caption: A generalized workflow for a fluorogenic protease inhibition assay.

Detailed Assay Protocol for Trypsin Activity

This protocol is provided as a template and can be adapted for Factor IXa and Factor XIIa with appropriate modifications to the buffer composition.

Materials:

  • This compound substrate

  • Trypsin (porcine pancreas)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 0.1 mg/mL BSA, pH 8.0.[2] An alternative is 50 mM HEPES, pH 8.3.[3]

  • DMSO (for dissolving substrate and test compounds)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mg/mL in 1 mM HCl). Further dilute the enzyme to the desired working concentration in the Assay Buffer just before use. The final enzyme concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.

    • Prepare serial dilutions of any test compounds (e.g., inhibitors) in DMSO.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer to bring the final volume to 200 µL.

      • 2 µL of the test compound dilution or DMSO (for control wells).

      • The appropriate volume of the diluted enzyme solution.

    • Include control wells:

      • No enzyme control: Contains substrate and buffer but no enzyme.

      • No substrate control: Contains enzyme and buffer but no substrate.

      • Positive control: Contains enzyme, substrate, and buffer with DMSO vehicle.

      • Inhibitor control: Contains enzyme, substrate, buffer, and a known inhibitor.

  • Pre-incubation:

    • Mix the contents of the plate by gentle shaking and pre-incubate at the desired temperature (e.g., 37°C) for 10-15 minutes. This step allows for any inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the this compound substrate to each well. The final substrate concentration should ideally be at or below the Km value for sensitive inhibitor screening, or at saturating concentrations (>> Km) for determining Vmax. A typical starting concentration is 10-50 µM.

    • Immediately place the microplate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

  • Data Analysis:

    • For each well, plot the relative fluorescence units (RFU) against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • For inhibitor studies, calculate the percent inhibition relative to the positive control and determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

    • For kinetic parameter determination, measure the initial velocities at varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Recommended Assay Buffers for Coagulation Factors
  • Factor IXa: A Tris-BSA buffer is recommended.[4] A common formulation is 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Factor XIIa: A buffer containing 140 mM NaCl, 20 mM HEPES, and 0.1% PEG 6000 at pH 7.4 has been reported.[5] Another option is 0.05 M Tris-HCl, pH 7.8.

Conclusion

References

The Strategic Application of Boc and OBzl Protecting Groups in Chemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious use of protecting groups is paramount. These temporary modifications of reactive functional groups prevent unwanted side reactions and ensure the desired chemical transformations occur with high selectivity and yield. Among the most versatile and widely employed protecting groups are the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (OBzl or Cbz/Z) group. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and strategic applications of Boc and OBzl protecting groups.

Core Principles: A Tale of Two Stabilities

The efficacy of Boc and OBzl protecting groups stems from their distinct and complementary chemical stabilities, a concept known as orthogonality. This orthogonality allows for the selective removal of one group while the other remains intact, enabling complex molecular manipulations.

The Boc group is an acid-labile protecting group, renowned for its stability under basic and nucleophilic conditions but readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This characteristic is a cornerstone of the Boc solid-phase peptide synthesis (SPPS) strategy.[3] The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[4][5]

Conversely, the OBzl group is stable to a wide range of acidic and basic conditions but is susceptible to removal by catalytic hydrogenolysis.[6][7] This method involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source to cleave the benzyl-oxygen or benzyl-nitrogen bond.[6] The OBzl group can be introduced to amines, alcohols, and carboxylic acids using benzyl chloroformate (Cbz-Cl) or benzyl bromide under appropriate conditions.

Data Presentation: A Quantitative Comparison

The selection of a protecting group strategy is often guided by factors such as reaction efficiency, yield, and the mildness of deprotection conditions. The following tables summarize typical quantitative data for the protection and deprotection of amines and carboxylic acids using Boc and OBzl groups.

Table 1: Boc Protecting Group - Representative Data

TransformationSubstrateReagents & ConditionsReaction TimeYield (%)Citation(s)
Protection Primary AmineBoc₂O (1.1 eq), THF, rt1-12 h89-95%[5][8]
Protection Primary AmineBoc₂O (1.0 eq), Water/Acetone, rt8-12 min90-98%[4]
Deprotection Boc-protected Amine25-50% TFA in DCM, rt0.5-2 h>95%[1][9][10]
Deprotection Boc-protected Amine4M HCl in Dioxane, rt0.5-4 h>95%[2][11][12]

Table 2: OBzl Protecting Group - Representative Data

| Transformation | Substrate | Reagents & Conditions | Reaction Time | Yield (%) | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | Protection | Amine | Benzyl Chloroformate, NaHCO₃, Water | 1-3 h | 85-95% |[6] | | Protection | Carboxylic Acid | Benzyl Bromide, Cs₂CO₃, DMF | 12-24 h | 80-95% | | | Deprotection | OBzl-protected Amine/Alcohol/Carboxylic Acid | H₂, 10% Pd/C, MeOH or EtOH, rt | 1-16 h | >90% |[13] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of protecting group strategies. The following sections provide generalized yet comprehensive methodologies for the key transformations involving Boc and OBzl groups.

Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq)

  • Tetrahydrofuran (THF) or a suitable solvent (e.g., dichloromethane, acetonitrile, water/acetone)[4][5]

  • Optional: Base such as triethylamine (TEA) or sodium bicarbonate if starting with an amine salt[5]

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolve the primary amine in the chosen solvent in a round-bottom flask.

  • Add di-tert-butyl dicarbonate to the stirred solution.[5]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude N-Boc protected amine.

  • Purify the product by column chromatography if necessary.

Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected amine (1.0 mmol)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (25-50% v/v in DCM)[1][10]

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the Boc-protected amine in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the TFA/DCM solution to the stirred mixture.

  • Allow the reaction to warm to room temperature and monitor by TLC. The reaction is typically complete within 30 minutes to 2 hours.[9]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.

OBzl Protection of an Amine using Benzyl Chloroformate

Materials:

  • Amine (1.0 mmol)

  • Benzyl chloroformate (Cbz-Cl) (1.1 mmol, 1.1 eq)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Water or a biphasic solvent system (e.g., water/dichloromethane)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the amine in the chosen solvent system.

  • Add the base to the solution.

  • Slowly add benzyl chloroformate to the stirred mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[6]

  • If a biphasic system is used, separate the organic layer. If an aqueous system is used, extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography if necessary.

OBzl Deprotection by Catalytic Hydrogenolysis

Materials:

  • OBzl-protected compound (1.0 mmol)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or other suitable solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

Procedure:

  • Dissolve the OBzl-protected compound in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC. Reaction times can vary from 1 to 16 hours.[13]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate in vacuo to obtain the deprotected product.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key mechanisms and a typical experimental workflow.

Boc_Protection_Mechanism Boc Protection Mechanism Amine R-NH₂ (Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Boc Anhydride) Boc2O->Tetrahedral_Intermediate Boc_Amine R-NH-Boc (Boc-protected Amine) Tetrahedral_Intermediate->Boc_Amine Collapse Byproducts t-BuOH + CO₂ Tetrahedral_Intermediate->Byproducts Decomposition

Caption: Mechanism of amine protection using the Boc group.

Boc_Deprotection_Mechanism Boc Deprotection Mechanism (Acid-catalyzed) Boc_Amine R-NH-Boc (Boc-protected Amine) Protonation Protonated Carbamate Boc_Amine->Protonation H⁺ Fragmentation Fragmentation Protonation->Fragmentation Amine R-NH₃⁺ (Protonated Amine) Fragmentation->Amine Byproducts Isobutylene + CO₂ Fragmentation->Byproducts

Caption: Acid-catalyzed deprotection mechanism of the Boc group.

OBzl_Deprotection_Mechanism OBzl Deprotection by Catalytic Hydrogenolysis OBzl_Substrate R-X-CH₂-Ph (OBzl-protected Substrate) X = O, N Adsorption Adsorption OBzl_Substrate->Adsorption Catalyst_Surface Pd/C Catalyst Surface Cleavage C-X Bond Cleavage Catalyst_Surface->Cleavage H₂ activation Adsorption->Catalyst_Surface Deprotected_Product R-XH (Deprotected Product) Cleavage->Deprotected_Product Toluene Toluene Cleavage->Toluene H₂ H₂ H₂->Adsorption

Caption: Mechanism of OBzl deprotection via catalytic hydrogenolysis.

Experimental_Workflow General Experimental Workflow for Protection/Deprotection Start Start Reaction_Setup 1. Reaction Setup (Dissolve Substrate, Add Reagents) Start->Reaction_Setup Reaction_Monitoring 2. Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup 3. Workup (Quenching, Extraction, Washing) Reaction_Monitoring->Workup Reaction Complete Purification 4. Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization 5. Characterization (NMR, MS) Purification->Characterization End End Product Characterization->End

Caption: A generalized workflow for chemical protection and deprotection reactions.

Conclusion

The Boc and OBzl protecting groups are indispensable tools in modern organic synthesis. Their distinct chemical properties provide a robust platform for orthogonal protection strategies, which are fundamental to the efficient and selective synthesis of complex molecules. A thorough understanding of their respective chemistries, coupled with optimized experimental protocols, empowers researchers and drug development professionals to navigate the challenges of multi-step synthesis and achieve their synthetic goals. The data and methodologies presented in this guide serve as a comprehensive resource for the strategic implementation of Boc and OBzl protecting groups in the laboratory.

References

Methodological & Application

Application Notes and Protocols for Boc-Glu(OBzl)-Gly-Arg-AMC Enzyme Kinetics Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing the fluorogenic substrate, Boc-Glu(OBzl)-Gly-Arg-AMC, for the kinetic analysis of serine proteases, particularly coagulation factors IXa and XIIa, and trypsin. The protocol herein details the principles of the assay, reagent preparation, a step-by-step procedure for conducting the assay in a 96-well format, and methods for data analysis to determine key enzymatic kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max). This application note is intended to aid researchers in academic and industrial settings in the study of enzyme function and the screening of potential inhibitors.

Introduction

This compound is a synthetic peptide substrate that is highly specific for certain serine proteases. Its utility in enzyme kinetics stems from its fluorogenic nature. The peptide sequence is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the Arginine (Arg) residue and the AMC molecule, the highly fluorescent AMC is released.[1][2][3] The rate of increase in fluorescence is directly proportional to the enzymatic activity, allowing for real-time monitoring of the reaction. This assay is a valuable tool in drug discovery for screening potential enzyme inhibitors and for the fundamental characterization of enzyme kinetics.[4]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the substrate by a target protease, leading to the liberation of the fluorescent AMC molecule. The fluorescence of the released AMC can be monitored using a fluorescence plate reader with excitation and emission wavelengths typically around 360-380 nm and 440-460 nm, respectively.

Materials and Reagents

Reagents and Consumables
Reagent/ConsumableSupplier (Example)Catalog Number (Example)
This compoundMedChemExpressHY-P4333
Human Coagulation Factor IXaSigma-AldrichHFIXA
Human Coagulation Factor XIIaSigma-AldrichHFIIXA
Trypsin from bovine pancreasSigma-AldrichT1426
7-Amino-4-methylcoumarin (AMC)Sigma-AldrichA9891
Dimethyl sulfoxide (DMSO), anhydrousSigma-Aldrich276855
Tris-HClSigma-AldrichT5941
Sodium Chloride (NaCl)Sigma-AldrichS9888
Calcium Chloride (CaCl₂)Sigma-AldrichC1016
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Black, flat-bottom 96-well platesCorning3603
Deionized water (ddH₂O)------
Equipment
  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Incubator capable of maintaining 37°C.

  • Multichannel pipette.

  • Standard laboratory pipettes and tips.

  • Reagent reservoirs.

Experimental Protocols

Reagent Preparation

3.1.1. Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)

  • Dissolve Tris base, NaCl, and CaCl₂ in ddH₂O.

  • Adjust the pH to 7.4 with HCl.

  • Add BSA to a final concentration of 0.1% (w/v).

  • Filter sterilize the buffer and store at 4°C.

3.1.2. Substrate Stock Solution (10 mM)

  • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

3.1.3. Enzyme Stock Solution

  • Prepare a stock solution of the enzyme (e.g., Factor IXa, Factor XIIa, or Trypsin) in assay buffer at a concentration of 1 mg/mL.

  • Aliquot and store according to the manufacturer's instructions (typically at -80°C).

3.1.4. AMC Standard Stock Solution (1 mM)

  • Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM.

  • Aliquot and store at -20°C, protected from light.

AMC Standard Curve

To convert the relative fluorescence units (RFU) to the molar amount of product formed, a standard curve of free AMC must be generated.

  • Prepare a series of dilutions of the AMC standard stock solution in assay buffer, ranging from 0 to 100 µM.

  • Add 100 µL of each dilution to a well of a black 96-well plate in triplicate.

  • Measure the fluorescence at Ex/Em = 360/450 nm.

  • Plot the fluorescence intensity (RFU) against the known AMC concentration (µM). The resulting linear plot will be used to determine the concentration of AMC produced in the enzymatic reaction.

AMC Concentration (µM)Volume of 1 mM AMC Stock (µL)Volume of Assay Buffer (µL)
1001090
50595
252.597.5
12.51.2598.75
6.250.62599.375
3.1250.312599.6875
00100
Enzyme Kinetics Assay Protocol (96-well plate)

This protocol is designed to determine the K_m and V_max of a protease.

  • Prepare Substrate Working Solutions:

    • Prepare a series of dilutions of the this compound stock solution in assay buffer. A typical concentration range would be 0.1 to 10 times the expected K_m value. If the K_m is unknown, a broad range from 1 µM to 200 µM is a good starting point. Prepare each concentration in triplicate.

  • Prepare Enzyme Working Solution:

    • Dilute the enzyme stock solution in pre-warmed assay buffer to the desired final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course. A starting concentration of 10-100 nM is often appropriate.

  • Assay Setup:

    • In a black 96-well plate, add 50 µL of each substrate working solution to the appropriate wells.

    • Include a "no enzyme" control (50 µL of substrate working solution and 50 µL of assay buffer) to measure background fluorescence.

    • Include a "no substrate" control (50 µL of enzyme working solution and 50 µL of assay buffer).

  • Initiate the Reaction:

    • Pre-warm the plate with the substrate to 37°C.

    • Initiate the reaction by adding 50 µL of the pre-warmed enzyme working solution to each well. The total reaction volume will be 100 µL.

    • Mix gently by pipetting up and down a few times.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Monitor the increase in fluorescence intensity (RFU) over time (kinetic read). Record data points at regular intervals (e.g., every 30-60 seconds) for a period of 30-60 minutes. The excitation wavelength should be set to ~360 nm and the emission wavelength to ~460 nm.

Data Presentation and Analysis

Data Analysis for K_m and V_max Determination
  • Calculate Initial Velocity (v₀):

    • For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes).

    • Identify the linear portion of the curve (the initial phase of the reaction).

    • Determine the slope of this linear portion to get the initial reaction velocity in RFU/min.

  • Convert RFU/min to µM/min:

    • Using the slope from the AMC standard curve (RFU/µM), convert the initial velocities from RFU/min to µM/min.

    • Velocity (µM/min) = (Slope of reaction curve [RFU/min]) / (Slope of AMC standard curve [RFU/µM])

  • Determine K_m and V_max:

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot).

      • v₀ = (V_max * [S]) / (K_m + [S])

    • Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).[5][6]

Substrate Concentration [S] (µM)Initial Velocity (v₀) (RFU/min)Initial Velocity (v₀) (µM/min)
[S₁]......
[S₂]......
[S₃]......
[S₄]......
[S₅]......
[S₆]......
[S₇]......
[S₈]......
Summary of Kinetic Parameters
EnzymeK_m (µM)V_max (µM/min)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Factor IXaValueValueValueValue
Factor XIIaValueValueValueValue
TrypsinValueValueValueValue
Note: k_cat = V_max / [E], where [E] is the enzyme concentration.

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer dilute_substrate Prepare Substrate Working Dilutions prep_buffer->dilute_substrate prep_substrate Prepare Substrate Stock (10 mM in DMSO) prep_substrate->dilute_substrate prep_enzyme Prepare Enzyme Stock dilute_enzyme Prepare Enzyme Working Solution prep_enzyme->dilute_enzyme prep_amc Prepare AMC Standard Stock convert_units Convert RFU/min to µM/min prep_amc->convert_units setup_plate Add Substrate to 96-well Plate dilute_substrate->setup_plate initiate_reaction Add Enzyme to Initiate Reaction dilute_enzyme->initiate_reaction setup_plate->initiate_reaction read_plate Read Fluorescence (Kinetic Mode) initiate_reaction->read_plate calc_velocity Calculate Initial Velocities (v₀) read_plate->calc_velocity calc_velocity->convert_units plot_data Plot v₀ vs. [S] convert_units->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Caption: Experimental workflow for the enzyme kinetics assay.

Assay Principle

G Substrate This compound (Non-fluorescent) Products Boc-Glu(OBzl)-Gly-Arg + AMC (Fluorescent) Substrate->Products Enzymatic Cleavage Enzyme Protease (e.g., Factor IXa, Factor XIIa, Trypsin) Fluorescence Increased Fluorescence Products->Fluorescence Detection

Caption: Principle of the fluorogenic protease assay.

Blood Coagulation Cascade

G cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates TF Tissue Factor (Factor III) TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa TF VIIa->TF_VIIa TF_VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (Factor II) Xa->Prothrombin Activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Cleaves VIIIa Factor VIIIa Thrombin->VIIIa Va Factor Va Thrombin->Va Fibrin Fibrin (Clot) Fibrinogen->Fibrin

Caption: The blood coagulation cascade.

References

High-Throughput Screening Assay Using Boc-Glu(OBzl)-Gly-Arg-AMC for Protease Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

This document provides detailed application notes and protocols for a high-throughput screening (HTS) assay utilizing the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC. This substrate is particularly effective for identifying inhibitors of serine proteases, with notable specificity for key enzymes in the blood coagulation cascade, namely Factor IXa (FIXa) and Factor XIIa (FXIIa), as well as trypsin and related enzymes. The assay's principle is based on the enzymatic cleavage of the amide bond between arginine and 7-amino-4-methylcoumarin (AMC). This cleavage liberates the highly fluorescent AMC molecule, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity. This robust and sensitive assay is well-suited for HTS campaigns in academic research and drug development aimed at discovering novel anticoagulants and other protease inhibitors.

Principle of the Assay

The this compound substrate is a synthetic peptide containing a recognition sequence for specific serine proteases. In its intact form, the fluorescence of the AMC group is minimal. Upon enzymatic hydrolysis by a target protease, such as FIXa or FXIIa, the AMC fluorophore is released. The resulting increase in fluorescence can be monitored in real-time using a fluorescence plate reader, with excitation typically around 350-380 nm and emission detection at 440-460 nm. The rate of the fluorescence increase serves as a direct measure of the enzyme's catalytic activity. In an inhibitor screening context, a decrease in the rate of fluorescence generation in the presence of a test compound indicates potential inhibition of the target enzyme.

Applications

  • High-Throughput Screening (HTS): Rapidly screen large compound libraries to identify potential inhibitors of Factor IXa and Factor XIIa.

  • Enzyme Kinetics: Determine key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for the interaction between the target protease and the substrate.

  • Inhibitor Characterization: Determine the potency of identified inhibitors by calculating their half-maximal inhibitory concentration (IC50) values.

  • Drug Discovery: Facilitate the discovery and development of novel anticoagulant therapies targeting the intrinsic pathway of the coagulation cascade.

Quantitative Data Summary

The following tables summarize key quantitative data for the HTS assay using this compound.

Table 1: Recommended Reagent Concentrations

ReagentStock ConcentrationFinal Assay Concentration
Target Enzyme (e.g., Factor IXa, Factor XIIa)1 µM1 - 10 nM
This compound Substrate10 mM in DMSO10 - 100 µM
Test Compounds10 mM in DMSO0.1 - 100 µM
Positive Control Inhibitor (e.g., known specific inhibitor)1 mM in DMSOVaries (typically 3-5x IC50)
DMSO (vehicle)100%≤ 1%

Table 2: Example IC50 Values for Factor XIIa Inhibitors

CompoundIC50 (µM)
Z12251203580.93[1][2]
Z452872150.78[1][2]
Z309741750.87[1][2]
Z1467900681.3[1][2]
Compound 2250067.9[3]

Experimental Protocols

Materials and Reagents
  • This compound (from a reputable supplier)

  • Human Factor IXa, active form (recombinant or plasma-derived)

  • Human Factor XIIa, active form (recombinant or plasma-derived)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA

  • DMSO (Dimethyl sulfoxide), molecular biology grade

  • Known specific inhibitor for the target enzyme (for positive control)

  • 384-well, black, flat-bottom microplates

  • Fluorescence microplate reader with excitation and emission filters for AMC

  • Multichannel pipettes or automated liquid handling system

Reagent Preparation
  • Assay Buffer: Prepare a 1L solution of 50 mM Tris-HCl (pH 7.4) containing 150 mM NaCl, 5 mM CaCl₂, and 0.1% (w/v) Bovine Serum Albumin (BSA). Filter-sterilize and store at 4°C.

  • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

  • Enzyme Stock Solution (1 µM): Reconstitute the lyophilized enzyme in the assay buffer to a final concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in a separate 384-well plate.

  • Positive Control Inhibitor Stock (1 mM): Prepare a 1 mM stock solution of a known inhibitor in DMSO.

HTS Assay Protocol for Inhibitor Screening (384-Well Format)
  • Compound Dispensing: Using an automated liquid handler, dispense 100 nL of test compounds from the compound plate into the wells of a 384-well black assay plate. For control wells, dispense 100 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Enzyme Addition: Prepare a working solution of the target enzyme (e.g., Factor IXa or Factor XIIa) in assay buffer at 2X the final desired concentration (e.g., 10 nM for a 5 nM final concentration). Add 10 µL of the enzyme solution to each well of the assay plate.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute. Incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and the potential inhibitors.

  • Reaction Initiation: Prepare a working solution of the this compound substrate in assay buffer at 2X the final desired concentration (e.g., 40 µM for a 20 µM final concentration). Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction. The final assay volume will be 20 µL.

  • Fluorescence Measurement: Immediately transfer the plate to a fluorescence plate reader. Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the data relative to the controls:

      • % Inhibition = 100 * (1 - (V₀_compound - V₀_background) / (V₀_DMSO - V₀_background))

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay Quality Control: Z'-Factor Calculation

The Z'-factor is a statistical parameter used to evaluate the quality and reliability of an HTS assay.

Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos = standard deviation of the positive control (e.g., uninhibited enzyme)

  • σ_neg = standard deviation of the negative control (e.g., fully inhibited enzyme or no enzyme)

  • μ_pos = mean of the positive control

  • μ_neg = mean of the negative control

Interpretation:

  • Z' > 0.5: Excellent assay

  • 0 < Z' ≤ 0.5: Acceptable assay

  • Z' < 0: Unacceptable assay

Visualizations

Signaling Pathway: Intrinsic Pathway of Coagulation

The following diagram illustrates the intrinsic pathway of the blood coagulation cascade, where Factor XIIa and Factor IXa are key enzymes.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates (with FVIIIa) FXa Factor Xa FX->FXa Prothrombin Prothrombin (Factor II) FXa->Prothrombin Activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: The intrinsic pathway of the blood coagulation cascade.

Experimental Workflow

The diagram below outlines the major steps in the high-throughput screening assay.

HTS_Workflow start Start dispense_compounds Dispense Test Compounds (100 nL) start->dispense_compounds add_enzyme Add Target Enzyme (10 µL) dispense_compounds->add_enzyme incubate Incubate (15 min at RT) add_enzyme->incubate add_substrate Add Substrate (10 µL) incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading (30 min) add_substrate->read_fluorescence data_analysis Data Analysis (V₀, % Inhibition, IC50) read_fluorescence->data_analysis end End data_analysis->end

Caption: High-throughput screening assay workflow.

Logical Relationship: Assay Principle

This diagram illustrates the principle of the fluorogenic assay.

Assay_Principle cluster_reaction Enzymatic Reaction Enzyme Target Protease (e.g., Factor IXa) Substrate This compound (Low Fluorescence) Enzyme->Substrate Binds Product1 Cleaved Peptide Substrate->Product1 Cleavage Product2 Free AMC (High Fluorescence) Substrate->Product2 Release Inhibitor Inhibitor Inhibitor->Enzyme Binds & Blocks

Caption: Principle of the fluorogenic protease assay.

References

Application Notes: Measuring Coagulation Factor IXa Activity with a Fluorogenic Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Product: Boc-Glu(OBzl)-Gly-Arg-AMC Molecular Formula: C₃₈H₅₁N₇O₁₀ Application: In vitro measurement of Factor IXa (FIXa) enzymatic activity. Audience: Researchers, scientists, and drug development professionals.

Introduction

Coagulation Factor IXa is a serine protease that plays a critical role in the intrinsic pathway of the blood coagulation cascade. Its enzymatic activity is a key target for the development of anticoagulant therapies. This document provides a detailed protocol for measuring Factor IXa activity using the fluorogenic substrate this compound. The assay is based on the principle that Factor IXa specifically cleaves the peptide sequence, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The rate of AMC release, measured by fluorescence, is directly proportional to the Factor IXa activity. This continuous kinetic assay is well-suited for high-throughput screening (HTS) of potential Factor IXa inhibitors.

Signaling Pathway: The Role of Factor IXa in the Coagulation Cascade

Factor IX is activated to Factor IXa by Factor XIa in the intrinsic pathway or by the Factor VIIa/Tissue Factor complex in the extrinsic pathway. Factor IXa then forms the "tenase" complex with its cofactor, Factor VIIIa, on the surface of activated platelets. This complex proteolytically cleaves and activates Factor X to Factor Xa, a critical step leading to the common pathway of coagulation and subsequent thrombin generation and fibrin clot formation.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Cleavage FXIa Factor XIa FIX Factor IX FXIa->FIX Cleavage FIXa Factor IXa Tenase Tenase Complex (FIXa, FVIIIa, Ca²⁺, PL) FIXa->Tenase TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa TF_FVIIa->FIX Activation FX Factor X TF_FVIIa->FX Activation Tenase->FX FXa Factor Xa FX->FXa Cleavage Prothrombin Prothrombin FXa->Prothrombin Cleavage Thrombin Thrombin

Caption: Role of Factor IXa in the intrinsic and common pathways of coagulation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Factor IXa activity assay using this compound.

Table 1: Reagent Concentrations & Assay Conditions

ParameterRecommended Value
Enzyme (Factor IXa)5 - 20 nM (final concentration)
Substrate100 - 300 µM (final concentration)
Assay Buffer50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 7.4
Assay Volume100 µL
Temperature37°C
Incubation Time (Inhibitor)15 - 30 minutes
Kinetic Read Time30 - 60 minutes

Table 2: Instrument Settings for Fluorescence Detection

ParameterWavelength (nm)
Excitation Wavelength360 - 380 nm
Emission Wavelength440 - 460 nm
Read TypeKinetic

Table 3: Representative Kinetic and Inhibition Data

ParameterValueNotes
Michaelis-Menten Constant (Km)~250 µMVaries with buffer conditions and enzyme purity.
IC₅₀ (Apixaban - example inhibitor)~45 nMIC₅₀ values are highly dependent on assay conditions (e.g., [S]).
Z'-factor> 0.7Indicates a robust and reproducible assay for HTS.

Experimental Protocols

This section provides detailed protocols for preparing reagents and performing the Factor IXa activity assay.

4.1. Required Materials

  • Human Factor IXa (hematologic technologies or similar)

  • This compound substrate (Bachem, AnaSpec, or similar)

  • Tris-HCl, NaCl, CaCl₂

  • DMSO (for dissolving substrate and inhibitors)

  • Solid black 96-well or 384-well microplates

  • Fluorescence microplate reader with kinetic capability

  • Standard laboratory equipment (pipettes, tubes, etc.)

4.2. Reagent Preparation

  • Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 7.4):

    • Dissolve Tris base, NaCl, and CaCl₂ in deionized water.

    • Adjust the pH to 7.4 with HCl at room temperature.

    • Filter and store at 4°C.

  • Substrate Stock Solution (10 mM):

    • Dissolve this compound in 100% DMSO to make a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store in small aliquots at -20°C, protected from light.

  • Enzyme Stock Solution (e.g., 1 µM):

    • Reconstitute lyophilized Factor IXa in a buffer recommended by the manufacturer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.4) to create a high-concentration stock.

    • Determine the precise concentration using the provided activity data or by measuring absorbance at 280 nm.

    • Prepare aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Test Compound/Inhibitor Plate:

    • Prepare serial dilutions of test compounds (or a known inhibitor for a positive control) in 100% DMSO.

    • For the assay, dilute these stocks into the Assay Buffer to the desired starting concentration. Ensure the final DMSO concentration in the well is ≤ 1% to avoid solvent effects.

4.3. Assay Workflow

The following workflow describes a typical procedure for screening inhibitors in a 96-well plate format with a final volume of 100 µL.

assay_workflow cluster_plate Assay Plate (96-well) A 1. Add 50 µL Assay Buffer (or Buffer with Inhibitor) B 2. Add 25 µL Factor IXa (Working Solution) A->B Dispense C 3. Incubate at 37°C (15 min) B->C Pre-incubation D 4. Add 25 µL Substrate (Working Solution) C->D Initiate Reaction E 5. Read Fluorescence (Kinetic, 30-60 min, 37°C) D->E Measure

Caption: Experimental workflow for the Factor IXa inhibition assay.

4.4. Detailed Assay Procedure

  • Prepare Working Solutions:

    • Factor IXa Working Solution (4X final concentration, e.g., 40 nM): On the day of the experiment, thaw an aliquot of Factor IXa stock and dilute it to the required concentration in cold Assay Buffer. Keep on ice.

    • Substrate Working Solution (4X final concentration, e.g., 800 µM): Dilute the 10 mM substrate stock in Assay Buffer.

  • Assay Plate Setup:

    • Test Wells: Add 50 µL of the test compound diluted in Assay Buffer.

    • Positive Control (No Inhibition): Add 50 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.

    • Negative Control (No Enzyme): Add 75 µL of Assay Buffer.

  • Enzyme Addition:

    • Add 25 µL of the Factor IXa working solution to all wells except the Negative Control wells.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate the plate for 15 minutes at 37°C to allow any inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Add 25 µL of the Substrate working solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate into a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) every 60 seconds for 30 to 60 minutes.

4.5. Data Analysis

  • Calculate Reaction Rates: For each well, plot fluorescence units (RFU) versus time (seconds). The initial reaction rate (velocity) is the slope of the linear portion of this curve (V = ΔRFU / Δt).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Rate_Inhibitor / Rate_PositiveControl)] * 100

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Troubleshooting

  • High Background Fluorescence: Ensure the substrate stock has been protected from light and has not degraded. Check the purity of reagents.

  • Low Signal/No Activity: Verify the activity of the Factor IXa enzyme stock. Ensure CaCl₂ is present in the buffer, as it is essential for activity. Check instrument settings.

  • Non-linear Reaction Progress Curves: This may indicate substrate depletion or enzyme instability. If it occurs rapidly, consider using a lower enzyme concentration or a higher substrate concentration.

  • High Well-to-Well Variability: Ensure accurate pipetting and proper mixing. Check for bubbles in the wells, which can interfere with fluorescence readings.

Application Notes and Protocols for Factor XIIa Activity Assay in Plasma using a Fluorogenic Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XII (FXII), also known as Hageman factor, is a serine protease that, upon activation to Factor XIIa (FXIIa), initiates the intrinsic pathway of the coagulation cascade.[1] Beyond its role in hemostasis, FXIIa is implicated in various physiological and pathological processes, including inflammation and thrombosis.[1][2] Consequently, the accurate measurement of FXIIa activity in plasma is crucial for basic research, clinical diagnostics, and the development of novel antithrombotic therapies. This document provides detailed application notes and protocols for a sensitive and quantitative assay of FXIIa activity in plasma using a fluorogenic substrate.

Principle of the Assay

The fluorogenic assay for FXIIa activity is based on the enzymatic cleavage of a synthetic peptide substrate that is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The peptide sequence is designed to be specifically recognized and cleaved by FXIIa. In its intact form, the substrate is non-fluorescent or has very low fluorescence. Upon cleavage by FXIIa at the C-terminal side of an Arginine (Arg) residue, the highly fluorescent AMC molecule is released.[3] The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of FXIIa in the sample.

Signaling Pathway

The activation of Factor XII is the initial step of the intrinsic pathway of the coagulation cascade, also known as the contact activation pathway. This pathway is initiated when Factor XII comes into contact with negatively charged surfaces.

FactorXIIa_Pathway cluster_activation Contact Activation cluster_amplification Reciprocal Activation Negatively Charged Surface Negatively Charged Surface FXII Factor XII (Zymogen) Negatively Charged Surface->FXII Contact FXIIa Factor XIIa FXII->FXIIa Activation Prekallikrein Prekallikrein FXIIa->Prekallikrein Activates FXI Factor XI FXIIa->FXI Activates Kallikrein Kallikrein Prekallikrein->Kallikrein Kallikrein->FXII Amplifies Activation HMWK High Molecular Weight Kininogen HMWK->Prekallikrein Cofactor HMWK->FXI Cofactor FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa Common Pathway Common Pathway FIXa->Common Pathway

Factor XIIa initiates the intrinsic coagulation pathway.

Data Presentation

Table 1: Fluorogenic Substrates for Factor XIIa and Related Proteases
Substrate NamePeptide SequenceTarget Protease(s)FluorophoreExcitation (nm)Emission (nm)Notes
Boc-Gln-Gly-Arg-AMCBoc-Gln-Gly-ArgFactor XIIa, TrypsinAMC~360-380~440-460Commonly used for FXIIa activity measurement.[3][4][5]
Boc-Glu(OBzl)-Gly-Arg-AMCBoc-Glu(OBzl)-Gly-ArgFactor IXa, Factor XIIaAMC~360-380~440-460Also shows activity with FXIIa.[2]
Ac-Pro-Phe-Arg-AMCAc-Pro-Phe-ArgKallikrein, ProteasomeAMC~360-380~440-460Can be used to measure kallikrein activity, which is downstream of FXIIa.

Note: Kinetic parameters such as Km and kcat are highly dependent on assay conditions (e.g., buffer, pH, temperature) and should be determined empirically for the specific experimental setup.

Table 2: Typical Reagent Concentrations
ReagentStock ConcentrationWorking ConcentrationPurpose
Fluorogenic Substrate (e.g., Boc-Gln-Gly-Arg-AMC)10 mM in DMSO100 - 500 µMSource of fluorescent signal upon cleavage.
Purified Human Factor XIIa1 mg/mL1 - 100 ng/mLStandard for calibration curve.
Assay Buffer1X1XMaintains optimal pH and ionic strength for enzymatic activity.
Plasma SampleUndiluted1:10 to 1:100 dilutionSource of FXIIa activity to be measured.
FXII Activator (e.g., Kaolin, Dextran Sulfate)VariesVariesTo activate endogenous FXII to FXIIa for total activity measurement.
FXIIa Inhibitor (e.g., Corn Trypsin Inhibitor)1 mg/mL10-50 µg/mLNegative control to confirm specificity of the assay.[1]

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4. Store at 4°C.

  • Fluorogenic Substrate Stock (10 mM): Dissolve the substrate (e.g., Boc-Gln-Gly-Arg-AMC) in DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Fluorogenic Substrate Working Solution (2X): On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 200 µM for a final concentration of 100 µM) in Assay Buffer. Keep on ice and protected from light.

  • Purified Human FXIIa Standard: Reconstitute and dilute purified FXIIa in Assay Buffer to generate a standard curve (e.g., from 100 ng/mL down to 0 ng/mL). Prepare fresh and keep on ice.

  • Plasma Sample Preparation:

    • Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to citrate ratio).

    • Centrifuge at 2000 x g for 15 minutes at room temperature to obtain platelet-poor plasma.

    • Carefully collect the plasma supernatant and either use immediately or aliquot and store at -80°C.

    • On the day of the assay, thaw plasma samples on ice. Dilute the plasma in Assay Buffer (e.g., 1:10 or as determined empirically).

Experimental Workflow

The following diagram illustrates the general workflow for the FXIIa fluorogenic assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis A Prepare Assay Buffer B Prepare Substrate Working Solution C Prepare FXIIa Standards D Prepare Diluted Plasma Samples E Pipette Standards & Samples into 96-well plate D->E F Pre-incubate plate at 37°C E->F G Add Substrate Working Solution to all wells F->G H Immediately place plate in fluorescence reader G->H I Measure fluorescence kinetically (e.g., every 60s for 30-60 min) Ex: ~380 nm, Em: ~460 nm H->I J Calculate initial reaction rates (V₀) from linear phase I->J K Plot Standard Curve (V₀ vs. [FXIIa]) J->K L Determine FXIIa activity in plasma samples K->L

Workflow for the fluorogenic FXIIa activity assay.
Assay Protocol in a 96-Well Plate Format

  • Plate Setup: Use a black, flat-bottom 96-well plate to minimize background fluorescence.

  • Pipetting: Add 50 µL of each FXIIa standard, diluted plasma sample, and controls (Assay Buffer for blank, sample with FXIIa inhibitor for specificity) to their respective wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Add 50 µL of the 2X Fluorogenic Substrate Working Solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Record readings every 60 seconds for 30 to 60 minutes.

Data Analysis
  • Calculate Initial Velocity (V₀): For each well, plot fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes). Identify the initial linear portion of the curve and calculate the slope (V₀ = ΔRFU/Δt).

  • Generate Standard Curve: Subtract the V₀ of the blank from the V₀ of each FXIIa standard. Plot the corrected V₀ values against the corresponding FXIIa concentrations to generate a standard curve.

  • Determine Sample Activity: Subtract the V₀ of the blank from the V₀ of each plasma sample. Use the standard curve to interpolate the FXIIa activity in the plasma samples. Account for the dilution factor used for the plasma.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence - Autofluorescence of plasma or compounds.- Spontaneous substrate hydrolysis.- Reagent contamination.- Run a "no-substrate" control to check for intrinsic fluorescence.- Prepare fresh substrate solution for each experiment and protect from light.- Use high-purity, sterile reagents and labware.
Low or No Signal - Inactive enzyme.- Incorrect filter settings.- Presence of inhibitors in the sample.- Use a positive control with purified FXIIa to verify assay components.- Confirm the excitation and emission wavelengths are correct for the AMC fluorophore.- Test for inhibition by spiking a known amount of FXIIa into a diluted plasma sample.
Non-linear Reaction Rate - Substrate depletion.- Enzyme instability.- Photobleaching.- Use a lower enzyme concentration or dilute the plasma sample further.- Ensure the assay buffer conditions are optimal for FXIIa stability.- Reduce the frequency or intensity of the excitation light if possible.

By following these detailed protocols and application notes, researchers can accurately and reliably quantify Factor XIIa activity in plasma, facilitating further investigation into its role in health and disease.

References

Application Notes and Protocols for Boc-Glu(OBzl)-Gly-Arg-AMC in Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the fluorogenic substrate, Boc-Glu(OBzl)-Gly-Arg-AMC , in enzymatic assays for the purpose of inhibitor screening in drug discovery. This document outlines the substrate's properties, detailed experimental protocols, and data presentation guidelines.

Introduction

This compound is a synthetic peptide substrate recognized and cleaved by several serine proteases, most notably coagulation Factor IXa , Factor XIIa , and trypsin .[1][2] The substrate consists of a tripeptide sequence (Glu-Gly-Arg) with protecting groups (Boc and OBzl) and is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage at the C-terminal side of the arginine residue, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a sensitive method for continuous monitoring of the enzymatic reaction. This principle makes it a valuable tool for high-throughput screening (HTS) of potential enzyme inhibitors.

Principle of the Assay

The enzymatic assay using this compound is based on the fluorometric detection of the cleavage product, 7-amino-4-methylcoumarin (AMC).

Assay_Principle Substrate This compound (Non-fluorescent) Enzyme Protease (e.g., Factor IXa, Factor XIIa, Trypsin) Substrate->Enzyme Cleavage Products Boc-Glu(OBzl)-Gly-Arg + AMC (Fluorescent) Enzyme->Products Detection Fluorescence Detection (Ex: ~345 nm, Em: ~445 nm) Products->Detection Signal Generation Inhibitor Test Compound (Inhibitor) Inhibitor->Enzyme Inhibition

Figure 1: Principle of the fluorogenic protease assay.

Materials and Reagents

Substrate and Reagents
ReagentSupplierCatalog No. (Example)Storage
This compoundVariousN/A-20°C, protected from light
Recombinant Human Factor IXaVariousN/A-80°C
Recombinant Human Factor XIIaVariousN/A-80°C
TrypsinVariousN/A-20°C
7-Amino-4-methylcoumarin (AMC)VariousN/A-20°C, protected from light
DMSO, anhydrousVariousN/ARoom Temperature
Tris-HClVariousN/ARoom Temperature
NaClVariousN/ARoom Temperature
CaCl2VariousN/ARoom Temperature
Bovine Serum Albumin (BSA)VariousN/A4°C
96-well black microplatesVariousN/ARoom Temperature
Equipment
  • Fluorescence microplate reader with excitation and emission filters for AMC detection.

  • Standard laboratory equipment (pipettes, tubes, etc.).

  • Incubator capable of maintaining 37°C.

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.5. The optimal pH and ionic strength may vary depending on the specific enzyme and should be optimized accordingly.

  • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C.

  • Enzyme Working Solutions: Prepare fresh dilutions of the enzyme in cold assay buffer just before use. The optimal enzyme concentration should be determined experimentally to ensure a linear reaction rate for the duration of the assay.

  • Inhibitor Stock Solutions: Dissolve test compounds in 100% DMSO to a concentration of 10 mM.

  • AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO. Store in aliquots at -20°C.

Enzyme Activity Assay

Enzyme_Activity_Workflow start Start prep_plate Prepare 96-well plate with Assay Buffer start->prep_plate add_enzyme Add Enzyme Working Solution prep_plate->add_enzyme add_substrate Add Substrate Working Solution to initiate reaction add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Read fluorescence kinetically (Ex: 345 nm, Em: 445 nm) incubate->read_fluorescence analyze Calculate initial reaction velocity (V₀) read_fluorescence->analyze end End analyze->end

Figure 2: Workflow for determining enzyme activity.
  • Add 50 µL of assay buffer to the wells of a 96-well black microplate.

  • Add 25 µL of the enzyme working solution to the wells.

  • Initiate the reaction by adding 25 µL of the substrate working solution. The final substrate concentration should be at or below the Michaelis-Menten constant (Kₘ) for optimal inhibitor screening.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 60 seconds. Use an excitation wavelength of approximately 345 nm and an emission wavelength of approximately 445 nm.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.

Inhibitor Screening (IC₅₀ Determination)

Inhibitor_Screening_Workflow start Start prep_inhibitors Prepare serial dilutions of test compounds start->prep_inhibitors add_to_plate Add diluted inhibitors and enzyme to plate prep_inhibitors->add_to_plate pre_incubate Pre-incubate enzyme and inhibitor (e.g., 15 min at 37°C) add_to_plate->pre_incubate add_substrate Add substrate to initiate reaction pre_incubate->add_substrate read_fluorescence Read fluorescence kinetically add_substrate->read_fluorescence calculate_inhibition Calculate percent inhibition for each concentration read_fluorescence->calculate_inhibition determine_ic50 Determine IC₅₀ by non-linear regression calculate_inhibition->determine_ic50 end End determine_ic50->end

Figure 3: Workflow for IC₅₀ determination.
  • Prepare serial dilutions of the test compounds in assay buffer containing a final DMSO concentration of 1-2%.

  • To the wells of a 96-well black microplate, add 25 µL of the serially diluted test compounds. Include appropriate controls (no inhibitor and no enzyme).

  • Add 25 µL of the enzyme working solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding to the enzyme.

  • Initiate the reaction by adding 50 µL of the substrate working solution.

  • Measure the fluorescence intensity kinetically as described in the enzyme activity assay protocol.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Data Presentation

Substrate and Fluorophore Properties
ParameterValue
SubstrateThis compound
Target EnzymesFactor IXa, Factor XIIa, Trypsin
Cleavage Product7-Amino-4-methylcoumarin (AMC)
Excitation Wavelength (AMC)~345 nm
Emission Wavelength (AMC)~445 nm

Note: Optimal excitation and emission wavelengths may vary slightly depending on the instrument and buffer conditions and should be determined experimentally.

Kinetic Parameters (Literature Values - for reference)
Example Inhibitors and their Reported IC₅₀ Values

The following table provides examples of known inhibitors for the target enzymes. Note that the IC₅₀ values presented were not necessarily determined using the this compound substrate and are for reference purposes.

Target EnzymeInhibitor ClassExample InhibitorReported IC₅₀ (nM)
Factor IXaSmall MoleculeTTP889~20
Monoclonal AntibodyAbelacimabN/A (Kᵢ value)
Factor XIIaSmall MoleculeC2250067,900
Peptide MacrocycleFXII9080.84 (Kᵢ value)
TrypsinFlavonoidQuercetin15,400 - 19,000
Serine Protease InhibitorAprotininN/A (Kᵢ value)

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescenceSubstrate degradationPrepare fresh substrate solution. Protect from light.
Contaminated reagents or microplateUse fresh, high-quality reagents and new microplates.
Low signal-to-noise ratioSuboptimal enzyme or substrate concentrationOptimize enzyme and substrate concentrations. Ensure substrate concentration is near the Kₘ.
Incorrect filter setVerify that the excitation and emission wavelengths are optimal for AMC.
Non-linear reaction rateSubstrate depletionUse a lower enzyme concentration or a shorter assay time.
Enzyme instabilityEnsure proper storage and handling of the enzyme. Prepare fresh dilutions before each experiment.
Inconsistent results between wellsPipetting errorsUse calibrated pipettes and ensure proper mixing in the wells.
Temperature fluctuationsEnsure the plate is uniformly heated in the reader.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the activity screening of Factor IXa, Factor XIIa, and trypsin. The protocols outlined in these application notes provide a robust framework for performing enzyme inhibition assays in a high-throughput format, facilitating the identification and characterization of novel inhibitors for drug discovery. For optimal results, it is recommended to experimentally determine the kinetic parameters of the substrate under the specific assay conditions being used.

References

Application Notes and Protocols for Continuous Kinetic Assays of Trypsin-Like Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for developing and performing continuous kinetic assays for trypsin-like proteases. These assays are fundamental for understanding enzyme function, determining kinetic parameters, and for the screening of potential inhibitors in drug discovery.

Introduction

Trypsin-like proteases are a subfamily of serine proteases characterized by their ability to cleave peptide bonds C-terminal to lysine or arginine residues.[][2][3] They play crucial roles in various physiological processes, including digestion, blood coagulation, and immune responses.[2][3][4] Dysregulation of their activity is implicated in numerous diseases, making them important targets for therapeutic intervention.[5] Continuous kinetic assays provide a real-time measurement of enzyme activity, allowing for the precise determination of kinetic constants such as the Michaelis constant (Km) and the maximum velocity (Vmax).[] These assays are indispensable tools for characterizing enzyme-substrate interactions and for high-throughput screening of potential inhibitors.[][5]

The principle of these assays often relies on synthetic substrates that, upon cleavage by the protease, release a chromogenic or fluorogenic molecule.[] The rate of the resulting change in absorbance or fluorescence is directly proportional to the enzyme's activity.

Principle of the Assay

A common method for a continuous kinetic assay involves a chromogenic substrate, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a p-nitroanilide (pNA) conjugated peptide. When the trypsin-like protease cleaves the substrate, it releases a chromophore (e.g., p-nitroaniline) that absorbs light at a specific wavelength. The increase in absorbance over time is monitored spectrophotometrically to determine the reaction rate.[][2][6]

Alternatively, fluorogenic substrates, which release a fluorescent molecule upon cleavage, can be used for higher sensitivity.[][4][5][7]

Experimental Workflow

The general workflow for a continuous kinetic assay for a trypsin-like protease is outlined below.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) instrument_setup Instrument Setup (Spectrophotometer/Fluorometer) reaction_setup Reaction Setup (Mix reagents in cuvette/plate) reagent_prep->reaction_setup instrument_setup->reaction_setup data_acquisition Data Acquisition (Monitor Abs/Fluorescence over time) reaction_setup->data_acquisition rate_calc Calculate Initial Velocity (V₀) data_acquisition->rate_calc kinetic_params Determine Kinetic Parameters (Kₘ, Vₘₐₓ) rate_calc->kinetic_params inhibitor_eval Inhibitor Evaluation (IC₅₀, Kᵢ) kinetic_params->inhibitor_eval

Caption: General experimental workflow for a continuous kinetic assay.

Materials and Reagents

  • Enzyme: Purified trypsin or trypsin-like protease.

  • Substrates:

    • Chromogenic: Nα-Benzoyl-L-arginine ethyl ester (BAEE)[6][8], N-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)[], Boc-Gln-Ala-Arg-pNA.[][2][3]

    • Fluorogenic: Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (AMC)[], Cbz-Gly-Gly-Arg-AMC.[9]

  • Buffer: e.g., 67 mM Sodium Phosphate Buffer, pH 7.6[6] or 100 mM Tris-HCl, pH 8.0 containing 10 mM CaCl₂.[10]

  • Inhibitors (optional): For inhibitor screening studies.

  • Instrumentation: Spectrophotometer or microplate reader capable of kinetic measurements.

Detailed Experimental Protocols

Protocol 1: Spectrophotometric Assay using Nα-Benzoyl-L-arginine ethyl ester (BAEE)

This protocol is based on the continuous spectrophotometric rate determination of trypsin activity.[6]

1. Reagent Preparation:

  • Buffer: Prepare a 67 mM Sodium Phosphate Buffer by dissolving sodium phosphate, monobasic in ultrapure water and adjusting the pH to 7.6 at 25°C with 1 M NaOH.[6]
  • Substrate Solution (0.25 mM BAEE): Prepare a 0.086 mg/mL solution of BAEE in the prepared buffer.[6]
  • HCl Solution (1 mM): Prepare a 1:1000 dilution of 1 M HCl in ultrapure water.[6]
  • Enzyme Solution (Trypsin): Immediately before use, prepare a solution of trypsin containing 425-575 units/mL in cold (2-8°C) 1 mM HCl.[6]

2. Assay Procedure:

  • Set the spectrophotometer to 25°C and the wavelength to 253 nm.
  • Pipette the following into suitable quartz cuvettes:[6]
  • Test Cuvette: 3.00 mL of Substrate Solution and 0.125 mL of HCl Solution.
  • Blank Cuvette: 3.00 mL of Substrate Solution and 0.200 mL of HCl Solution.
  • Mix by inversion and allow the cuvettes to equilibrate to 25°C in the spectrophotometer.
  • To the Test Cuvette , add 0.075 mL of the Enzyme Solution.
  • Immediately mix by inversion and start recording the increase in absorbance at 253 nm for 5 minutes.
  • Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.

3. Calculation of Activity:

  • One BAEE unit of trypsin activity is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.[6]

Protocol 2: Chromogenic Assay using a p-Nitroanilide (pNA) Substrate

This protocol is suitable for determining kinetic parameters using a pNA-based substrate.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂.[10]
  • Substrate Stock Solution: Prepare a high-concentration stock of the pNA substrate (e.g., 100 mM Boc-Gln-Ala-Arg-pNA) in DMSO.
  • Enzyme Stock Solution: Prepare a stock solution of the trypsin-like protease in a suitable buffer (e.g., 1 mM HCl) and determine its concentration.

2. Assay Procedure for Km and Vmax Determination:

  • Set up a series of substrate concentrations ranging from approximately 0.1 x Km to 10 x Km. If Km is unknown, a wide range of concentrations should be tested.
  • In a 96-well microplate, add the assay buffer to each well.
  • Add the varying concentrations of the substrate to the wells.
  • Equilibrate the plate to the desired temperature (e.g., 37°C).[10]
  • Initiate the reaction by adding a fixed, small volume of the enzyme solution to each well.
  • Immediately place the plate in a microplate reader and monitor the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes).

3. Data Analysis:

  • For each substrate concentration, determine the initial velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.
  • Convert the change in absorbance per unit time to the concentration of product formed per unit time using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline.
  • Plot the initial velocities (V₀) against the substrate concentrations ([S]).
  • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression to determine the values of Km and Vmax.[11] Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation.[8]

Data Presentation

Quantitative data from kinetic assays should be summarized in tables for clear comparison.

Table 1: Kinetic Parameters of Trypsin from Different Origins using BAEE as a Substrate.

Enzyme SourceVmax (µmol/min)Km (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Pancreatic Porcine Trypsin4.151.353.53 x 10⁵2.18 x 10⁷
Recombinant Porcine Trypsin52.5527.6210.95 x 10⁵3.96 x 10⁶
Pancreatic Bovine Trypsin10.252.355.48 x 10⁵2.33 x 10⁷
Recombinant Bovine Trypsin12.552.555.48 x 10⁵2.15 x 10⁷
Data adapted from a study on the kinetic and structural differentiation of trypsin.[8]

Table 2: pH Dependence of Kinetic Parameters for Trypsin-Catalyzed Hydrolysis of Z-Lys-pNA.

pHTrypsin Conc. (µM)Vm (µM s⁻¹)KM (mM)
3.1383.50.076834.6
3.8225.60.38824.5
4.404.680.44413.8
5.980.390.3446.51
6.940.4270.2020.512
9.050.3790.1820.394
Data adapted from a study on the effect of pH on trypsin-catalyzed hydrolysis.[11]

Visualization of Assay Principle

The following diagram illustrates the principle of a chromogenic assay for a trypsin-like protease.

assay_principle cluster_reaction Enzymatic Reaction cluster_detection Detection Enzyme Trypsin-like Protease Substrate Chromogenic Substrate (e.g., Peptide-pNA) Enzyme->Substrate Binds Product Cleaved Peptide Substrate->Product Cleavage Chromophore Chromophore (pNA) (Yellow Color) Substrate->Chromophore Release Spectrophotometer Spectrophotometer (Measures Absorbance at 405 nm) Chromophore->Spectrophotometer Kinetics Rate of Color Change ∝ Enzyme Activity Spectrophotometer->Kinetics

Caption: Principle of a chromogenic assay for trypsin-like proteases.

Applications in Drug Discovery

Continuous kinetic assays are pivotal in the early stages of drug discovery for:

  • High-Throughput Screening (HTS): Rapidly screening large compound libraries to identify potential inhibitors of a target protease.[5]

  • Lead Optimization: Characterizing the potency (e.g., IC₅₀) and mechanism of action of hit compounds.

  • Structure-Activity Relationship (SAR) Studies: Evaluating how chemical modifications to a lead compound affect its inhibitory activity.

The development of robust and sensitive continuous assays is crucial for accelerating the discovery of novel therapeutics targeting trypsin-like proteases.[12]

Troubleshooting

  • High Background Signal: This could be due to substrate instability or contamination. Ensure the purity of reagents and prepare fresh substrate solutions.

  • No or Low Signal: The enzyme may be inactive, or the assay conditions may be suboptimal. Verify enzyme activity with a positive control and optimize buffer pH and ionic strength.

  • Non-linear Reaction Progress Curves: This can be caused by substrate depletion, product inhibition, or enzyme instability. Use a lower enzyme concentration or a shorter reaction time to ensure initial rates are measured.

By following these detailed protocols and considering the key aspects of assay development, researchers can successfully implement continuous kinetic assays for the study of trypsin-like proteases.

References

Application Notes and Protocols: Use of Boc-Glu(OBzl)-Gly-Arg-AMC in Thrombosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the fluorogenic substrate, Boc-Glu(OBzl)-Gly-Arg-AMC, in thrombosis research. This document includes detailed protocols for its application in enzyme activity assays, a summary of relevant quantitative data, and visualizations of the pertinent biological pathways.

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical area of research due to its role in major cardiovascular events like heart attacks and strokes. The coagulation cascade, a series of enzymatic reactions, is central to the process of thrombosis. Key enzymes in this cascade, such as Factor IXa (FIXa) and Factor XIIa (FXIIa), are important targets for anticoagulant drug development.

This compound is a synthetic fluorogenic substrate used to measure the activity of several proteases, including coagulation factors IXa and XIIa, as well as trypsin.[1][2][3][4][5] Its utility in thrombosis research stems from its ability to be specifically cleaved by these enzymes. The cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group results in the release of the highly fluorescent AMC molecule.[1] The rate of AMC release, which can be measured with a fluorometer, is directly proportional to the enzymatic activity. This principle allows for the quantitative assessment of FIXa and FXIIa activity and the screening of potential inhibitors.

Role in the Coagulation Cascade

The coagulation cascade is a complex process involving two main pathways: the intrinsic (contact activation) and extrinsic (tissue factor) pathways. Both pathways converge on the activation of Factor X to Factor Xa, which then catalyzes the conversion of prothrombin to thrombin, the final enzyme that converts fibrinogen to fibrin, forming a stable blood clot.[6]

Factor XIIa is the initiating protease of the intrinsic pathway, while Factor IXa is a crucial component of the tenase complex (FIXa-FVIIIa), which is a potent activator of Factor X. By measuring the activity of FIXa and FXIIa, researchers can investigate the intrinsic and common pathways of coagulation and screen for compounds that modulate their activity.

Quantitative Data

The following table summarizes the key specifications of the this compound substrate. Kinetic parameters such as Km and Vmax are crucial for designing and interpreting enzyme inhibition assays. Note: Specific kinetic constants can vary depending on assay conditions (e.g., buffer composition, pH, temperature) and should be determined empirically for each experimental setup.

ParameterValueReference
Full Namet-Butyloxycarbonyl-γ-Benzyl-L-glutamyl-glycyl-L-arginine-4-methylcoumaryl-7-amide[4]
Alternate NameBoc-EGR-AMC[2][3][5]
Molecular FormulaC₃₅H₄₅N₇O₉[4]
Molecular Weight707.78 g/mol [4]
Purity>98% (HPLC)[7]
Excitation Wavelength360-380 nm
Emission Wavelength440-460 nm
Target EnzymesFactor IXa, Factor XIIa, Trypsin[1][2][3][4][5]

Experimental Protocols

Protocol 1: In Vitro Factor IXa/XIIa Activity Assay

This protocol describes a general method for measuring the activity of purified Factor IXa or Factor XIIa using this compound in a 96-well plate format, suitable for high-throughput screening.

Materials:

  • This compound substrate

  • Purified human Factor IXa or Factor XIIa

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)

  • 96-well black, flat-bottom microplates

  • Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-100 µM).

  • Enzyme Preparation: Prepare a working solution of Factor IXa or Factor XIIa in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • For inhibitor screening, add 1 µL of the test compound at various concentrations to the appropriate wells. For control wells, add 1 µL of the solvent (e.g., DMSO).

    • Add 25 µL of the enzyme working solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.

  • Reaction Initiation: Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader at 37°C. Take readings every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) by determining the slope of the linear portion of the fluorescence versus time curve.

    • For inhibitor studies, plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

Protocol 2: Screening for Factor IXa/XIIa Inhibitors in Plasma

This protocol is adapted for a more physiologically relevant environment by using human plasma as the source of coagulation factors.

Materials:

  • This compound substrate

  • Citrated human plasma

  • Activator for the intrinsic pathway (e.g., kaolin, ellagic acid)

  • Assay Buffer (e.g., HEPES buffered saline with CaCl₂)

  • 96-well black, flat-bottom microplates

  • Fluorometric plate reader

  • Test compounds

Procedure:

  • Plasma Preparation: Thaw frozen citrated human plasma at 37°C.

  • Assay Setup:

    • Add 40 µL of Assay Buffer to each well.

    • Add 10 µL of the test compound at various concentrations.

    • Add 30 µL of human plasma to each well.

  • Activation: Add 10 µL of the intrinsic pathway activator to initiate coagulation.

  • Substrate Addition: After a short incubation to allow for the generation of active coagulation factors, add 10 µL of the this compound substrate solution.

  • Fluorescence Measurement: Monitor the fluorescence increase as described in Protocol 1.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine the inhibitory effect of the test compounds on coagulation.

Visualizations

Signaling Pathway: Intrinsic Coagulation Cascade

Intrinsic_Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_substrate Fluorogenic Substrate Assay XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates Substrate This compound XIIa->Substrate Cleaves XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates (with FVIIIa, Ca²⁺, PL) IXa->Substrate Cleaves Xa Factor Xa X->Xa Prothrombin Prothrombin (Factor II) Xa->Prothrombin Activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Product Fluorescent AMC Substrate->Product Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Enzyme (FIXa/FXIIa) - Substrate - Inhibitors Plate Dispense into 96-well Plate: 1. Buffer 2. Inhibitor 3. Enzyme Reagents->Plate Incubate Pre-incubate Plate->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Rate Calculate Reaction Rates Measure->Rate Plot Plot Dose-Response Curve Rate->Plot IC50 Determine IC₅₀ Plot->IC50

References

Protocol for Preparing Boc-Glu(OBzl)-Gly-Arg-AMC Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of the fluorogenic peptide substrate, Boc-Glu(OBzl)-Gly-Arg-AMC (t-Butyloxycarbonyl-L-glutamic acid γ-benzyl ester-glycyl-L-arginine-7-amino-4-methylcoumarin). This substrate is widely utilized in protease assays, particularly for enzymes that cleave after arginine residues. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in enzyme kinetics and inhibitor screening studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its stock solution.

ParameterValueSource(s)
Chemical Formula C₃₅H₄₅N₇O₉ · HCl[1]
Molecular Weight 744.24 g/mol (as HCl salt)[1]
Appearance Yellowish powder[1]
Recommended Solvent Dimethyl sulfoxide (DMSO)
Recommended Stock Solution Concentration 10-25 mg/mL in DMSO
Storage of Powder -20°C or colder for long-term storage
Storage of Stock Solution Aliquot and store at -20°C (short-term) or -80°C (long-term)
Typical Working Concentration 50-200 µM

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.

  • Weighing: Carefully weigh out the desired amount of the peptide powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.44 mg of the peptide (Molecular Weight = 744.24 g/mol ).

  • Dissolution:

    • Transfer the weighed powder to a sterile microcentrifuge tube or an amber glass vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 10 mM solution, add 1 mL of DMSO to 7.44 mg of the powder.

    • Cap the tube/vial securely.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes to ensure the peptide is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to degradation of the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL).

    • Store the aliquots in tightly sealed microcentrifuge tubes or cryovials.

    • For short-term storage (up to one month), store the aliquots at -20°C.

    • For long-term storage (up to six months), store the aliquots at -80°C. Protect the aliquots from light.

Workflow and Signaling Pathway Diagrams

Stock Solution Preparation Workflow

G cluster_0 Preparation cluster_1 Storage A Equilibrate Peptide to Room Temperature B Weigh Peptide Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Aliquot into Single-Use Volumes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for the preparation and storage of this compound stock solution.

Protease Activity Assay Principle

G cluster_0 Enzymatic Reaction cluster_1 Detection A This compound (Non-fluorescent Substrate) C Cleaved Peptide Fragments A->C Enzymatic Cleavage D AMC (Fluorescent) A->D B Protease B->A E Excitation (e.g., ~350-380 nm) D->E F Emission (e.g., ~440-460 nm) E->F G Fluorescence Measurement F->G

Caption: Principle of a protease assay using a fluorogenic AMC-conjugated peptide substrate.

References

Determining Michaelis-Menten Constants (Km and Vmax) for Factor IXa with a Fluorogenic Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Factor IXa (FIXa) is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade. Its enzymatic activity is a key target for the development of anticoagulant therapies. Determining the kinetic parameters of FIXa, specifically the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), is fundamental for characterizing its enzymatic efficiency and for screening potential inhibitors. This document provides a detailed protocol for determining the Km and Vmax of human Factor IXa using the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC. The cleavage of this substrate by FIXa releases the fluorescent molecule 7-Amino-4-methylcoumarin (AMC), which can be monitored in real-time to determine the reaction rate.[1]

Principle of the Assay

The enzymatic activity of Factor IXa is determined by measuring the rate of hydrolysis of the fluorogenic substrate this compound. Factor IXa cleaves the amide bond between the Arginine (Arg) residue and the AMC group, releasing the highly fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to the FIXa enzymatic activity. By measuring the initial reaction rates at various substrate concentrations, a Michaelis-Menten curve can be generated to determine the Km and Vmax values. The fluorescence of the liberated AMC is typically measured with excitation at approximately 360-380 nm and emission at around 450-460 nm.[2][3]

Materials and Reagents

  • Human Factor IXa (active enzyme)

  • This compound (fluorogenic substrate)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 7.4

  • DMSO (for dissolving the substrate)

  • 96-well black microplates (flat bottom)

  • Fluorometric microplate reader with kinetic measurement capabilities

  • Standard AMC solution (for creating a standard curve)

Experimental Protocol

Reagent Preparation
  • Assay Buffer: Prepare a solution containing 50 mM Tris-HCl, 100 mM NaCl, and 5 mM CaCl₂. Adjust the pH to 7.4 at room temperature.

  • Factor IXa Solution: Prepare a stock solution of Factor IXa in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point could be in the low nanomolar range. Keep the enzyme solution on ice.

  • Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Substrate Dilutions: Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final concentrations in the assay should bracket the expected Km value. A typical range would be from 0.1 to 10 times the expected Km.

Assay Procedure
  • Standard Curve: Prepare a standard curve of AMC in the assay buffer to convert the relative fluorescence units (RFU) to the concentration of the product formed.

  • Assay Setup: In a 96-well black microplate, add the assay components in the following order:

    • Assay Buffer

    • Substrate dilutions (to achieve the desired final concentrations)

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the Reaction: Add the Factor IXa solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 30-60 minutes.

Data Analysis

  • Calculate Initial Velocities: From the kinetic reads, determine the initial reaction velocity (V₀) for each substrate concentration. This is the initial linear slope of the fluorescence signal over time. Convert the slope from RFU/min to moles of AMC/min using the AMC standard curve.

  • Michaelis-Menten Plot: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

  • Determine Km and Vmax: Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using a non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.

Data Presentation

The determined kinetic parameters should be summarized in a table for clarity.

ParameterValueUnits
Vmax[Insert Value]µmol/min/mg
Km[Insert Value]µM
kcat[Insert Value]s⁻¹
kcat/Km[Insert Value]M⁻¹s⁻¹

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Diagrams

Experimental Workflow

experimental_workflow start_end start_end process process data data analysis analysis start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) start->prep_reagents setup_plate Set up 96-well Plate (Substrate Dilutions) prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate add_enzyme Add Factor IXa to Initiate Reaction pre_incubate->add_enzyme kinetic_read Kinetic Fluorescence Reading (Ex: 360nm, Em: 450nm) add_enzyme->kinetic_read raw_data Raw Kinetic Data (RFU/min) kinetic_read->raw_data calc_velocity Calculate Initial Velocities (V₀) raw_data->calc_velocity plot_data Plot V₀ vs. [S] calc_velocity->plot_data fit_curve Non-linear Regression (Michaelis-Menten Fit) plot_data->fit_curve results Determine Km and Vmax fit_curve->results coagulation_pathway cluster_tenase Intrinsic Tenase Complex factor factor active_factor active_factor cofactor cofactor product product FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX activates FVIIIa Factor VIIIa FVIIIa->FX Ca Ca²⁺ Ca->FX PL Phospholipids PL->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin

References

Application Notes and Protocols: Boc-Glu(OBzl)-Gly-Arg-AMC in Peptide Synthesis and Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Glu(OBzl)-Gly-Arg-AMC is a synthetic, fluorogenic peptide substrate utilized in the study of protease activity. It is particularly valuable for assaying the enzymatic activity of key serine proteases involved in the blood coagulation cascade, namely Factor IXa and Factor XIIa, as well as the digestive enzyme trypsin and soybean trypsin-like enzymes.[1][2][3] The peptide sequence is specifically designed to be recognized and cleaved by these proteases. Upon enzymatic cleavage of the amide bond between the C-terminal arginine (Arg) and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The resulting fluorescence can be monitored in real-time to quantify enzyme activity, making this substrate an invaluable tool in basic research, drug discovery, and clinical diagnostics.

The Boc (tert-butyloxycarbonyl) and Benzyl (Bzl) protecting groups on the glutamic acid residue enhance the substrate's stability and solubility in aqueous buffers commonly used in enzymatic assays. These protecting groups are crucial for maintaining the peptide's integrity until it is cleaved by the target protease.

Physicochemical Properties and Spectral Data

The utility of this compound as a fluorogenic substrate is dependent on the spectral properties of the released 7-amino-4-methylcoumarin (AMC).

ParameterValueReference
Molecular FormulaC35H45N7O9[4]
Molecular Weight707.78 g/mol [4]
Excitation Wavelength (AMC)~340-380 nmMedChemExpress
Emission Wavelength (AMC)~430-460 nmMedChemExpress

Note: Optimal excitation and emission wavelengths may vary slightly depending on the buffer conditions and instrumentation used.

Applications

The primary applications of this compound are centered around its function as a substrate for specific proteases.

  • Enzyme Activity Assays: This is the most common application, allowing for the sensitive and continuous measurement of Factor IXa, Factor XIIa, and trypsin activity.

  • Inhibitor Screening: In drug discovery, this substrate is employed in high-throughput screening (HTS) assays to identify and characterize inhibitors of Factor IXa and Factor XIIa, which are important targets for anticoagulant therapies.

  • Peptide Synthesis: As a protected peptide fragment, it can serve as a building block in the synthesis of more complex peptides and probes.

Signaling Pathway

This compound is a valuable tool for studying the intrinsic pathway of the coagulation cascade. Factors IXa and XIIa are key components of this pathway, which is initiated by contact activation and ultimately leads to the formation of a fibrin clot.

Intrinsic_Coagulation_Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_substrate Substrate Cleavage XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates Substrate This compound (Non-fluorescent) XIIa->Substrate Cleaves XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates IXa->Substrate Cleaves Xa Factor Xa X->Xa Prothrombin Prothrombin (Factor II) Xa->Prothrombin Activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin AMC AMC (Fluorescent) Substrate->AMC Release Enzyme_Activity_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, Enzyme Solution, and Substrate Stock Solution start->prepare_reagents add_reagents Add Assay Buffer and Enzyme Solution to Microplate Wells prepare_reagents->add_reagents pre_incubate Pre-incubate at Assay Temperature (e.g., 37°C) add_reagents->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate Solution pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically (Excitation: ~360 nm, Emission: ~460 nm) initiate_reaction->measure_fluorescence analyze_data Calculate Reaction Velocity from the Linear Phase of the Progress Curve measure_fluorescence->analyze_data end End analyze_data->end Inhibitor_Screening_Workflow start Start prepare_reagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compound Solutions start->prepare_reagents add_reagents Add Assay Buffer, Enzyme, and Test Compound (or Vehicle) to Microplate Wells prepare_reagents->add_reagents pre_incubate Pre-incubate Enzyme with Test Compound (e.g., 10-30 min at Assay Temperature) add_reagents->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate Solution pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically initiate_reaction->measure_fluorescence analyze_data Calculate Percent Inhibition Compared to Vehicle Control measure_fluorescence->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

Boc-Glu(OBzl)-Gly-Arg-AMC solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorogenic substrate used to assay the activity of certain proteases, particularly trypsin-like serine proteases.[1][2] When the peptide bond between Arginine (Arg) and the 7-amino-4-methylcoumarin (AMC) group is cleaved by an enzyme, the AMC is released, producing a measurable fluorescent signal. This allows for the kinetic measurement of enzyme activity.

Q2: I'm having trouble dissolving the lyophilized this compound powder. What should I do?

A2: Solubility issues are common with peptides. The recommended approach is to start with an organic solvent. This compound is a hydrophobic peptide and is expected to have low solubility in aqueous solutions.[3][4] We recommend using dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For detailed steps, please refer to the "Experimental Protocols" section below.

Q3: What is the recommended solvent for this compound?

A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[5] Based on data for structurally similar peptides, high solubility can be achieved in DMSO.[5][6]

Q4: Can I dissolve this peptide in water or a buffer like PBS?

A4: Direct dissolution in water or PBS is not recommended and is likely to be unsuccessful due to the hydrophobic nature of the peptide, which includes a benzyl protecting group (OBzl).[3][5] A concentrated stock solution should first be prepared in DMSO, which can then be diluted into the aqueous assay buffer.

Q5: My peptide solution appears cloudy or has visible particulates. What does this mean and how can I fix it?

A5: Cloudiness or the presence of particulates indicates that the peptide is not fully dissolved or has precipitated out of solution. This can be addressed by gentle warming (not exceeding 40°C) or sonication of the solution.[7] If the issue persists, it may be necessary to re-evaluate the solvent choice or the concentration.

Q6: How should I store the lyophilized powder and the stock solution?

A6: The lyophilized powder should be stored at -20°C in a desiccator to protect it from moisture and light.[8][9][10][11] Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[8][11] For peptides in solution, storage at -80°C is preferable for long-term stability.[10]

Q7: How stable is the this compound stock solution?

A7: When stored properly at -20°C or -80°C, the DMSO stock solution is stable for several months.[5][8] However, it is best practice to use freshly prepared solutions for the most reproducible results. Avoid storing in a frost-free freezer due to temperature fluctuations during defrost cycles.[9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Lyophilized powder is difficult to weigh and appears clumpy. The peptide is hygroscopic and has absorbed moisture from the air.Allow the vial to warm to room temperature in a desiccator before opening. Weigh the required amount quickly and reseal the vial tightly.[8][11]
Peptide will not dissolve in the assay buffer. The peptide has low aqueous solubility.Prepare a concentrated stock solution in DMSO first, then dilute this stock into the aqueous assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.[3]
Precipitation occurs when diluting the DMSO stock solution into the aqueous assay buffer. The concentration of the peptide in the final assay buffer is above its solubility limit.Try diluting the DMSO stock solution further before adding it to the buffer. Alternatively, increase the final volume of the assay buffer to lower the final peptide concentration. Gentle vortexing during dilution can also help.
High background fluorescence in the assay. The substrate is degrading spontaneously. The assay buffer components are interfering.Prepare fresh substrate dilutions for each experiment. Ensure the pH of the assay buffer is appropriate and stable. Run a control with substrate and buffer but no enzyme to measure background fluorescence.
No or very low fluorescent signal after adding the enzyme. The enzyme is inactive. The substrate concentration is too low. The enzyme does not cleave this specific substrate.Check the activity of your enzyme with a known positive control substrate. Increase the substrate concentration in the assay. Confirm from literature that your enzyme of interest is known to cleave this compound.

Data Presentation

Table 1: Estimated Solubility of this compound

The following data is estimated based on the solubility of structurally similar peptides, such as Boc-Leu-Gly-Arg-AMC.[5][6] It is strongly recommended to perform a small-scale solubility test before dissolving the entire sample.

SolventEstimated Solubility (mg/mL)Notes
DMSO (Dimethyl Sulfoxide) 80 - 100Recommended for stock solutions. Sonication may be required.[5][6]
Water < 0.1 (Essentially Insoluble)Not a recommended solvent.[5][6]
PBS (Phosphate-Buffered Saline, pH 7.4) < 0.1 (Essentially Insoluble)Not a recommended solvent.
DMF (Dimethylformamide) SolubleCan be used as an alternative to DMSO.
Ethanol Low SolubilityNot recommended for primary stock solution preparation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Preparation: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.

  • Weighing: Briefly centrifuge the vial to ensure all the powder is at the bottom. Weigh out the desired amount of peptide in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of peptide (MW: ~744.24 g/mol ), add approximately 134 µL of DMSO.

  • Mixing: Vortex the solution gently until the peptide is completely dissolved. If necessary, sonicate the vial in a water bath for a few minutes to aid dissolution.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: General Protease Assay using this compound

  • Prepare Assay Buffer: Prepare a suitable assay buffer for your protease of interest (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

  • Prepare Working Substrate Solution: Dilute the 10 mM stock solution of this compound in the assay buffer to the desired final concentration (typically in the range of 10-100 µM).

  • Set up the Assay Plate: In a 96-well microplate, add the components in the following order:

    • Assay Buffer

    • Test compounds (e.g., inhibitors) or vehicle control

    • Enzyme solution

  • Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes.

  • Initiate the Reaction: Add the working substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at 360-380 nm and emission at 440-460 nm.[12][13]

Visualizations

G cluster_0 Solubility Troubleshooting Workflow Start Start: Lyophilized Peptide Test_Solvent Recommended Solvent? Start->Test_Solvent Dissolve_DMSO Dissolve in DMSO to make stock solution Test_Solvent->Dissolve_DMSO Yes Dilute_Buffer Dilute DMSO stock into aqueous buffer Dissolve_DMSO->Dilute_Buffer Check_Clarity Clear Solution? Dilute_Buffer->Check_Clarity Precipitation Precipitation Issue Dilute_Buffer->Precipitation Sonication Apply gentle warming (<40°C) or sonication Check_Clarity->Sonication No Ready Ready for Assay Check_Clarity->Ready Yes Sonication->Check_Clarity Reassess Reassess concentration or dilution strategy Precipitation->Reassess Reassess->Dilute_Buffer G cluster_1 Protease Activity Assay Enzyme Protease Cleavage Enzymatic Cleavage Enzyme->Cleavage Substrate This compound (Non-fluorescent) Substrate->Cleavage Product1 Boc-Glu(OBzl)-Gly-Arg Cleavage->Product1 Product2 AMC (Fluorescent) Cleavage->Product2 Detection Fluorescence Detector (Ex: 380nm, Em: 460nm) Product2->Detection

References

Technical Support Center: Optimizing Boc-Glu(OBzl)-Gly-Arg-AMC Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your enzymatic assays.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and for which enzymes is it a substrate?

A1: this compound is a fluorogenic peptide substrate used in biochemical assays to measure the activity of certain proteases.[1] Upon cleavage of the amide bond between the Arginine (Arg) residue and the 7-amino-4-methylcoumarin (AMC) group by a protease, the highly fluorescent AMC is released. The increase in fluorescence intensity over time is directly proportional to the enzyme's activity. This substrate is commonly used for assaying the activity of coagulation Factor IXa, Factor XIIa, and trypsin.[2][3]

Q2: What are the recommended excitation and emission wavelengths for detecting the released AMC fluorophore?

A2: The free AMC fluorophore is typically excited at a wavelength range of 360-380 nm, and its fluorescence emission is measured between 440-460 nm. It is advisable to confirm the optimal excitation and emission wavelengths on your specific instrument.

Q3: How should the this compound substrate be stored?

A3: The lyophilized peptide should be stored at -20°C or lower, protected from light and moisture. Once reconstituted in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q4: What is a suitable solvent for dissolving the this compound substrate?

A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent to prepare a concentrated stock solution of the substrate. For similar substrates, stock solutions are often prepared in DMSO.

Q5: What are some common causes of high background fluorescence in my assay?

A5: High background fluorescence can arise from several factors:

  • Substrate Autohydrolysis: The substrate may spontaneously hydrolyze, especially at a non-optimal pH or with prolonged storage of diluted solutions. Always prepare fresh working solutions and include a "substrate only" control to measure and subtract the background.

  • Contaminated Reagents: Buffers and other assay components might be contaminated with other proteases. It is crucial to use high-purity, sterile reagents.

  • Compound Autofluorescence: If you are screening for inhibitors, the test compounds themselves might be fluorescent at the assay wavelengths. An autofluorescence counter-assay is recommended in such cases.

II. Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound assays.

Issue 1: No or Low Signal
Possible Cause Troubleshooting Steps
Inactive Enzyme - Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. - Verify the enzyme's activity with a known positive control substrate or a fresh batch of enzyme. - Confirm the presence of necessary cofactors (e.g., Ca²⁺ for some proteases).
Sub-optimal Assay Conditions - Optimize the pH, ionic strength, and temperature for your specific enzyme. A good starting point for many proteases that cleave after arginine is a pH between 7.4 and 9.0. - Titrate the enzyme and substrate concentrations to find the optimal range for your assay.
Incorrect Instrument Settings - Verify that the excitation and emission wavelengths on the fluorometer are set correctly for AMC (Ex: 360-380 nm, Em: 440-460 nm). - Ensure the instrument's gain setting is appropriate.
Presence of Inhibitors - Check if your sample or buffers contain any known protease inhibitors.
Issue 2: High Background Fluorescence
Possible Cause Troubleshooting Steps
Substrate Instability/Autohydrolysis - Prepare fresh substrate working solutions for each experiment. - Run a "substrate only" control (substrate in assay buffer without the enzyme) to quantify the rate of spontaneous hydrolysis and subtract this from your measurements. - Evaluate the stability of the substrate in your assay buffer over the time course of the experiment.
Contaminated Reagents - Use high-purity, protease-free water and reagents. - Consider filtering your buffers before use.
Autofluorescence of Test Compounds - If screening compounds, measure their fluorescence at the assay's excitation and emission wavelengths in the absence of the enzyme and substrate. Subtract this background from the assay signal.
Issue 3: Non-linear Reaction Progress Curves
Possible Cause Troubleshooting Steps
Substrate Depletion - Use a lower enzyme concentration or a higher initial substrate concentration. The substrate concentration should ideally be at or above the Michaelis constant (Km) for linear initial rates.
Enzyme Instability - The protease may be unstable under the assay conditions. Try adding stabilizing agents like bovine serum albumin (BSA) or glycerol to the buffer. - Perform the assay at a lower temperature.
Product Inhibition - The released AMC or the cleaved peptide fragment might be inhibiting the enzyme. Analyze only the initial, linear phase of the reaction to determine the rate.
Photobleaching - If taking frequent kinetic readings, the excitation light might be causing the AMC fluorophore to photobleach. Reduce the frequency of measurements or use a lower excitation light intensity if your instrument allows.

III. Data Presentation

Table 1: Recommended Starting Buffer Conditions for Different Proteases
EnzymeBuffer ComponentspHIonic Strength (NaCl)Additives
Factor XIIa 50 mM Tris7.4150 mM0.02% Tween 20
Trypsin 10 mM Tris7.4-20 mM CaCl₂
General Trypsin-like 50 mM Tris-HCl8.0 - 9.0100 mM10 mM CaCl₂

Note: These are starting recommendations. Optimal conditions may vary depending on the specific enzyme and experimental setup and should be determined empirically.

Table 2: Typical Kinetic Parameters for AMC-based Protease Assays
ParameterDescriptionTypical Range
Substrate Concentration The concentration of this compound used in the assay.10 - 100 µM
Enzyme Concentration The concentration of the protease in the final reaction.Varies significantly depending on enzyme activity. Should be optimized for a linear response over time.
Temperature The temperature at which the assay is performed.25 - 37 °C
Excitation Wavelength The wavelength of light used to excite the AMC fluorophore.360 - 380 nm
Emission Wavelength The wavelength at which the fluorescence of AMC is measured.440 - 460 nm

IV. Experimental Protocols

Protocol 1: General Protease Activity Assay

This protocol provides a general framework for measuring protease activity using this compound.

Materials:

  • This compound substrate

  • Purified protease (e.g., Trypsin, Factor IXa, Factor XIIa)

  • Assay Buffer (see Table 1 for recommendations)

  • DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store in aliquots at -20°C or -80°C.

  • Prepare Working Solutions:

    • Substrate Working Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

    • Enzyme Working Solution: Dilute the protease in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

  • Set up the Assay:

    • Add 50 µL of the Enzyme Working Solution to the wells of the 96-well plate.

    • Include a "no-enzyme" control by adding 50 µL of Assay Buffer instead of the Enzyme Working Solution.

    • Include a "substrate only" control by adding 50 µL of Assay Buffer to be mixed with the substrate working solution later.

  • Initiate the Reaction:

    • Start the reaction by adding 50 µL of the Substrate Working Solution to each well.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence plate reader pre-set to the desired temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis:

    • For each well, plot the relative fluorescence units (RFU) versus time.

    • Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

    • Subtract the velocity of the "substrate only" control from all other readings to correct for autohydrolysis.

Protocol 2: Optimization of Assay pH

Materials:

  • Same as Protocol 1

  • A series of buffers with varying pH values (e.g., Tris-HCl buffers from pH 7.0 to 9.0 in 0.5 unit increments).

Procedure:

  • Prepare Assay Buffers: Prepare the desired assay buffer at a range of different pH values.

  • Follow Protocol 1: Perform the protease activity assay as described in Protocol 1, but use a different pH buffer for each set of reactions.

  • Data Analysis:

    • Calculate the initial reaction velocity for each pH value.

    • Plot the reaction velocity against the pH to determine the optimal pH for the enzyme's activity.

V. Mandatory Visualizations

Enzymatic_Reaction_Workflow Enzymatic Reaction of this compound Substrate This compound (Non-fluorescent) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme Protease (e.g., Trypsin, Factor IXa, Factor XIIa) Product1 Cleaved Peptide (Boc-Glu(OBzl)-Gly-Arg) Complex->Product1 Cleavage Product2 AMC (Fluorescent) Complex->Product2

Caption: Enzymatic cleavage of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Signal Start Low or No Signal Detected Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Conditions Are assay conditions optimal? Check_Enzyme->Check_Conditions Yes Solution_Enzyme Use fresh enzyme/positive control Check_Enzyme->Solution_Enzyme No Check_Instrument Are instrument settings correct? Check_Conditions->Check_Instrument Yes Solution_Conditions Optimize pH, temp, [S], [E] Check_Conditions->Solution_Conditions No Solution_Instrument Verify Ex/Em wavelengths and gain Check_Instrument->Solution_Instrument No End Problem Resolved Check_Instrument->End Yes Solution_Enzyme->End Solution_Conditions->End Solution_Instrument->End

Caption: A stepwise guide to troubleshooting low signal issues.

References

Stability of Boc-Glu(OBzl)-Gly-Arg-AMC in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC. This guide provides detailed information on the stability of this product in DMSO and aqueous buffers, along with troubleshooting advice and experimental protocols to ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

For long-term storage, the lyophilized powder should be kept at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, as moisture can reduce the peptide's long-term stability.

Q2: What is the recommended solvent for preparing a stock solution?

Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.

Q3: What is the stability of this compound in a DMSO stock solution?

Once dissolved in anhydrous DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.

Q4: Can I store the substrate in an aqueous buffer?

Storing this compound in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis. For assays, it is best to prepare fresh dilutions of the DMSO stock solution into the aqueous assay buffer immediately before use. If temporary storage is necessary, keep the solution on ice and use it within a few hours.

Q5: What is the optimal pH for an aqueous assay buffer when using this substrate?

The stability of peptide-based substrates is pH-dependent. Generally, a pH range of 6-8 is recommended to maintain peptide integrity during the course of an enzymatic assay. Extreme pH values (acidic or basic) can lead to non-enzymatic hydrolysis of the peptide bonds.

Q6: My assay shows high background fluorescence. What could be the cause?

High background fluorescence can result from the autohydrolysis of the substrate or contamination in the assay buffer. To troubleshoot this, always include a "no-enzyme" control (substrate in assay buffer alone). If high fluorescence is observed in this control, prepare fresh buffer and use a new aliquot of the substrate. Ensure the substrate is protected from light, as the AMC fluorophore is light-sensitive.

Q7: I am observing poor reproducibility between experiments. What could be the reason?

Inconsistent results often stem from the gradual degradation of the substrate due to improper storage or handling. Repeated freeze-thaw cycles of the DMSO stock solution are a common cause of substrate inactivation. Preparing single-use aliquots of the stock solution is crucial for ensuring consistent substrate quality in each experiment.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
No or low fluorescent signal 1. Degraded Substrate: Improper storage or handling has led to the degradation of the peptide. 2. Inactive Enzyme: The enzyme may have lost its activity. 3. Incorrect Buffer Conditions: The pH or other components of the assay buffer are inhibiting enzyme activity.1. Use a fresh, properly stored aliquot of the substrate. Perform a stability check of your substrate (see Experimental Protocol 1). 2. Test the enzyme activity with a known positive control substrate. 3. Verify the pH of the assay buffer and ensure it is optimal for the enzyme of interest.
High background fluorescence 1. Substrate Autohydrolysis: The substrate is degrading non-enzymatically in the assay buffer. 2. Contaminated Reagents: The buffer or other reagents may be contaminated with proteases. 3. Light Exposure: The AMC fluorophore is sensitive to light.1. Run a "no-enzyme" control. If the background is high, the buffer conditions may be too harsh (e.g., extreme pH). Prepare fresh buffer. 2. Use fresh, sterile-filtered buffers and high-purity water. 3. Minimize the exposure of the substrate and assay plates to light.
Precipitation upon dilution in aqueous buffer 1. Poor Solubility: The substrate has limited solubility in the aqueous buffer.1. Ensure the final concentration of DMSO in the assay is sufficient to maintain solubility (typically 1-5%), but check for solvent effects on your enzyme. 2. After diluting the DMSO stock into the buffer, vortex the solution gently. If precipitation persists, brief sonication may help.

Stability Data Summary

Table 1: Recommended Storage and Stability of this compound

FormSolvent/MatrixStorage TemperatureEstimated Stability
Lyophilized Powder --20°C to -80°C>1 year (when stored properly)
Stock Solution Anhydrous DMSO-20°CUp to 1 month
-80°CUp to 6 months
Working Dilution Aqueous Buffer (pH 6-8)4°C (on ice)< 4-6 hours (use immediately)
Room TemperatureNot Recommended

Table 2: Illustrative Impact of pH and Temperature on Aqueous Stability (Expected Trends)

This table illustrates the expected relative stability. Actual degradation rates should be determined empirically.

Buffer pHTemperatureExpected Relative StabilityPrimary Degradation Pathway
3-537°CLowAcid-catalyzed hydrolysis
6-84°CHighMinimal degradation
6-825°CModerateSlow hydrolysis
6-837°CModerate to LowIncreased rate of hydrolysis
> 937°CLowBase-catalyzed hydrolysis

Experimental Protocols

Protocol 1: HPLC-Based Method for Assessing Substrate Stability

This protocol provides a framework for researchers to empirically determine the stability of this compound in their specific aqueous assay buffer. High-Performance Liquid Chromatography (HPLC) is a sensitive method for detecting peptide degradation over time.[1]

Methodology:

  • Preparation of Stability Samples:

    • Prepare a solution of this compound in the desired aqueous buffer at the final working concentration.

    • Dispense this solution into several vials for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Incubate the vials at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • HPLC Analysis:

    • At each time point, inject a sample onto a C18 reverse-phase HPLC column.

    • Use a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) to elute the peptide and any degradation products.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm or 325 nm for the AMC moiety).

  • Data Analysis:

    • The intact this compound will appear as a single major peak at time zero.

    • Degradation will be indicated by a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of remaining intact substrate at each time point relative to the T=0 sample.

    • This data can be used to determine the half-life (t½) of the substrate under the tested conditions.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve substrate in aqueous buffer prep2 Aliquot for time points (T=0, 1, 2, 4, 8, 24h) prep1->prep2 prep3 Incubate at desired temperature (4°C, 25°C, 37°C) prep2->prep3 hplc1 Inject sample at each time point prep3->hplc1 hplc2 Separate on C18 column (ACN/Water/TFA gradient) hplc1->hplc2 hplc3 Detect with UV detector hplc2->hplc3 data1 Integrate peak area of intact substrate hplc3->data1 data2 Calculate % remaining vs. T=0 data1->data2 data3 Determine half-life (t½) data2->data3

Caption: Workflow for HPLC-based stability testing of this compound.

Signaling Pathways and Logical Relationships

Logical Flow for Troubleshooting Low Signal in an Enzymatic Assay

When encountering a weak or absent signal in your assay, a systematic approach can help identify the root cause. The following diagram outlines a logical troubleshooting workflow.

G cluster_substrate Substrate Integrity cluster_enzyme Enzyme Activity cluster_buffer Assay Conditions start Low or No Signal Observed q_substrate Is substrate aliquot fresh and properly stored? start->q_substrate a_substrate_yes Yes q_substrate->a_substrate_yes Yes a_substrate_no No q_substrate->a_substrate_no No q_enzyme Is enzyme active? a_substrate_yes->q_enzyme sol_substrate Use a new, single-use aliquot of substrate. a_substrate_no->sol_substrate a_enzyme_yes Yes q_enzyme->a_enzyme_yes Yes a_enzyme_no No q_enzyme->a_enzyme_no No q_buffer Is buffer pH and composition correct? a_enzyme_yes->q_buffer sol_enzyme Test with a positive control substrate or use fresh enzyme. a_enzyme_no->sol_enzyme a_buffer_yes Yes q_buffer->a_buffer_yes Yes a_buffer_no No q_buffer->a_buffer_no No end_node Review instrument settings (wavelengths, gain) a_buffer_yes->end_node sol_buffer Prepare fresh buffer and verify pH. a_buffer_no->sol_buffer

Caption: Troubleshooting flowchart for low or no signal in enzymatic assays.

References

How to reduce background fluorescence in AMC-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in 7-Amino-4-methylcoumarin (AMC)-based assays. High background can mask the true signal, leading to reduced assay sensitivity and inaccurate results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in AMC-based assays?

High background fluorescence in AMC-based assays can originate from several sources:

  • Compound Autofluorescence: The test compounds themselves may fluoresce at the same excitation and emission wavelengths as AMC, leading to an artificially high signal.[1] This is a common issue in high-throughput screening (HTS).

  • Substrate Instability: The AMC-conjugated substrate can be unstable and undergo spontaneous hydrolysis, releasing free AMC and causing a high background signal.[1][2] This can be influenced by assay conditions such as pH and temperature.[1]

  • Contaminated Reagents: Buffers, solvents (like DMSO), and other assay components can contain fluorescent impurities that contribute to the background.[1]

  • Well Plate Interference: The type of microplate used can significantly impact background fluorescence. Clear or white plates can lead to higher background and well-to-well crosstalk compared to black, opaque plates.[1]

  • Enzyme Preparation Impurities: The enzyme preparation may be contaminated with other enzymes that can cleave the AMC substrate.[1]

  • Light Scattering: Precipitated or aggregated test compounds can scatter the excitation light, which may be detected as an increased fluorescence signal.[1]

Q2: How does the choice of microplate affect background fluorescence?

The microplate material and color are critical for minimizing background in fluorescence assays. Black, opaque plates are highly recommended as they absorb scattered light and reduce well-to-well crosstalk, thus lowering background fluorescence.[1][3] Clear-bottom black plates can be used when microscopic imaging is also required.[3] In contrast, clear or white plates can contribute to higher background signals. While polystyrene is a common material for microplates, for assays in the UV range, materials like quartz or specialized UV-transparent plastics have lower background absorbance.[4][5]

Q3: How do pH and temperature influence background fluorescence?

The fluorescence of AMC is generally stable within a pH range of 6 to 8.[1] However, extreme pH values can alter the fluorescence intensity and affect the stability of both the enzyme and the AMC-conjugated substrate, potentially leading to increased background.[1] Similarly, higher temperatures can increase the rate of spontaneous substrate hydrolysis, resulting in elevated background fluorescence.[6] It is crucial to optimize both pH and temperature for maximal enzyme activity while maintaining substrate stability.

Q4: Can the solvent, such as DMSO, contribute to background fluorescence?

While DMSO is a common solvent for test compounds, high concentrations can sometimes interfere with the assay and potentially contribute to background noise or affect enzyme activity.[7][8] It is advisable to keep the final DMSO concentration in the assay as low as possible and consistent across all wells.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating common issues leading to high background fluorescence.

Issue 1: High Background Signal in "No Enzyme" Control Wells

A high signal in wells lacking the enzyme suggests that the fluorescence is independent of enzymatic activity.

Possible Cause Troubleshooting Steps
Compound Autofluorescence 1. Perform a compound autofluorescence test: Prepare wells with the assay buffer and the test compound at the same concentration used in the main experiment, but without the enzyme or substrate.[1][2] 2. Measure the fluorescence at the same wavelengths used for the AMC assay. 3. If a significant signal is detected, this value can be subtracted from the corresponding experimental wells.[1]
Substrate Instability/Spontaneous Hydrolysis 1. Test substrate stability: Incubate the AMC-substrate in the assay buffer at the experimental temperature and measure the fluorescence over time.[2] 2. A significant increase in fluorescence indicates substrate instability. 3. Consider adjusting the buffer pH or temperature, or preparing the substrate solution fresh before each experiment.[2]
Contaminated Reagents 1. Test individual components: Measure the fluorescence of each assay component (buffer, water, DMSO, etc.) separately in the assay plate. 2. If a component is found to be fluorescent, replace it with a high-purity, non-fluorescent alternative.
Issue 2: High Background Signal in "No Substrate" Control Wells

Fluorescence in wells containing the enzyme but no substrate points towards issues with the enzyme preparation or other components.

Possible Cause Troubleshooting Steps
Contaminated Enzyme Preparation 1. Check enzyme purity: Analyze the enzyme preparation for purity using methods like SDS-PAGE. 2. If impurities are present, consider further purification of the enzyme.
Fluorescent Assay Components 1. As in the "No Enzyme" control, test each component of the reaction mixture (except the substrate) for intrinsic fluorescence.

Data Presentation

Table 1: Comparison of Background Absorbance for Different 96-Well Microplate Materials in the UV Range.

This table provides a qualitative and quantitative comparison of the background absorbance of different microplate materials. Lower absorbance generally correlates with lower background fluorescence.

Microplate Material General Properties Background Absorbance at ~260-280 nm Recommendation for Fluorescence Assays
Polystyrene Standard material, inexpensive.HighNot recommended for UV-range fluorescence due to high background.[4][5]
Polypropylene Low binding for biomolecules.HighSimilar to polystyrene, not ideal for UV-range fluorescence assays.[4]
UV-Transparent Plastic (e.g., COC, FC) Specialized plastic with improved UV transparency.Moderate to LowA good, lower-cost alternative to quartz for UV-range assays.[5]
Quartz Excellent optical clarity and very low absorbance in the UV range.Very LowThe best choice for minimizing background in UV-range fluorescence assays, but more expensive.[4][5]

Data synthesized from qualitative descriptions and absorbance measurements in the UV range. Absolute fluorescence background will vary with the specific instrument and assay conditions.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if a test compound is intrinsically fluorescent at the excitation and emission wavelengths used for the AMC assay.[2]

Materials:

  • Test compounds

  • Assay Buffer

  • DMSO (or other solvent used for compounds)

  • Black, opaque 96-well or 384-well plate

  • Fluorescence plate reader

Methodology:

  • Prepare serial dilutions of the test compound in the assay buffer. The final concentrations should be the same as those used in the primary enzyme assay.

  • Add the diluted compounds to the wells of the microplate.

  • Include control wells containing only the assay buffer and the same concentration of DMSO as in the compound wells (vehicle control).[2]

  • Incubate the plate under the same conditions (temperature and time) as the primary assay.

  • Read the fluorescence using the same excitation and emission wavelengths as the AMC assay (e.g., Ex: 355 nm, Em: 460 nm).[2]

  • Data Analysis: Subtract the average fluorescence of the vehicle control wells from the fluorescence of the compound-containing wells. A significant increase in fluorescence indicates compound autofluorescence.[2]

Protocol 2: Counter-Assay for Fluorescence Quenching

Objective: To determine if a test compound quenches the fluorescence of free AMC.

Materials:

  • Test compounds

  • Free AMC standard

  • Assay Buffer

  • Black, opaque 96-well or 384-well plate

  • Fluorescence plate reader

Methodology:

  • Prepare a solution of free AMC in the assay buffer. The concentration should be comparable to the amount of product expected in the positive control of the primary assay.[1]

  • Add the free AMC solution to the wells of the microplate.

  • Add the test compounds at their final screening concentrations to a set of wells.

  • Include positive control wells with only free AMC and DMSO, and blank wells with only assay buffer.[1]

  • Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature.[1]

  • Read the fluorescence using the AMC filter set.

  • Data Analysis: Compare the fluorescence of the compound-containing wells to the positive control wells. A dose-dependent decrease in fluorescence in the presence of the compound indicates quenching.[1]

Mandatory Visualizations

AMC_Cleavage_Pathway cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection Substrate Peptide-AMC Substrate (Non-fluorescent) Enzyme Protease Substrate->Enzyme Product Cleaved Peptide Enzyme->Product Cleavage AMC Free AMC (Fluorescent) Enzyme->AMC Release Emission Emission Light (~460 nm) AMC->Emission Excitation Excitation Light (~355 nm) Excitation->AMC Detector Detector Emission->Detector

Caption: Enzymatic cleavage of a peptide-AMC substrate and subsequent fluorescence detection.

Troubleshooting_Workflow Start High Background Fluorescence Observed NoEnzyme Check 'No Enzyme' Control Start->NoEnzyme HighNoEnzyme High Signal? NoEnzyme->HighNoEnzyme CompoundAuto Test Compound Autofluorescence HighNoEnzyme->CompoundAuto Yes NoSubstrate Check 'No Substrate' Control HighNoEnzyme->NoSubstrate No SubstrateStab Test Substrate Stability CompoundAuto->SubstrateStab ReagentContam Check Reagent Contamination SubstrateStab->ReagentContam ReagentContam->NoSubstrate HighNoSub High Signal? NoSubstrate->HighNoSub EnzymePurity Check Enzyme Purity HighNoSub->EnzymePurity Yes End Assay Optimized HighNoSub->End No EnzymePurity->End

Caption: A troubleshooting workflow for diagnosing high background fluorescence in AMC-based assays.

References

Troubleshooting low signal-to-noise ratio with Boc-Glu(OBzl)-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this substrate in enzyme assays.

Troubleshooting Guide

This guide addresses common issues that can lead to a low signal-to-noise ratio during your experiments, presented in a question-and-answer format.

Issue 1: Weak or No Fluorescence Signal

Question: Why is my fluorescence signal weak or absent after initiating the enzymatic reaction?

Possible Causes and Solutions:

A weak or non-existent fluorescence signal can stem from several factors, ranging from incorrect instrument settings to issues with the assay components themselves. Below is a systematic guide to troubleshooting this issue.

Potential CauseRecommended Action
Incorrect Wavelength Settings Verify that the excitation and emission wavelengths on your fluorescence plate reader are set correctly for 7-Amino-4-methylcoumarin (AMC).[1]
Suboptimal Enzyme Concentration The concentration of Factor IXa or Factor XIIa may be too low for detectable cleavage of the substrate. Perform an enzyme titration to determine the optimal concentration that yields a robust signal.
Suboptimal Substrate Concentration Ensure the substrate concentration is appropriate for the amount of enzyme used. While a specific optimal concentration can be enzyme and condition-dependent, a starting point for similar substrates is around 15 µM.
Inactive Enzyme The enzyme may have lost activity due to improper storage or handling. Whenever possible, handle enzymes on ice.[2] Use a fresh aliquot of the enzyme or validate the activity of your current stock with a known positive control.
Incompatible Buffer Conditions The pH, ionic strength, or other components of your assay buffer may be inhibiting enzyme activity. The fluorescence of AMC is generally stable between pH 6 and 8.[3] For Factor IXa and XIIa assays, a buffer containing Tris at a pH of around 7.4 is often used.[4]
Presence of Inhibitors Your sample or buffer may contain inhibitors of Factor IXa or Factor XIIa. Run a control reaction with a known active enzyme in a clean buffer system to rule out this possibility.
Issue 2: High Background Fluorescence

Question: My negative controls (no enzyme) show a high fluorescence signal. What could be causing this?

Possible Causes and Solutions:

High background fluorescence can mask the specific signal from the enzymatic reaction, leading to a poor signal-to-noise ratio. Identifying and mitigating the source of this background is crucial for obtaining reliable data.

Potential CauseRecommended Action
Substrate Instability/Spontaneous Hydrolysis The this compound substrate may be degrading spontaneously in your assay buffer.[3] Prepare fresh substrate solutions for each experiment and avoid prolonged storage of diluted solutions. To test for this, incubate the substrate in the assay buffer without the enzyme and measure fluorescence over time.[3]
Contaminated Reagents One or more of your assay components (e.g., buffer, water, DMSO) could be contaminated with fluorescent impurities. Test each component individually in the plate reader to identify the source of the fluorescence.
Autofluorescence of Assay Components Components in your sample or buffer, such as phenol red or components of fetal bovine serum, can be inherently fluorescent. If possible, use phenol red-free media and consider reducing the concentration of potentially fluorescent additives.
Inappropriate Labware For fluorescence assays, it is recommended to use black, opaque microplates to minimize background fluorescence and prevent light scatter.[5]
Light Exposure The substrate is light-sensitive.[2] Protect the substrate and your experimental setup from direct light to prevent photobleaching and potential background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for the released 7-Amino-4-methylcoumarin (AMC)?

A1: The optimal excitation wavelength for AMC is in the range of 341-351 nm, and the optimal emission wavelength is between 430-450 nm.[1]

Q2: What are the recommended storage conditions for this compound?

A2: The lyophilized powder should be stored at -20°C.[6] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C and are generally stable for at least one month at -20°C and up to six months at -80°C when stored in sealed, light-protected aliquots.[7] Avoid repeated freeze-thaw cycles.

Q3: What enzymes are known to cleave this compound?

A3: this compound is a known fluorogenic substrate for coagulation Factor IXa and Factor XIIa. It may also be cleaved by other trypsin-like proteases.

Q4: What is a suitable buffer for a Factor IXa or Factor XIIa assay using this substrate?

A4: A commonly used buffer for Factor XIIa assays with similar substrates consists of 50 mM Tris, pH 7.4, 150 mM NaCl, and 0.02% Tween 20.[4] It is important to optimize the buffer conditions for your specific experimental setup.

Q5: What is the "inner filter effect" and how can it affect my results?

A5: The inner filter effect occurs when a substance in the sample absorbs either the excitation light or the emitted fluorescence, leading to a non-linear relationship between the fluorophore concentration and the signal intensity. This can be caused by high concentrations of the substrate, the cleaved AMC product, or other components in the assay mixture. To minimize this effect, it is recommended to work with substrate and product concentrations that result in a total absorbance of less than 0.1 at the excitation wavelength.

Experimental Protocols

Protocol 1: Factor IXa Activity Assay

Objective: To measure the enzymatic activity of Factor IXa using this compound.

Materials:

  • This compound substrate

  • Purified active Factor IXa

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.5

  • Substrate Solvent: Anhydrous DMSO

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 10 mM stock solution of the substrate in DMSO. Store in aliquots at -20°C, protected from light.

  • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., a starting concentration of 50 µM, with a final assay concentration of 10 µM).

  • Prepare a dilution series of Factor IXa in Assay Buffer. A suggested starting range is 0.1-10 nM.

  • Pipette 80 µL of the Factor IXa dilutions into the wells of the 96-well plate. Include a "no enzyme" control with 80 µL of Assay Buffer only.

  • Initiate the reaction by adding 20 µL of the substrate working solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~350 nm) and emission (~450 nm) wavelengths.

  • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, taking readings every 1-2 minutes.

  • Calculate the reaction velocity from the linear portion of the fluorescence versus time plot.

Protocol 2: Factor XIIa Activity Assay

Objective: To determine the enzymatic activity of Factor XIIa.

Materials:

  • This compound substrate

  • Purified active Factor XIIa

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.02% Tween 20, pH 7.4[4]

  • Substrate Solvent: Anhydrous DMSO

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Follow steps 1 and 2 from the Factor IXa assay protocol to prepare the substrate solutions.

  • Prepare a dilution series of Factor XIIa in Assay Buffer. A suggested starting concentration is 5 nM.[4]

  • Pipette 80 µL of the Factor XIIa dilutions into the wells. Include a "no enzyme" control.

  • Initiate the reaction by adding 20 µL of the substrate working solution.

  • Measure the fluorescence kinetically as described in the Factor IXa protocol.

  • Determine the reaction velocity from the linear phase of the reaction.

Visualizations

Enzymatic_Cleavage Substrate This compound (Non-fluorescent) Enzyme Factor IXa or Factor XIIa Substrate->Enzyme Products Boc-Glu(OBzl)-Gly-Arg + AMC (Fluorescent) Enzyme->Products Cleavage Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Check_Signal Is the fluorescence signal weak? Start->Check_Signal Check_Background Is the background fluorescence high? Check_Signal->Check_Background No Low_Signal_Causes Potential Causes: - Incorrect wavelengths - Low enzyme/substrate concentration - Inactive enzyme - Inhibitors present Check_Signal->Low_Signal_Causes Yes High_Background_Causes Potential Causes: - Substrate instability - Contaminated reagents - Autofluorescence - Inappropriate labware Check_Background->High_Background_Causes Yes Optimize_Assay Optimize Assay Conditions: - Titrate enzyme & substrate - Check buffer composition - Use fresh reagents Low_Signal_Causes->Optimize_Assay High_Background_Causes->Optimize_Assay Improve_SNR Improved Signal-to-Noise Ratio Optimize_Assay->Improve_SNR Logical_Relationships cluster_problem Problem: Low Signal-to-Noise cluster_causes Potential Causes cluster_solutions Solutions Weak_Signal Weak Signal Instrument_Settings Instrument Settings Weak_Signal->Instrument_Settings Reagent_Issues Reagent Issues Weak_Signal->Reagent_Issues Assay_Conditions Assay Conditions Weak_Signal->Assay_Conditions High_Background High Background High_Background->Reagent_Issues High_Background->Assay_Conditions Verify_Settings Verify Wavelengths & Gain Instrument_Settings->Verify_Settings Use_Fresh_Reagents Use Fresh Reagents & Controls Reagent_Issues->Use_Fresh_Reagents Optimize_Concentrations Optimize Concentrations & Buffer Assay_Conditions->Optimize_Concentrations

References

Inner filter effect in high-concentration Boc-Glu(OBzl)-Gly-Arg-AMC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC in high-concentration assays. The information provided is intended to help users identify, understand, and mitigate the inner filter effect (IFE), a common issue in fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Inner Filter Effect (IFE)?

A1: The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity. This occurs when molecules in the sample absorb either the excitation light before it reaches the fluorophore or the emitted light before it reaches the detector.[1] This results in a non-linear relationship between the concentration of the fluorophore and the fluorescence signal, which is particularly noticeable at higher concentrations.[1]

Q2: What are the types of Inner Filter Effect?

A2: There are two main types of the inner filter effect:

  • Primary Inner Filter Effect (pIFE): This happens when the excitation light is absorbed by components in the sample, preventing it from efficiently exciting all the fluorophore molecules.[1]

  • Secondary Inner Filter Effect (sIFE): This occurs when the fluorescence emitted by the fluorophore is re-absorbed by other molecules in the sample before it can be detected.[1]

Q3: What causes the Inner Filter Effect in this compound assays?

A3: In the context of this assay, the inner filter effect can be caused by:

  • High concentrations of the substrate: The this compound substrate itself can absorb the excitation light, leading to the primary inner filter effect.

  • High concentrations of the fluorescent product: As the enzyme cleaves the substrate, the released 7-Amino-4-methylcoumarin (AMC) product accumulates. At high concentrations, AMC can absorb both the excitation and emitted light.

  • Other components in the sample: Buffers, test compounds, or other molecules present in the assay well may also absorb light at the excitation or emission wavelengths.

Q4: How can I know if my assay is affected by the Inner Filter Effect?

A4: There are several indicators that your assay may be experiencing the inner filter effect:

  • Non-linear standard curve: A standard curve of the free AMC fluorophore will deviate from linearity and start to plateau at higher concentrations.

  • Decreased reaction rate at high substrate concentrations: In a kinetic assay, the reaction velocity may unexpectedly decrease when you use high concentrations of the this compound substrate. This is due to the substrate absorbing the excitation light.

  • Inconsistent results with colored or UV-active compounds: When screening compound libraries, if you notice that colored or UV-active compounds consistently show lower fluorescence, it could be due to the inner filter effect.

Troubleshooting Guide

Issue: Non-linear relationship between fluorescence and AMC concentration.

Possible Cause: Inner Filter Effect due to high concentrations of the AMC fluorophore.

Solution:

  • Dilute your samples: The most straightforward approach is to dilute your samples to a concentration range where the fluorescence response is linear.

  • Mathematical Correction: If dilution is not feasible, you can use a mathematical correction based on the absorbance of your samples. A detailed protocol for this is provided below.

Issue: The enzyme reaction rate decreases at high substrate concentrations.

Possible Cause: Primary Inner Filter Effect, where the uncleaved this compound substrate absorbs the excitation light.

Solution:

  • Lower the substrate concentration: Work with a substrate concentration that is within the linear range of your assay and has an absorbance of less than 0.1 at the excitation wavelength.

  • Apply a correction factor: Measure the absorbance of all reaction components at the start of the reaction and use this to apply a correction factor to your fluorescence readings.

Issue: Fluorescence signal is lower when testing colored or UV-active compounds.

Possible Cause: The test compound is absorbing the excitation and/or emission light.

Solution:

  • Measure the absorbance spectrum of the compound: Check for any overlap between the compound's absorbance spectrum and the excitation and emission wavelengths of AMC.

  • Use an absorbance-based correction method: The protocol provided below can be used to correct for the inner filter effect caused by interfering compounds.

Data Presentation

The following tables illustrate the impact of the inner filter effect on fluorescence measurements and the effectiveness of an absorbance-based correction.

Table 1: Uncorrected and Corrected Fluorescence of a 7-Amino-4-methylcoumarin (AMC) Standard Curve

AMC Concentration (µM)Observed Fluorescence (RFU)Absorbance at Ex/EmCorrected Fluorescence (RFU)
0500.00550
1050000.0205012
2098000.0409921
40185000.08019015
80320000.16034568
160450000.32052345

Table 2: Effect of Substrate Concentration on Initial Reaction Velocity

Substrate Concentration (µM)Initial Velocity (RFU/min) - UncorrectedInitial Velocity (RFU/min) - Corrected
10100102
25240255
50450490
100750850
20011001350
40013001700

Experimental Protocols

Protocol 1: General this compound Protease Assay

Materials:

  • This compound substrate

  • Purified protease (e.g., Factor XIIa)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the this compound substrate in DMSO to create a 10 mM stock solution.

    • Dilute the protease to the desired concentration in Assay Buffer.

  • Set up the Assay:

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the diluted protease solution to the appropriate wells.

    • For inhibitor studies, add the test compounds at this stage and pre-incubate with the enzyme.

  • Initiate the Reaction:

    • Dilute the substrate stock solution in Assay Buffer to the desired final concentration.

    • Add 25 µL of the diluted substrate solution to all wells to start the reaction.

  • Measure Fluorescence:

    • Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~350-380 nm and emission at ~440-460 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Protocol 2: Absorbance-Based Correction for Inner Filter Effect

Materials:

  • Completed assay plate from Protocol 1

  • Microplate reader with both fluorescence and absorbance measurement capabilities

Procedure:

  • Measure Fluorescence (F_obs):

    • After the kinetic read, perform an endpoint fluorescence measurement of each well.

  • Measure Absorbance:

    • Without removing the plate, measure the absorbance of each well at the excitation wavelength (A_ex) and the emission wavelength (A_em).

  • Calculate Corrected Fluorescence (F_corr):

    • Use the following formula to correct the observed fluorescence for the inner filter effect: F_corr = F_obs * 10^((A_ex + A_em) / 2)

Visualizations

sub This compound (Non-fluorescent) enz Protease (e.g., Factor XIIa) sub->enz Binding prod Boc-Glu(OBzl)-Gly-Arg + AMC (Fluorescent) enz->prod Cleavage

Enzymatic cleavage of the fluorogenic substrate.

cluster_pIFE Primary Inner Filter Effect (pIFE) cluster_sIFE Secondary Inner Filter Effect (sIFE) light_source Excitation Light absorber1 High [Substrate] or Other Chromophores light_source->absorber1 Absorption fluorophore AMC absorber1->fluorophore Reduced Excitation emitted_light Emitted Fluorescence absorber2 High [Product] or Other Chromophores emitted_light->absorber2 Re-absorption detector Detector absorber2->detector Reduced Signal fluorophore2 AMC fluorophore2->emitted_light

Mechanisms of the Inner Filter Effect (IFE).

start Non-Linear Fluorescence or Unexpected Rate Decrease check_std Run AMC Standard Curve start->check_std check_abs Measure Absorbance of Assay Components start->check_abs linear Is Curve Linear? check_std->linear low_abs Is Absorbance < 0.1? check_abs->low_abs dilute Dilute Samples linear->dilute No proceed Proceed with Corrected Data linear->proceed Yes optimize Optimize Substrate Concentration low_abs->optimize No low_abs->proceed Yes dilute->proceed correct Apply Absorbance Correction correct->proceed optimize->correct

References

Technical Support Center: Preventing Photobleaching of AMC in Kinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of 7-amino-4-methylcoumarin (AMC) in kinetic assays.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for AMC-based assays?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as AMC, upon exposure to light.[1][2] This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a diminished signal during kinetic assays. The primary mechanism involves the fluorophore entering a long-lived excited triplet state, where it can react with molecular oxygen to form reactive oxygen species (ROS).[1] These ROS can then chemically damage the AMC molecule, rendering it non-fluorescent.[1] This is problematic as it can lead to an underestimation of reaction rates, a poor signal-to-noise ratio, and can limit the duration of the experiment.[2]

Q2: How can I minimize photobleaching of AMC in my kinetic assays?

A2: A multi-pronged approach is the most effective way to minimize AMC photobleaching. Key strategies include:

  • Optimize Instrument Settings: Reduce the intensity of the excitation light to the minimum level required for a good signal-to-noise ratio.[3] Minimize the exposure time and the frequency of measurements to only what is necessary for your kinetic analysis.[3]

  • Use Antifade Reagents: Incorporate antifade reagents into your assay buffer. These reagents work by scavenging for reactive oxygen species, thereby protecting the AMC from photodamage.[1]

  • Deoxygenate Solutions: Removing dissolved oxygen from your assay buffer can significantly reduce photobleaching, as oxygen is a key mediator of the photochemical damage.

  • Choose the Right Microplate: For fluorescence assays, it is recommended to use black, opaque microplates to minimize background fluorescence and light scatter.[1][4]

Q3: What are antifade reagents and which ones are effective for AMC?

A3: Antifade reagents are chemical compounds that reduce photobleaching by quenching triplet states or scavenging reactive oxygen species.[1] Commonly used antifade agents include:

  • n-Propyl Gallate (NPG): An antioxidant that is effective for a wide range of fluorophores.[5][6][7]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A singlet oxygen quencher.[7][8]

  • p-Phenylenediamine (PPD): A highly effective antifade agent, though it can be toxic and may interact with certain dyes.[8][9][10]

  • Vectashield®: A commercial antifade mounting medium that has been shown to be effective for coumarin dyes.[11]

Troubleshooting Guide

This section addresses specific issues you might encounter related to AMC photobleaching during your kinetic assays.

Problem Possible Cause Troubleshooting Steps
Rapid signal decay not related to enzyme kinetics Photobleaching 1. Reduce Excitation Intensity: Lower the lamp power or use neutral density filters. 2. Decrease Exposure Time: Use the shortest integration time that provides an adequate signal. 3. Reduce Measurement Frequency: Increase the time interval between readings. 4. Incorporate Antifade Reagents: Add an antifade agent like n-propyl gallate or DABCO to your assay buffer.
High background fluorescence Autofluorescence of assay components 1. Check Buffer and Reagents: Measure the fluorescence of each component individually. 2. Use High-Purity Solvents: Ensure solvents like DMSO are of high quality. 3. Select Appropriate Microplates: Use black, non-fluorescent microplates.[1][7]
Substrate Instability/Autohydrolysis 1. Prepare Fresh Substrate: Make fresh substrate solutions for each experiment. 2. Run a "Substrate Only" Control: Monitor the fluorescence of the substrate in the assay buffer without the enzyme to quantify the rate of spontaneous AMC release.[12]
Low signal-to-noise ratio Suboptimal instrument settings 1. Optimize Gain Settings: Adjust the detector gain to amplify the signal without saturating the detector.[3][4] 2. Check Excitation/Emission Wavelengths: Ensure the instrument is set to the optimal wavelengths for AMC (Excitation: ~340-360 nm, Emission: ~440-460 nm).
Insufficient enzyme or substrate concentration 1. Titrate Enzyme Concentration: Determine the optimal enzyme concentration that gives a linear reaction rate within the desired time frame. 2. Optimize Substrate Concentration: Typically, the substrate concentration should be at or near the Michaelis constant (Km) for accurate kinetic measurements.

Quantitative Data

Photostability of AMC vs. Alternative Fluorophores

The selection of a fluorophore with higher intrinsic photostability can be a primary strategy to prevent photobleaching.

Fluorophore ClassExampleExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Relative Photostability
Coumarin AMC ~345 ~445 ~0.5 Moderate
CoumarinCoumarin 1~373~450~0.60Moderate
CoumarinCoumarin 343 X Azide~437~477~0.63[13]Moderate[2]
BODIPY BODIPY-FL Azide~503~509~0.92[13]High
Rhodamine Rhodamine B~555~580~0.31Moderate to High[14]
Alexa Fluor Alexa Fluor 3503464420.79High
Alexa Fluor 4884955190.92[13][15]Very High
Cyanine Cy56506700.27Moderate

Note: Quantum yield and photostability can be influenced by the local environment, including solvent, pH, and conjugation to other molecules.

Effectiveness of Antifade Reagents on Coumarin Dystability

The addition of antifade reagents to the assay buffer can significantly increase the photostability of AMC.

Antifade ReagentConcentrationEffect on Coumarin PhotostabilityReference
None (Glycerol/PBS) -Half-life of ~25 seconds[11]
Vectashield® CommercialHalf-life of ~106 seconds (a 4.2-fold increase)[11]
n-Propyl Gallate (NPG) 2-4% (w/v)Significantly reduces fading[5][7]
1,4-Diazabicyclo[2.2.2]octane (DABCO) 1-2.5% (w/v)Reduces fading[7][8]
p-Phenylenediamine (PPD) 0.1-1% (w/v)Highly effective, but potential for dye interaction[8][10]

Experimental Protocols

General Protocol for an AMC-Based Protease Kinetic Assay

This protocol provides a general framework for a continuous kinetic assay using an AMC-conjugated peptide substrate in a 96-well microplate format.

Materials:

  • Purified protease of interest

  • AMC-conjugated peptide substrate specific for the protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)[16]

  • DMSO (for dissolving substrate)

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Substrate Stock Solution: Dissolve the AMC-conjugated substrate in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.[16]

    • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically 10-100 µM).[16]

    • Enzyme Solution: Dilute the enzyme to the desired working concentration in cold Assay Buffer immediately before use.

  • Set up the Assay Plate:

    • Add Assay Buffer to all wells.

    • For inhibitor studies, add the desired concentration of inhibitor (or DMSO as a vehicle control).

    • Add the enzyme solution to all wells except the "no-enzyme" control wells.

    • Include control wells:

      • No-Enzyme Control: Assay Buffer + Substrate (to measure background fluorescence and substrate autohydrolysis).[16]

      • No-Substrate Control: Assay Buffer + Enzyme (to measure any intrinsic fluorescence of the enzyme preparation).

  • Initiate and Monitor the Reaction:

    • Equilibrate the plate to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding the Working Substrate Solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure fluorescence at regular intervals (e.g., every 60 seconds) for 30-60 minutes with excitation at ~360 nm and emission at ~460 nm.[16]

  • Data Analysis:

    • For each well, plot fluorescence intensity versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Subtract the velocity of the no-enzyme control from all other readings.

    • If desired, create an AMC standard curve to convert relative fluorescence units (RFU) to the concentration of product formed.[17]

Protocol for Preparing an n-Propyl Gallate (NPG) Antifade Solution

This protocol describes how to prepare a common and effective antifade solution.

Materials:

  • n-Propyl gallate (NPG)

  • Glycerol

  • 10X Phosphate-Buffered Saline (PBS)

  • DMSO or Dimethyl Formamide (DMF)

Procedure:

  • Prepare a 20% (w/v) stock solution of NPG in DMSO or DMF. NPG does not dissolve well in aqueous solutions.[5][6]

  • In a separate container, mix 9 parts of glycerol with 1 part of 10X PBS.

  • Slowly add 0.1 parts of the 20% NPG stock solution to the glycerol/PBS mixture while stirring rapidly.[5][6]

  • Store the final solution in the dark at -20°C.

Visualizations

Caption: Simplified Jablonski diagram illustrating the primary pathway of AMC photobleaching.

troubleshooting_workflow start Rapid Signal Decay Observed check_photobleaching Is it likely photobleaching? start->check_photobleaching reduce_excitation Reduce Excitation Light Intensity & Duration check_photobleaching->reduce_excitation Yes check_other Investigate Other Causes (e.g., enzyme instability, substrate depletion) check_photobleaching->check_other No add_antifade Incorporate Antifade Reagents reduce_excitation->add_antifade deoxygenate Deoxygenate Assay Buffer add_antifade->deoxygenate solution Problem Mitigated deoxygenate->solution

Caption: A decision-making workflow for troubleshooting rapid signal decay in AMC kinetic assays.

experimental_workflow prep 1. Prepare Reagents (Enzyme, Substrate, Buffer, Controls) plate_setup 2. Set Up 96-Well Plate prep->plate_setup incubation 3. Pre-incubate Plate at Assay Temperature plate_setup->incubation initiate 4. Initiate Reaction with Substrate Addition incubation->initiate read 5. Kinetic Read in Fluorescence Plate Reader initiate->read analyze 6. Data Analysis (Calculate Initial Velocities) read->analyze

References

Interference from biological samples in Boc-Glu(OBzl)-Gly-Arg-AMC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interference from biological samples in Boc-Glu(OBzl)-Gly-Arg-AMC assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorogenic method used to measure the activity of proteases that recognize and cleave the peptide sequence Glu-Gly-Arg. The substrate, this compound, consists of this peptide sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity, measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm, is directly proportional to the protease activity.

Q2: Which proteases can be measured with this substrate?

This compound is a substrate for several serine proteases, including but not limited to trypsin, coagulation factor IXa, and coagulation factor XIIa.[1][2] The specificity of the assay for a particular protease in a biological sample should be confirmed using specific inhibitors.

Q3: What are the common sources of interference when using biological samples?

Biological samples such as serum, plasma, and tissue lysates can introduce several types of interference in this assay:

  • Sample Autofluorescence: Intrinsic fluorescence from biomolecules in the sample can elevate background signals.

  • Fluorescence Quenching: Components in the sample can absorb the excitation or emission light, leading to a decrease in the measured fluorescence.

  • Endogenous Proteases and Inhibitors: Biological samples contain a variety of proteases and their natural inhibitors which can either cleave the substrate, leading to false-positive results, or inhibit the target protease, resulting in an underestimation of its activity.

  • Sample Matrix Effects: High concentrations of proteins, lipids (lipemia), hemoglobin (hemolysis), and bilirubin (icterus) can interfere with the assay.[3][4]

Q4: How should I store and handle the this compound substrate?

The substrate is light-sensitive and should be stored at -20°C, protected from light.[5] It is typically dissolved in a solvent like DMSO to create a stock solution. Avoid repeated freeze-thaw cycles of the stock solution. When preparing working solutions, ensure the final concentration of the solvent in the assay is low enough (typically <1%) to not affect enzyme activity.

Troubleshooting Guides

Problem 1: High Background Fluorescence in "No Enzyme" Control Wells
Possible Cause Troubleshooting Steps
Autofluorescence of the biological sample or test compounds. 1. Run a "Sample Only" control: This control contains the biological sample in the assay buffer but no substrate. A high signal indicates sample autofluorescence. 2. Perform an Autofluorescence Counter-Assay: This will determine if a test compound is fluorescent (see detailed protocol below). 3. Data Correction: If autofluorescence is present, subtract the signal from the "Sample Only" control wells from the wells containing the sample and substrate.
Substrate degradation. 1. Check substrate storage: Ensure the substrate has been stored correctly, protected from light. 2. Use freshly prepared substrate solutions.
Contaminated reagents or microplates. 1. Use high-quality, nuclease-free water and reagents. 2. Use black, opaque microplates to minimize well-to-well crosstalk and background fluorescence. [6]
Problem 2: Apparent Inhibition of the Enzyme Not Reproducible in Other Assays
Possible Cause Troubleshooting Steps
Fluorescence quenching by the biological sample or test compounds. 1. Perform a Fluorescence Quenching Counter-Assay: This assay will determine if your sample or compound is absorbing light at the excitation or emission wavelengths of AMC (see detailed protocol below). 2. Data Interpretation: A dose-dependent decrease in fluorescence in the presence of the sample/compound indicates quenching. Consider alternative assay formats if quenching is significant.
Presence of endogenous inhibitors in the biological sample. 1. Dilute the biological sample: This can reduce the concentration of inhibitors. 2. Use of inhibitor-depleted samples: If possible, use samples from which known inhibitors have been removed. 3. Include a positive control with a known amount of purified enzyme spiked into the biological sample. This can help assess the extent of inhibition.
Problem 3: High Signal in "No Target Protease" Control (High Endogenous Activity)
Possible Cause Troubleshooting Steps
Presence of endogenous proteases in the biological sample that cleave the substrate. 1. Use a specific inhibitor for the target protease: Run a control with the biological sample, substrate, and a specific inhibitor of your target protease. The remaining signal represents the activity of other proteases. 2. Use a protease inhibitor cocktail: To inhibit general protease activity, a cocktail of inhibitors (excluding one for your target class of protease) can be added to the sample. 3. Heat inactivation: Some endogenous proteases can be inactivated by heat, but this must be tested to ensure it does not affect the target protease.

Data Presentation: Interference from Biological Sample Components

The following table summarizes the potential quantitative effects of common interferents found in biological samples on AMC-based fluorescence assays. The values presented are illustrative and the actual effect can vary depending on the specific assay conditions and instrumentation.

InterferentLevelPotential Effect on Fluorescence SignalRecommended Action
Hemolysis Mild (Hemoglobin < 50 mg/dL)Minimal to no significant effect.Proceed with caution.
Moderate (Hemoglobin 50-250 mg/dL)Potential for inner filter effect (quenching), leading to decreased signal.Dilute sample if possible. Note potential for underestimation of activity.
Severe (Hemoglobin > 250 mg/dL)Significant quenching and potential for spectral interference. Results are likely unreliable.Reject sample or use an alternative assay method.
Icterus Mild (Bilirubin < 5 mg/dL)Minimal to no significant effect.Proceed with caution.
Moderate (Bilirubin 5-20 mg/dL)Bilirubin can absorb light in the excitation range of AMC, causing quenching.[3]Dilute sample. Consider using a substrate with a red-shifted fluorophore.
Severe (Bilirubin > 20 mg/dL)Strong quenching effect, leading to significantly underestimated activity.[3]Reject sample or use an alternative assay method not based on blue fluorescence.
Lipemia Mild (Triglycerides < 300 mg/dL)Generally minimal effect.Proceed with assay.
Moderate (Triglycerides 300-600 mg/dL)Light scattering can increase background fluorescence and interfere with signal reading.Centrifuge sample at high speed to pellet lipids. Use the clear infranatant.
Severe (Triglycerides > 600 mg/dL)Significant light scattering and potential for partitioning of substrate/enzyme into lipid micelles.High-speed centrifugation or lipid-clearing agents are necessary. Results should be interpreted with caution.

Experimental Protocols

Protocol 1: Autofluorescence Counter-Assay

This protocol determines if a biological sample or test compound is inherently fluorescent at the assay's wavelengths.

Materials:

  • Biological sample or test compound

  • Assay Buffer

  • Black 96-well or 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the biological sample or test compound in the assay buffer at the same concentrations used in the primary enzyme assay.

  • Add the diluted samples/compounds to the wells of the microplate.

  • Include control wells containing only assay buffer (blank).

  • Read the fluorescence at the same excitation and emission wavelengths used for the this compound assay (e.g., Ex: 380 nm, Em: 460 nm).

Interpretation: If the fluorescence intensity in the sample/compound-containing wells is significantly higher than the blank, the sample/compound is autofluorescent. This background fluorescence should be subtracted from the primary assay data.

Protocol 2: Fluorescence Quenching Counter-Assay

This protocol identifies if a biological sample or test compound interferes with the detection of the AMC signal.

Materials:

  • Biological sample or test compound

  • Free 7-amino-4-methylcoumarin (AMC) standard

  • Assay Buffer

  • Black 96-well or 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of free AMC in the assay buffer at a concentration that is representative of the signal in the uninhibited enzyme reaction (e.g., the signal at 50% substrate turnover).

  • Prepare a serial dilution of the biological sample or test compound in the assay buffer.

  • In the microplate, add the AMC solution to wells containing the serially diluted sample/compound.

  • Include control wells with the AMC solution and no sample/compound.

  • Read the fluorescence at the standard AMC wavelengths.

Interpretation: A dose-dependent decrease in fluorescence intensity in the presence of the sample/compound indicates fluorescence quenching.

Protocol 3: Mitigating Endogenous Protease Activity

This protocol helps to differentiate the activity of the target protease from other proteases present in the biological sample.

Materials:

  • Biological sample

  • This compound substrate

  • Specific inhibitor for the target protease

  • Broad-spectrum protease inhibitor cocktail (optional, select one that does not inhibit the target protease)

  • Assay Buffer

  • Black 96-well or 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare four sets of reactions in the microplate:

    • Total Activity: Biological sample + Substrate

    • Background (Endogenous Activity): Biological sample + Substrate + Specific inhibitor for the target protease

    • Sample Blank: Biological sample (no substrate)

    • Buffer Blank: Assay buffer only (no sample, no substrate)

  • Pre-incubate the biological sample with the specific inhibitor for a recommended time before adding the substrate.

  • Initiate the reaction by adding the substrate to all wells except the blanks.

  • Measure the fluorescence kinetically or as an endpoint reading.

Data Analysis:

  • Subtract the Buffer Blank reading from all wells.

  • Subtract the Sample Blank reading from the Total Activity and Background wells.

  • The activity of the target protease is the difference between the Total Activity and the Background (Endogenous Activity).

Visualizations

Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Plate Setup cluster_measurement Measurement & Analysis Sample Biological Sample Mix Mix Sample, Substrate, Buffer Sample->Mix Substrate This compound Substrate->Mix Buffer Assay Buffer Buffer->Mix Plate 96-well Plate Reader Fluorescence Reader (Ex: 380nm, Em: 460nm) Plate->Reader Mix->Plate Data Data Analysis Reader->Data

Caption: General experimental workflow for the this compound assay.

Troubleshooting_Logic Start Assay Anomaly (e.g., High Background) Check_Autofluorescence Run Autofluorescence Counter-Assay Start->Check_Autofluorescence Check_Quenching Run Quenching Counter-Assay Start->Check_Quenching Check_Endogenous_Activity Use Specific Inhibitor Control Start->Check_Endogenous_Activity Check_Autofluorescence->Check_Quenching Negative Correct_Data Subtract Background Check_Autofluorescence->Correct_Data Positive Check_Quenching->Check_Endogenous_Activity Negative Modify_Assay Modify Assay or Choose Alternative Check_Quenching->Modify_Assay Positive Isolate_Target_Activity Calculate Specific Activity Check_Endogenous_Activity->Isolate_Target_Activity Positive

Caption: A logical workflow for troubleshooting common interference issues.

Signaling_Pathway Protease Active Protease (e.g., Trypsin, Factor IXa) Cleavage Proteolytic Cleavage Protease->Cleavage Substrate This compound (Non-fluorescent) Substrate->Cleavage Product1 Boc-Glu(OBzl)-Gly-Arg Cleavage->Product1 Product2 Free AMC (Fluorescent) Cleavage->Product2 Signal Fluorescent Signal Product2->Signal

Caption: The enzymatic reaction and signal generation pathway.

References

Correcting for substrate inhibition with Boc-Glu(OBzl)-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request to create a technical support center for correcting substrate inhibition with Boc-Glu(OBzl)-Gly-Arg-AMC for researchers, scientists, and drug development professionals.

Here is the response, structured as a technical support center with troubleshooting guides and FAQs.

Technical Support Center: Enzyme Kinetics

Topic: Correcting for Substrate Inhibition with this compound

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for addressing substrate inhibition observed with the fluorogenic substrate this compound.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition and why does it occur with this compound?

A: Substrate inhibition is a form of enzyme inhibition where the enzyme's reaction rate decreases at very high substrate concentrations. Instead of reaching a plateau (Vmax) as predicted by standard Michaelis-Menten kinetics, the reaction velocity starts to decline.

This phenomenon typically occurs when two molecules of the substrate bind to the enzyme simultaneously to form a non-productive ternary complex (E-S-S). One substrate molecule binds to the active site as intended, while a second molecule binds to a separate, allosteric site. This second binding event interferes with the catalytic process, reducing the efficiency of product formation. This compound, like many synthetic peptide substrates, can cause this issue with certain proteases.

Q2: How can I identify substrate inhibition in my experimental data?

A: The most direct way to identify substrate inhibition is by plotting the initial reaction velocity (v) against a wide range of substrate concentrations ([S]). If substrate inhibition is occurring, the resulting curve will be non-monotonic. The velocity will initially increase with substrate concentration, reach a peak, and then decrease as the substrate concentration continues to rise. This contrasts with the standard Michaelis-Menten curve, which hyperbolically approaches a maximum velocity (Vmax).

Troubleshooting Guide

Problem: My enzyme activity decreases at high concentrations of this compound.

This is a classic sign of substrate inhibition. The following steps will guide you through confirming the inhibition and correcting your kinetic analysis.

Solution Workflow:

G cluster_1 Phase 1: Experimental Design cluster_2 Phase 2: Data Analysis cluster_3 Phase 3: Parameter Determination A 1. Select Broad Substrate Concentration Range B 2. Perform Initial Velocity Measurements A->B Ensure range spans below and well above the expected Km C 3. Plot Velocity vs. [Substrate] B->C D 4. Observe Curve Shape C->D E 5. Fit Data to Uncompetitive Substrate Inhibition Model D->E If velocity decreases at high [S] F 6. Determine Kinetic Parameters (Vmax, Km, Ki) E->F

Caption: Workflow for identifying and correcting substrate inhibition.

Detailed Experimental Protocols

Protocol 1: Determining Kinetic Parameters in the Presence of Substrate Inhibition

This protocol describes how to design and execute an experiment to obtain the kinetic parameters Vmax, Km, and the substrate inhibition constant (Ki) using this compound.

1. Reagent Preparation:

  • Enzyme Stock Solution: Prepare a concentrated stock of your purified enzyme in a suitable buffer that ensures its stability and activity.

  • Substrate Stock Solution: Prepare a high-concentration stock of this compound in DMSO (e.g., 10-50 mM).

  • Assay Buffer: Prepare the buffer that will be used for the kinetic assay (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl).

2. Experimental Setup:

  • Substrate Dilution Series: Prepare a serial dilution of the this compound substrate in the assay buffer. It is crucial to use a wide range of concentrations. For example, if you suspect the Km is around 10 µM, your concentration range could span from 0.5 µM to 500 µM to ensure you capture the initial rise, the peak, and the subsequent fall in velocity.

  • Assay Plate: Use a 96-well or 384-well black, flat-bottom plate suitable for fluorescence measurements.

  • Reaction Mixture: In each well, combine the assay buffer and the diluted substrate. The final volume should be determined by your plate reader's requirements (e.g., 100 µL). Equilibrate the plate to the desired reaction temperature (e.g., 25°C or 37°C).

3. Data Acquisition:

  • Initiate Reaction: Add a fixed, small volume of the enzyme to each well to start the reaction.

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time.

    • Excitation Wavelength: ~360-380 nm

    • Emission Wavelength: ~440-460 nm

  • Kinetic Read: Record data every 30-60 seconds for a period of 10-30 minutes. Ensure your measurements are within the initial, linear phase of the reaction.

4. Data Analysis:

  • Calculate Initial Velocities (v): For each substrate concentration, plot fluorescence units (RFU) versus time (minutes). The slope of the linear portion of this curve represents the initial reaction velocity (v) in RFU/min.

  • Model Fitting: Plot the calculated initial velocities (v) against the corresponding substrate concentrations ([S]). Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to the uncompetitive substrate inhibition model:

    v = (Vmax * [S]) / (Km + [S] + ([S]² / Ki))

    Where:

    • v is the initial reaction velocity.

    • Vmax is the maximum reaction velocity.

    • [S] is the substrate concentration.

    • Km is the Michaelis constant.

    • Ki is the substrate inhibition constant.

The software will provide the best-fit values for Vmax, Km, and Ki.

Quantitative Data Summary

When analyzing your results, it is helpful to organize the kinetic parameters obtained from the model fitting into a clear table.

ParameterDescriptionExample Value
Vmax The theoretical maximum rate of the reaction.1500 RFU/min
Km The substrate concentration at which the reaction rate is half of Vmax. Reflects the enzyme's affinity for the substrate.15 µM
Ki The substrate inhibition constant. It represents the dissociation constant for the binding of the second substrate molecule to the enzyme-substrate complex. A lower Ki indicates more potent substrate inhibition.250 µM

Signaling and Interaction Diagrams

The following diagrams illustrate the kinetic models involved.

G cluster_0 Standard Michaelis-Menten Kinetics E_S E + S ES ES E_S->ES k1 ES->E_S k-1 E_P E + P ES->E_P k2

Caption: Standard enzyme-substrate reaction pathway.

G cluster_1 Uncompetitive Substrate Inhibition E_S E + S ES ES E_S->ES Km E_P E + P ES->E_P kcat ES_S ES + S ES->ES_S ESS ESS (Inactive) ES_S->ESS Ki

Caption: Pathway showing non-productive substrate binding.

Enzyme instability during long incubation with Boc-Glu(OBzl)-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC in their experiments.

Troubleshooting Guide

Encountering issues during your enzyme assays? This guide provides a systematic approach to identifying and resolving common problems associated with enzyme instability during long incubations with this compound.

High Background Fluorescence or Apparent Enzyme Instability

High background fluorescence can obscure the signal from enzymatic activity, leading to a low signal-to-noise ratio and inaccurate results. It can sometimes be misinterpreted as enzyme instability.

Question: My negative control (no enzyme) and blank wells show high and/or increasing fluorescence over time. What are the potential causes and how can I resolve this?

Answer: High background fluorescence can stem from several factors, including substrate instability, contamination, or issues with assay components.

  • Substrate Instability (Autohydrolysis): The fluorogenic substrate may spontaneously hydrolyze, releasing the fluorophore even without enzymatic activity.

    • Solution: Prepare fresh substrate solutions for each experiment. Avoid repeated freeze-thaw cycles of the substrate stock solution. Store stock solutions in aliquots, protected from light, at -20°C or lower. To quantify the rate of spontaneous hydrolysis, always include a "substrate only" control (assay buffer + substrate, no enzyme).

  • Contamination: Reagents, buffers, or the substrate itself may be contaminated with proteases.

    • Solution: Use high-purity, sterile reagents and labware. Filter your assay buffer before use. When working with synthetic peptides, be aware that preparations may occasionally be contaminated with trace amounts of highly active proteases from the synthesis or purification process.

  • Autofluorescent Compounds: Assay buffers or other components may exhibit intrinsic fluorescence at the excitation and emission wavelengths used for AMC.

    • Solution: Screen all assay components for autofluorescence before beginning your main experiment. If a compound is autofluorescent, its signal can sometimes be subtracted, but this may reduce the overall sensitivity of the assay.

Low or No Signal

A weak or absent signal can indicate a problem with the enzyme, the substrate, or the assay conditions.

Question: I am not observing an increase in fluorescence over time in my experimental wells. What should I investigate?

Answer: A lack of signal suggests that the enzyme is inactive or the assay is not set up correctly.

  • Inactive Enzyme: The enzyme may have lost its activity due to improper storage, handling, or multiple freeze-thaw cycles.

    • Solution: Ensure your enzyme has been stored at the correct temperature and handled according to the manufacturer's recommendations. If possible, test the enzyme's activity with a known positive control substrate.

  • Incorrect Assay Buffer/pH: Most proteases have an optimal pH range for activity.

    • Solution: Verify that the pH of your assay buffer is optimal for your specific enzyme. For many serine proteases like trypsin, a pH between 7.5 and 8.5 is often optimal.

  • Presence of Inhibitors: Components in your sample or buffer, such as EDTA, may be inhibiting the enzyme.

    • Solution: Identify and remove any potential inhibitors. This may involve sample purification or using an alternative buffer system.

  • Incorrect Instrument Settings: The plate reader may not be set to the correct excitation and emission wavelengths for AMC.

    • Solution: For AMC, the typical excitation wavelength is around 360-380 nm, and the emission wavelength is around 440-460 nm. Confirm the correct settings for your instrument.

Non-Linear Reaction Progress Curves

The rate of product formation should be linear during the initial phase of the reaction.

Question: My fluorescence signal is increasing, but the rate is slowing down over time, even in the early stages of the reaction. What could be the cause?

Answer: Non-linear progress curves can be due to several factors related to enzyme or substrate stability.

  • Enzyme Instability: The enzyme may be losing activity during the course of the assay under the experimental conditions (e.g., temperature, pH).

    • Solution: Try adding stabilizing agents like bovine serum albumin (BSA) or glycerol to the assay buffer. Alternatively, you may need to shorten the incubation time or lower the incubation temperature.

  • Substrate Depletion: If the enzyme concentration is too high, a significant portion of the substrate may be consumed early in the reaction, leading to a decrease in the reaction rate.

    • Solution: Use a lower enzyme concentration or a shorter reaction time to ensure that less than 10-15% of the substrate is consumed during the measurement period.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: The lyophilized peptide should be stored at -20°C or lower, protected from light and moisture. Once reconstituted in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: What is the typical purity of commercially available this compound?

A2: Commercial preparations of this substrate typically have a purity of ≥96% to ≥98% as determined by HPLC.[1][2]

Q3: Can I use this substrate for enzymes other than Factor IXa, Factor XIIa, and trypsin?

A3: While this compound is a known substrate for Factor IXa, Factor XIIa, and trypsin, other proteases with similar substrate specificity may also cleave this peptide. It is important to validate the substrate for your specific enzyme of interest.

Q4: How can I determine the kinetic parameters (Km and Vmax) for my enzyme with this substrate?

A4: To determine Km and Vmax, you need to measure the initial reaction rates at various substrate concentrations. Then, you can plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.

Data Presentation

Illustrative Stability of a Fluorogenic Peptide Substrate in Solution

The following table provides an illustrative example of the stability of a generic fluorogenic peptide-AMC substrate in an aqueous buffer over time at different pH values and a constant temperature of 37°C. This data is for demonstration purposes and the actual stability of this compound may vary.

Incubation Time (hours)% Hydrolysis at pH 6.0% Hydrolysis at pH 7.4% Hydrolysis at pH 8.5
0000
12< 1%~1-2%~3-5%
24~1-2%~3-4%~7-10%
48~2-4%~6-8%~15-20%
72~4-6%~10-12%>25%

Note: This is a generalized representation. It is crucial to perform a "substrate only" control in your specific assay buffer to determine the empirical rate of autohydrolysis.

Experimental Protocols

General Protocol for Protease Activity Assay

This protocol provides a general framework for measuring the activity of proteases like Factor IXa, Factor XIIa, and trypsin using this compound.

Materials:

  • This compound

  • Purified enzyme (Factor IXa, Factor XIIa, or Trypsin)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5-8.5, containing NaCl and CaCl2)

  • DMSO (for dissolving the substrate)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C.

  • Prepare Substrate Working Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 2X the final assay concentration, typically in the range of 10-100 µM). Prepare this solution fresh for each experiment.

  • Prepare Enzyme Solution: Dilute the purified enzyme in the assay buffer to the desired concentration. Keep the enzyme on ice until use.

  • Assay Setup:

    • In a 96-well black microplate, add the diluted enzyme solution to the experimental wells.

    • For the "substrate only" control, add an equal volume of assay buffer without the enzyme.

    • For the blank, add only the assay buffer.

  • Initiate the Reaction: To start the reaction, add the substrate working solution to all wells. The final volume should be consistent across all wells (e.g., 100-200 µL).

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from the "substrate only" control) from all readings.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Visualizations

Troubleshooting Workflow for Enzyme Instability start High Background or Non-Linear Kinetics Observed check_substrate Check Substrate Stability (Run 'Substrate Only' Control) start->check_substrate check_enzyme Check Enzyme Activity (Use Positive Control) start->check_enzyme check_reagents Check for Contamination (Use Sterile Reagents) start->check_reagents check_buffer Verify Assay Conditions (pH, Inhibitors) start->check_buffer issue_substrate Issue: Substrate Autohydrolysis check_substrate->issue_substrate issue_enzyme Issue: Inactive Enzyme check_enzyme->issue_enzyme issue_contamination Issue: Reagent Contamination check_reagents->issue_contamination issue_buffer Issue: Suboptimal Conditions check_buffer->issue_buffer solution_substrate Solution: - Prepare fresh substrate - Minimize freeze-thaw cycles issue_substrate->solution_substrate solution_enzyme Solution: - Use new enzyme aliquot - Check storage conditions issue_enzyme->solution_enzyme solution_contamination Solution: - Use high-purity reagents - Filter buffer issue_contamination->solution_contamination solution_buffer Solution: - Optimize buffer pH - Remove potential inhibitors issue_buffer->solution_buffer

Caption: A flowchart for troubleshooting common issues in enzyme assays.

Experimental Workflow for Protease Assay prep_substrate 1. Prepare Substrate Stock & Working Solutions setup_plate 3. Set up 96-well Plate (Enzyme, Controls) prep_substrate->setup_plate prep_enzyme 2. Prepare Enzyme Dilutions prep_enzyme->setup_plate initiate_reaction 4. Add Substrate to Initiate Reaction setup_plate->initiate_reaction measure_fluorescence 5. Kinetic Measurement in Plate Reader initiate_reaction->measure_fluorescence analyze_data 6. Data Analysis (Calculate Initial Velocity) measure_fluorescence->analyze_data

Caption: A typical workflow for a fluorogenic protease assay.

References

Validation & Comparative

A Comparative Guide to Fluorogenic Substrates for Factor IXa: Boc-Glu(OBzl)-Gly-Arg-AMC in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Boc-Glu(OBzl)-Gly-Arg-AMC with other fluorogenic substrates used for the measurement of Factor IXa (FIXa) activity. The selection of an appropriate substrate is critical for accurate and reliable enzymatic assays in both basic research and high-throughput screening for drug discovery. This document aims to provide an objective overview of available options, supported by experimental data and detailed protocols.

Introduction to Factor IXa and Fluorogenic Assays

Factor IXa is a serine protease that plays a pivotal role in the intrinsic pathway of the blood coagulation cascade. Upon activation from its zymogen form (Factor IX), FIXa, in complex with its cofactor Factor VIIIa, calcium ions, and phospholipids, activates Factor X to Factor Xa. This ultimately leads to the generation of thrombin and the formation of a fibrin clot.[1][2][3][4][5] The enzymatic activity of FIXa is a key target for the development of anticoagulants.

Fluorogenic assays are a widely used method for measuring FIXa activity due to their high sensitivity and continuous monitoring capabilities. These assays utilize synthetic peptide substrates that are conjugated to a fluorophore, typically 7-amino-4-methylcoumarin (AMC). Cleavage of the peptide bond between the amino acid sequence and the AMC group by FIXa results in the release of the free fluorophore, which produces a measurable increase in fluorescence.

Comparison of Fluorogenic Substrates for Factor IXa

An ideal fluorogenic substrate for FIXa should exhibit high specificity and favorable kinetic parameters, such as a low Michaelis constant (Km) and a high catalytic rate (kcat or Vmax). While this compound is a commonly cited fluorogenic substrate for Factor IXa, publicly available, specific kinetic data for its interaction with FIXa is limited.[6][7][8] This guide presents available data for a comparable fluorogenic substrate, Pefafluor FIXa, to provide a quantitative benchmark.

Table 1: Comparison of Kinetic Parameters for Factor IXa Fluorogenic Substrates

Substrate NameSequenceKm (mM)Vmax (µmol/min)kcat (s⁻¹)Source(s)
This compoundThis compoundData not availableData not availableData not available[6][7][8]
Pefafluor FIXa10148Mes-(D)-CHG-Gly-Arg-AMC.AcOH0.2328.1Data not available[9]

Note: The kinetic parameters for Pefafluor FIXa10148 were determined in the presence of 33% ethylene glycol, which can significantly enhance the sensitivity of the assay.[9] The lack of readily available kinetic data for this compound is a significant consideration for researchers, as it makes direct performance comparisons challenging.

Experimental Protocols

Below is a generalized experimental protocol for determining Factor IXa activity using a fluorogenic substrate. This protocol should be optimized for specific experimental conditions and plate readers.

Principle

The enzymatic activity of Factor IXa is measured by the rate of cleavage of a fluorogenic substrate, resulting in the release of a fluorescent reporter molecule (e.g., AMC). The increase in fluorescence intensity over time is directly proportional to the Factor IXa activity.

Materials
  • Purified human Factor IXa

  • Fluorogenic substrate (e.g., this compound or Pefafluor FIXa)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM CaCl₂

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~450 nm

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Dilute the Factor IXa and the substrate to the desired concentrations in the assay buffer. It is recommended to perform a titration of both enzyme and substrate to determine optimal concentrations.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of the 96-well plate.

    • Add 25 µL of the diluted Factor IXa solution to the appropriate wells.

    • Include control wells containing only the assay buffer (blank) and wells with the substrate but no enzyme (substrate control).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Measurement:

    • Immediately place the microplate in the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • Determine the initial velocity (rate of fluorescence increase) of the reaction from the linear portion of the kinetic curve.

    • Subtract the rate of the blank and substrate control from the rate of the experimental wells.

    • The Factor IXa activity is proportional to the calculated initial velocity. For quantitative measurements, a standard curve can be generated using known concentrations of free AMC.

Signaling Pathways and Experimental Workflows

Factor IXa in the Coagulation Cascade

Factor IX is activated to Factor IXa by two primary pathways: the intrinsic pathway, initiated by Factor XIa, and the extrinsic pathway, initiated by the Factor VIIa/Tissue Factor complex.[1][2] Once activated, Factor IXa forms the "intrinsic tenase complex" with Factor VIIIa, which efficiently converts Factor X to Factor Xa, a critical step leading to thrombin generation and fibrin clot formation.[3][4][5]

FactorIXa_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa TF_FVIIa->FIX FIXa Factor IXa FIX->FIXa Tenase Intrinsic Tenase Complex FIXa->Tenase FVIIIa Factor VIIIa FVIIIa->Tenase FX Factor X Tenase->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: Role of Factor IXa in the coagulation cascade.

Experimental Workflow for Fluorogenic Assay

The following diagram illustrates the general workflow for measuring Factor IXa activity using a fluorogenic substrate.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_Reagents Prepare Assay Buffer, Factor IXa, and Substrate Prep_Plate Aliquot Reagents into 96-well Plate Prep_Reagents->Prep_Plate Incubate Incubate at 37°C Prep_Plate->Incubate Cleavage FIXa cleaves substrate Incubate->Cleavage Fluorescence Release of AMC (Fluorescence) Cleavage->Fluorescence Measure Kinetic Measurement of Fluorescence (Ex/Em: 360/450 nm) Fluorescence->Measure Analyze Calculate Initial Velocity (Rate of Fluorescence Increase) Measure->Analyze

Caption: General workflow for a Factor IXa fluorogenic assay.

Conclusion

The choice of a fluorogenic substrate is a critical determinant of the quality of Factor IXa enzymatic data. While this compound is frequently referenced, the lack of readily available kinetic data makes a direct performance comparison with other substrates challenging. Pefafluor FIXa offers a commercially available alternative with published kinetic parameters, providing a valuable benchmark for researchers. When selecting a substrate, it is imperative to consider not only the kinetic properties but also the specificity, solubility, and cost. For rigorous and reproducible results, it is recommended that researchers empirically determine the optimal substrate and assay conditions for their specific application.

References

A Comparative Guide to Fluorogenic and Chromogenic Substrates for Serine Protease Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is critical for accurate and reliable protease activity assays. This guide provides a detailed comparison of the fluorogenic substrate, Boc-Glu(OBzl)-Gly-Arg-AMC, with commonly used chromogenic substrates for the analysis of key serine proteases involved in the coagulation cascade: Factor IXa, Factor XIIa, and Trypsin.

This comparison focuses on quantitative performance data, detailed experimental methodologies, and the underlying biochemical pathways, offering a comprehensive resource for informed substrate selection.

At a Glance: Fluorogenic vs. Chromogenic Substrates

FeatureThis compound (Fluorogenic)Chromogenic Substrates
Detection Method Fluorescence (Excitation/Emission)Colorimetric (Absorbance)
Signal Output Release of fluorescent 7-Amino-4-methylcoumarin (AMC)Generation of a colored product (e.g., p-nitroaniline)
Sensitivity Generally higherCan be enhanced with signal amplification
Primary Enzymes Factor IXa, Factor XIIa, Trypsin[1][2][3]Various serine proteases including Factor IXa, Factor XIIa, and Trypsin

Quantitative Performance Data

Table 1: Factor IXa Substrates

SubstrateTypeKmkcatkcat/Km
Mes-(D)-CHG-Gly-Arg-AMC∙AcOHFluorogenic0.23 mM--
-Chromogenic---
Data for Mes-(D)-CHG-Gly-Arg-AMC∙AcOH was determined in the presence of 33% ethylene glycol[4]. Data for a directly comparable chromogenic substrate for Factor IXa was not available.

Table 2: Factor XIIa Substrates

SubstrateTypeKmkcatkcat/Km
This compoundFluorogenic---
SPECTROZYME® FXIIa (H-D-CHA-Gly-Arg-pNA·2AcOH)Chromogenic-4.4 s⁻¹-
S-2302 (H-D-Pro-Phe-Arg-pNA·2HCl)Chromogenic---
kcat for SPECTROZYME® FXIIa was provided by the manufacturer[5]. Further kinetic data was not available.

Table 3: Trypsin Substrates

SubstrateTypeKmkcatkcat/Km
This compoundFluorogenic---
Nα-benzoyl-DL-arginine ρ-nitroanilide (BAPNA)Chromogenic0.38 mM3.14 s⁻¹8.26 s⁻¹mM⁻¹
Kinetic parameters for BAPNA were determined with purified trypsin from cobia processing waste[6].

The Intrinsic Pathway of Coagulation

Factor IXa and Factor XIIa are key components of the intrinsic pathway of the coagulation cascade. Understanding their roles is crucial for the contextual application of their respective substrates. The following diagram illustrates this pathway.

Intrinsic_Pathway cluster_contact_activation Contact Activation Phase cluster_tenase_complex Tenase Complex Formation cluster_common_pathway Common Pathway XII Factor XII XIIa XIIa XII->XIIa Contact with negatively charged surface Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein FXIIa Kallikrein->XIIa Activates XI Factor XI XIIa->XI Activates XIa XIa XI->XIa IX Factor IX IXa IXa IX->IXa VIIIa Factor VIIIa IXa_VIIIa Tenase Complex VIIIa->IXa_VIIIa X Factor X IXa_VIIIa->X Activates Xa Xa X->Xa Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin XIa->IX Activates IXa->IXa_VIIIa Xa->Prothrombin Activates (with FVa)

Caption: The Intrinsic Pathway of the Coagulation Cascade.

Experimental Protocols

Detailed and standardized experimental protocols are necessary for the reliable comparison of substrate performance.

Experimental Workflow: General Protease Assay

The following diagram outlines a generalized workflow for a protease assay using either a fluorogenic or chromogenic substrate.

Protease_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate) start->reagent_prep assay_setup Set up Assay Plate (Samples, Controls) reagent_prep->assay_setup pre_incubation Pre-incubate at Specified Temperature assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction data_acquisition Kinetic or Endpoint Data Acquisition initiate_reaction->data_acquisition data_analysis Data Analysis (Calculate Reaction Velocity) data_acquisition->data_analysis end End data_analysis->end

Caption: Generalized Workflow for a Protease Assay.

Protocol 1: Fluorogenic Assay for Factor IXa Activity

This protocol is adapted from a commercially available fluorogenic Factor IXa activity assay kit. The principle involves the generation of Factor Xa by Factor IXa, which then cleaves a fluorogenic substrate to release AMC.

Materials:

  • Factor IXa enzyme standard

  • Assay Buffer

  • Factor X

  • Factor VIIIa

  • Fluorogenic Factor Xa substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC[7])

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission = 360/450 nm)

Procedure:

  • Prepare a standard curve of Factor IXa in assay buffer.

  • In a 96-well plate, add samples and standards.

  • Prepare a reaction mix containing Factor X and Factor VIIIa in assay buffer.

  • Add the reaction mix to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add the fluorogenic Factor Xa substrate to each well to initiate the reaction.

  • Immediately begin measuring the fluorescence in a kinetic mode at 37°C, with readings every 2-3 minutes for 30-60 minutes.

  • Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.

  • Determine the Factor IXa activity in the samples by comparing their reaction rates to the standard curve.

Protocol 2: Chromogenic Assay for Factor XIIa Activity

This protocol is based on a commercially available chromogenic assay for Factor XIIa-like activity in plasma.[8]

Materials:

  • Chromogenic Factor XIIa Substrate (e.g., H-D-CHT-Gly-Arg-pNA)

  • Assay Buffer (e.g., 0.05M Tris-HCl, pH 7.9)

  • Plasma samples and standards

  • Acetic acid (20%) or citric acid (2%) to stop the reaction

  • 96-well clear microplate

  • Spectrophotometric microplate reader (405 nm)

Procedure:

  • Dilute plasma samples and standards in assay buffer.

  • In a 96-well plate, add the diluted plasma samples and standards.

  • Incubate the plate at 37°C for 3 minutes.

  • Add the chromogenic substrate to each well to start the reaction.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding acetic acid or citric acid.

  • Read the absorbance of each well at 405 nm.

  • Prepare a blank for each sample by adding the reagents in reverse order without incubation.

  • Subtract the blank absorbance from the sample absorbance.

  • Calculate the Factor XIIa-like activity from the net absorbance values using a standard curve.

Conclusion

The choice between the fluorogenic substrate this compound and various chromogenic substrates depends on the specific requirements of the assay. Fluorogenic substrates generally offer higher sensitivity, which can be advantageous for detecting low levels of enzyme activity. Chromogenic assays, on the other hand, are often simpler to perform, more cost-effective, and readily adaptable to high-throughput screening.

The quantitative data presented, while not exhaustive for all substrate-enzyme combinations, provides a valuable starting point for comparison. Researchers should consider the specific kinetic parameters of the available substrates for their target enzyme to select the most appropriate tool for their studies. The provided experimental protocols offer a framework for conducting these assays in a standardized manner, facilitating more reliable and reproducible results. Ultimately, an understanding of the underlying biochemical pathways, coupled with a careful evaluation of the performance characteristics of each substrate type, will enable researchers to make an informed decision that best suits their experimental goals.

References

Validating Serine Protease Inhibition Assays: A Comparative Guide to Using Boc-Glu(OBzl)-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the discovery of serine protease inhibitors, the robust validation of an enzyme inhibition assay is a critical step to ensure data accuracy and reliability. This guide provides a comprehensive framework for validating an enzyme inhibition assay using the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC. It offers a detailed comparison with alternative substrates, supported by experimental protocols and data presentation, to aid in the selection of the most appropriate reagents for your specific research needs.

This compound is a fluorogenic substrate recognized by several trypsin-like serine proteases, including coagulation factors IXa and XIIa, and trypsin itself.[1][2][3] The enzymatic cleavage of the amide bond between the C-terminal arginine residue and the 7-amino-4-methylcoumarin (AMC) group results in the release of the highly fluorescent AMC molecule, providing a sensitive measure of enzyme activity.

Performance Comparison of Fluorogenic Substrates

The choice of substrate can significantly impact assay performance. Below is a comparison of this compound with other commercially available fluorogenic substrates for serine proteases. The data presented includes kinetic parameters, which are crucial for understanding the substrate-enzyme interaction. A lower Michaelis constant (Kₘ) indicates a higher affinity of the enzyme for the substrate, while a higher catalytic rate constant (kcat) signifies a faster turnover rate. The catalytic efficiency of an enzyme for a given substrate is best represented by the kcat/Kₘ ratio.

Table 1: Comparison of Fluorogenic Substrates for Serine Proteases

Substrate SequenceTarget Enzyme(s)FluorophoreKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Key Features
This compound Factor IXa, Factor XIIa, Trypsin AMC [Hypothetical: 5-50][Hypothetical: 10-100][Hypothetical: 2x10⁵ - 2x10⁶]Widely used for coagulation factors and trypsin.
Boc-Gln-Gly-Arg-AMCFactor XIIa, KallikreinAMC[Data not available][Data not available][Data not available]Alternative peptide sequence for Factor XIIa.[4]
Boc-Glu(OBzl)-Ala-Arg-AMCFactor XIa, TrypsinAMC[Data not available][Data not available][Data not available]Substrate for Factor XIa and trypsin.[5][6]
P4-Nle-P3-Thr-P2-Pro-P1-Lys-ACCThrombinACC13 ± 2[Data not available]1.1 x 10⁶ACC offers ~3-fold higher quantum yield than AMC.[7]
P4-Nle-P3-Thr-P2-Pro-P1-Lys-AMCThrombinAMC12 ± 2[Data not available]1.2 x 10⁶Comparable kinetics to ACC version.[7]
(Cbz-Gly-Arg-NH)₂-RhodamineTrypsinRhodamine[Data not available][Data not available]1.67 x 10⁶Rhodamine substrates can be up to 300-fold more sensitive than AMC.[8][9]
DABCYL-Gly-Pro-Ala-Arg-Leu-Ala-Ile-Gly-EDANSTrypsinEDANS (FRET)34401.17 x 10⁶Internally quenched FRET substrate.

Note: Hypothetical values are included for illustrative purposes to highlight expected performance ranges. Actual kinetic parameters are highly dependent on specific assay conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols for Assay Validation

A thorough validation process is essential to confirm that the assay is suitable for its intended purpose. Key validation parameters include the determination of the inhibitor's half-maximal inhibitory concentration (IC₅₀) and the Z'-factor, a statistical measure of assay quality.

Protocol 1: Determination of IC₅₀

The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10]

Materials:

  • Enzyme (e.g., Trypsin, Factor IXa, or Factor XIIa)

  • Substrate: this compound

  • Assay Buffer (e.g., Tris-HCl or HEPES with appropriate salts and additives)

  • Test Inhibitor

  • DMSO (for dissolving inhibitor)

  • Black 96-well or 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the this compound substrate in DMSO to create a stock solution. Further dilute to the desired working concentration in assay buffer. The optimal substrate concentration should be at or below the Kₘ value.

    • Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the inhibitor in assay buffer.

    • Dilute the enzyme to its working concentration in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the serially diluted inhibitor to the test wells. For control wells, add 10 µL of assay buffer with the same final DMSO concentration as the inhibitor wells.

    • Add 20 µL of the diluted enzyme solution to all wells except the "no enzyme" control wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate Reaction and Measure Fluorescence:

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~350-380 nm and emission at ~440-460 nm.

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Z'-Factor Determination

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening (HTS) assay.

Procedure:

  • Assay Setup:

    • In a microplate, set up a series of "high signal" (positive control, no inhibitor) and "low signal" (negative control, maximum inhibition) wells. A minimum of 16 replicates for each control is recommended.

    • The positive control wells contain the enzyme, substrate, and assay buffer with DMSO.

    • The negative control wells contain the enzyme, substrate, assay buffer with DMSO, and a known inhibitor at a concentration that gives maximal inhibition.

  • Run the Assay:

    • Follow the same procedure as the IC₅₀ determination for initiating the reaction and measuring fluorescence.

  • Calculate Z'-Factor:

    • The Z'-factor is calculated using the following formula: Z' = 1 - ( (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| ) Where SD is the standard deviation.

Interpretation of Z'-Factor:

  • Z' > 0.5: Excellent assay

  • 0 < Z' ≤ 0.5: Acceptable assay

  • Z' < 0: Poor assay, requires optimization

Visualizing the Workflow and Pathway

To provide a clearer understanding of the experimental process and the underlying biological mechanism, the following diagrams have been generated.

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_substrate Prepare Substrate (this compound) add_substrate Initiate Reaction (Add Substrate) prep_substrate->add_substrate prep_enzyme Prepare Enzyme (e.g., Trypsin) add_enzyme Add Enzyme to Wells prep_enzyme->add_enzyme prep_inhibitor Prepare Inhibitor (Serial Dilution) add_inhibitor Add Inhibitor/ Vehicle to Wells prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate measure_fluorescence Kinetic Fluorescence Measurement add_substrate->measure_fluorescence calc_rate Calculate Initial Reaction Rates measure_fluorescence->calc_rate calc_inhibition Calculate Percent Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Experimental workflow for IC₅₀ determination.

G enzyme Serine Protease (e.g., Trypsin) product1 Cleaved Peptide enzyme->product1 Cleavage enzyme_inhibitor_complex Enzyme-Inhibitor Complex (Inactive) enzyme->enzyme_inhibitor_complex substrate This compound (Non-fluorescent) substrate->product1 product2 AMC (Fluorescent) substrate->product2 inhibitor Inhibitor inhibitor->enzyme_inhibitor_complex

Enzymatic reaction and inhibition pathway.

References

Comparative Analysis of Boc-Glu(OBzl)-Gly-Arg-AMC Cross-Reactivity with Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC and its reactivity with various serine proteases. While this substrate is a known tool for assaying specific proteases, comprehensive quantitative data on its cross-reactivity across a wide panel of serine proteases is not extensively available in published literature. This document summarizes the known targets and provides a detailed experimental protocol to enable researchers to perform their own comparative analysis.

Introduction to this compound

This compound is a synthetic fluorogenic substrate used to measure the activity of certain proteases. The substrate consists of a tripeptide sequence (Glutamic acid - Glycine - Arginine) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When the amide bond between the arginine residue and AMC is cleaved by a protease, the AMC molecule is released, resulting in a measurable increase in fluorescence. This allows for the sensitive and continuous monitoring of enzymatic activity.

Known Serine Protease Targets

Based on available product literature and scientific publications, this compound is primarily recognized and cleaved by a specific subset of trypsin-like serine proteases that show a preference for cleaving after arginine residues.

Serine ProteaseReactivity NotedQuantitative Data Availability
Coagulation Factor IXaYesLimited public data
Coagulation Factor XIIaYes[1][2]Limited public data
TrypsinYes[2]Limited public data
Soybean Trypsin-like enzymeYesLimited public data

Experimental Protocol for Cross-Reactivity Profiling

To facilitate the comparative analysis of this compound cross-reactivity, the following detailed experimental protocol is provided. This protocol is a generalized procedure and may require optimization for specific enzymes and laboratory conditions.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Triton X-100. The optimal pH and ionic strength may vary for different proteases and should be optimized accordingly.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store in light-protected aliquots at -20°C.

  • Enzyme Solutions: Prepare stock solutions of the serine proteases to be tested (e.g., Factor IXa, Factor XIIa, Trypsin, Thrombin, Plasmin, uPA, tPA) in an appropriate buffer on ice. The final enzyme concentration in the assay will need to be determined empirically to ensure a linear rate of fluorescence increase over the desired time course.

  • AMC Standard Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the concentration of the product formed.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cross-reactivity of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate & Enzyme Stocks Plate Prepare 96-well black microplate Reagents->Plate AddEnzyme Add Enzyme Solutions to respective wells Plate->AddEnzyme AddSubstrate Initiate reaction by adding Substrate AddEnzyme->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Measure Measure Fluorescence (Ex: 380nm, Em: 460nm) in kinetic mode Incubate->Measure CalcRate Calculate initial reaction velocities (RFU/min) Measure->CalcRate StandardCurve Generate AMC Standard Curve Convert Convert velocities to [Product]/min using Standard Curve StandardCurve->Convert CalcRate->Convert Kinetics Determine Km and kcat using Michaelis-Menten plot Convert->Kinetics

Caption: Experimental workflow for protease cross-reactivity profiling.
Assay Procedure

  • AMC Standard Curve:

    • Create a series of dilutions of the AMC standard stock solution in the assay buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 20 µM).

    • Add 100 µL of each standard dilution to separate wells of a black 96-well microplate.

    • Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

    • Plot the fluorescence intensity versus the AMC concentration and perform a linear regression to determine the slope (RFU/µM).

  • Enzyme Assay:

    • Add 50 µL of assay buffer to the wells of the 96-well plate.

    • Add 25 µL of the respective serine protease solution to the wells. Include a "no enzyme" control containing 25 µL of assay buffer.

    • Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentrations (a range of concentrations, e.g., 0.1 to 10 times the expected Km, is needed for kinetic analysis).

    • Initiate the reaction by adding 25 µL of the substrate working solution to each well, bringing the total volume to 100 µL.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

Data Analysis
  • Calculate Reaction Rates: For each enzyme and substrate concentration, plot the fluorescence intensity (RFU) against time. The initial reaction rate (v₀) is the slope of the linear portion of this curve (RFU/min).

  • Convert to Molar Rates: Convert the reaction rates from RFU/min to µM/min using the slope from the AMC standard curve.

  • Determine Kinetic Parameters: Plot the initial reaction rates (v₀) against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The catalytic rate constant (kcat) can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

  • Compare Specificity: The catalytic efficiency (kcat/Km) is a measure of the enzyme's specificity for the substrate. Compare the kcat/Km values for each serine protease to determine the cross-reactivity profile of this compound.

Logical Framework for Substrate Specificity Determination

The following diagram illustrates the decision-making process based on the results of the cross-reactivity profiling.

G Start Profile Substrate against a Panel of Serine Proteases GetData Obtain Kinetic Data (Km, kcat) for each Protease Start->GetData CalcEfficiency Calculate Catalytic Efficiency (kcat/Km) GetData->CalcEfficiency Compare Compare kcat/Km values across the protease panel CalcEfficiency->Compare HighSelectivity High Selectivity: Substrate is specific for one or a few proteases Compare->HighSelectivity Significant difference in kcat/Km LowSelectivity Low Selectivity: Substrate is cleaved by multiple proteases with similar efficiency Compare->LowSelectivity Similar kcat/Km values

Caption: Decision tree for determining substrate specificity.

Conclusion

This compound is a valuable tool for the fluorometric assay of specific serine proteases, notably Factor IXa, Factor XIIa, and trypsin. However, for a comprehensive understanding of its cross-reactivity and to ensure the accuracy of experimental results, it is crucial for researchers to perform their own specificity profiling against a panel of relevant serine proteases. The provided experimental protocol offers a robust framework for conducting such a comparative analysis, enabling the determination of key kinetic parameters that will elucidate the substrate's selectivity. This approach will empower researchers to make informed decisions about the suitability of this compound for their specific applications in drug discovery and biomedical research.

References

A Head-to-Head Comparison of Fluorogenic Protease Substrates: Boc-Glu(OBzl)-Gly-Arg-AMC vs. Boc-VPR-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is a critical determinant of success in protease activity assays. This guide provides a comprehensive, data-driven comparison of two widely used 7-amino-4-methylcoumarin (AMC)-based substrates: Boc-Glu(OBzl)-Gly-Arg-AMC and Boc-VPR-AMC.

This publication will delve into the substrate specificity, kinetic parameters, and optimal assay conditions for each, enabling informed decisions for your research and development endeavors.

Substrate Specificity and Primary Targets

This compound , also known as Boc-EGR-AMC, is primarily recognized as a fluorogenic substrate for key enzymes in the intrinsic pathway of the coagulation cascade, namely Factor IXa and Factor XIIa . It also serves as a substrate for the digestive serine protease, trypsin , and soybean trypsin-like enzymes. The cleavage of the amide bond between the C-terminal arginine residue and the AMC fluorophore results in a quantifiable increase in fluorescence.

Boc-VPR-AMC , with the sequence Boc-Val-Pro-Arg-AMC, is a versatile substrate with a broader range of recognized proteases. It is a well-established and sensitive substrate for thrombin (Factor IIa) , a central enzyme in the common pathway of coagulation. Beyond the coagulation cascade, Boc-VPR-AMC is also cleaved by trypsin and a number of kallikreins , including Kallikrein 4, 5, 8, 13, and 14, which are involved in various physiological processes.

Quantitative Data Presentation

The following table summarizes the available kinetic parameters for the enzymatic cleavage of this compound and Boc-VPR-AMC by their respective target proteases. It is important to note that kinetic constants can be influenced by assay conditions such as pH, temperature, and buffer composition.

SubstrateEnzymeK_m_ (µM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)
This compound Factor IXaData not availableData not availableData not available
Factor XIIaData not availableData not availableData not available
TrypsinData not availableData not availableData not available
Boc-VPR-AMC Thrombin (Factor IIa)21[1][2]105[1][2]5.0 x 10⁶
Thrombin-staphylocoagulase complex25893.56 x 10⁶
Kallikrein 45.9 (K_i_)[3]Data not availableData not available
Kallikrein 5Specific Activity: >200 pmol/min/µg[4][5]Data not availableData not available
Kallikrein 8Specific Activity: >500 pmol/min/µgData not availableData not available
TrypsinData not availableData not availableData not available

Signaling Pathway Context: The Coagulation Cascade

Both substrates are valuable tools for studying enzymes within the blood coagulation cascade, a complex series of proteolytic events leading to the formation of a fibrin clot. The diagram below illustrates the intrinsic, extrinsic, and common pathways of this vital physiological process, highlighting the positions of the primary targets for this compound and Boc-VPR-AMC.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VIIa->TF_VIIa TF_VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin (Factor II) Xa->Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Boc_EGR_AMC This compound Boc_EGR_AMC->XIIa Boc_EGR_AMC->IXa Boc_VPR_AMC Boc-VPR-AMC Boc_VPR_AMC->Thrombin

Figure 1. Simplified diagram of the blood coagulation cascade highlighting the primary enzymatic targets of this compound and Boc-VPR-AMC.

Experimental Workflows and Protocols

The successful application of these substrates relies on optimized experimental protocols. Below is a generalized workflow for a fluorogenic protease assay, followed by specific considerations and starting point protocols for assays involving Factor IXa/XIIa and Thrombin.

Experimental_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate) B Reaction Setup (96-well plate) A->B C Pre-incubation (Enzyme and Buffer) B->C D Reaction Initiation (Add Substrate) C->D E Kinetic Measurement (Fluorescence Plate Reader) D->E F Data Analysis (Calculate Reaction Velocity) E->F G Kinetic Parameter Determination (Michaelis-Menten Plot) F->G

Figure 2. General experimental workflow for a fluorogenic protease assay using AMC-based substrates.
Experimental Protocol: Factor IXa or XIIa Activity Assay with this compound

Materials:

  • Purified Factor IXa or Factor XIIa

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 7.5-8.5)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

  • DMSO for substrate stock solution

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Dilute the substrate stock solution to various working concentrations in Assay Buffer.

    • Dilute the purified Factor IXa or Factor XIIa to the desired concentration in ice-cold Assay Buffer.

  • Assay Setup:

    • Add a fixed volume of the diluted enzyme solution to each well of the 96-well plate.

    • Include control wells with Assay Buffer only (no enzyme) to determine background fluorescence.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a fixed volume of the substrate working solution to each well.

    • Immediately place the plate in the fluorescence microplate reader, pre-set to the desired temperature (e.g., 37°C).

    • Measure the increase in fluorescence intensity over time (kinetic mode).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • To determine K_m_ and k_cat_, perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.

Experimental Protocol: Thrombin Activity Assay with Boc-VPR-AMC

Materials:

  • Purified Thrombin (Factor IIa)

  • Boc-VPR-AMC

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

  • DMSO for substrate stock solution

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Boc-VPR-AMC in DMSO.

    • Prepare a range of substrate dilutions in Assay Buffer.

    • Dilute purified thrombin to a working concentration in Assay Buffer. A starting concentration of 1-10 nM is often suitable.

  • Assay Setup:

    • To the wells of a 96-well plate, add the diluted thrombin solution.

    • Include a "no enzyme" control for background fluorescence measurement.

  • Reaction Initiation and Measurement:

    • Start the enzymatic reaction by adding the Boc-VPR-AMC substrate solution to each well.[6]

    • Immediately begin kinetic measurements of fluorescence intensity in a microplate reader at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear phase of the fluorescence curves.

    • For kinetic parameter determination, measure the initial rates at various substrate concentrations and fit the data to the Michaelis-Menten model.

Conclusion

Both this compound and Boc-VPR-AMC are valuable fluorogenic substrates for studying serine proteases. The choice between them should be guided by the specific enzyme of interest. This compound offers specificity towards key proteases of the intrinsic coagulation pathway, Factor IXa and Factor XIIa. In contrast, Boc-VPR-AMC is a more versatile substrate, demonstrating high sensitivity for thrombin and utility in assays for various kallikreins and trypsin. The provided kinetic data and experimental protocols serve as a foundation for developing robust and reliable protease assays in your laboratory. It is recommended to empirically determine the optimal assay conditions and kinetic parameters for your specific experimental setup.

References

A Head-to-Head Comparison of AMC, pNA, and AFC Substrates for Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the accurate and sensitive determination of enzyme activity. This guide provides an objective, data-driven comparison of three widely used classes of reporter substrates: 7-amino-4-methylcoumarin (AMC), p-nitroanilide (pNA), and 7-amino-4-trifluoromethylcoumarin (AFC). We will delve into their mechanisms of action, comparative performance data, and detailed experimental protocols to assist in making an informed choice for your specific research needs.

Introduction to Reporter Substrates

Enzyme activity assays are fundamental tools in biochemical research and drug discovery. A common approach involves the use of synthetic substrates that, upon enzymatic cleavage, release a reporter molecule with detectable optical properties. The rate of the release of this reporter is directly proportional to the enzyme's activity. This guide focuses on three such reporter systems: the chromogenic pNA and the fluorogenic AMC and AFC.

These substrates are typically composed of a peptide or other chemical moiety recognized by the enzyme of interest, linked to the reporter molecule. In their conjugated form, the optical signal of the reporter is minimal. Enzymatic cleavage of the substrate liberates the free reporter, resulting in a measurable change in absorbance or fluorescence.

Mechanism of Action

The fundamental principle behind these substrates is the enzymatic hydrolysis of a peptide bond, which releases a fluorescent or colored molecule. Fluorogenic substrates, such as those based on AMC and AFC, typically offer higher sensitivity compared to chromogenic substrates like pNA.

Signaling Pathway of Enzyme-Substrate Interaction

The following diagram illustrates the general mechanism of action for these reporter substrates.

G General Mechanism of Reporter Substrates sub Enzyme-Specific Substrate (Peptide-Reporter) es_complex Enzyme-Substrate Complex sub->es_complex Binding enz Enzyme enz->es_complex es_complex->enz Release prod Cleaved Peptide es_complex->prod Cleavage reporter Free Reporter (AMC, pNA, or AFC) es_complex->reporter signal Detectable Signal (Fluorescence or Absorbance) reporter->signal

Caption: General workflow of an enzyme assay using a reporter substrate.

Quantitative Data Presentation

The choice between AMC, pNA, and AFC often depends on the specific requirements of the assay, including the desired sensitivity, the enzyme being studied, and the available instrumentation. The following table summarizes the key optical properties and provides illustrative kinetic data for some common enzymes. It is important to note that kinetic parameters are highly dependent on the specific peptide sequence of the substrate and the experimental conditions.

PropertyAMC (7-amino-4-methylcoumarin)pNA (p-nitroanilide)AFC (7-amino-4-trifluoromethylcoumarin)
Signal Type FluorescenceAbsorbance (Colorimetric)Fluorescence
Excitation (Ex) / Absorbance (λmax) ~340-380 nm[1][2]~405-410 nm[3]~380-400 nm[4][5]
Emission (Em) ~440-460 nm[1][2]N/A~490-505 nm[4][6]
Quantum Yield ModerateN/AHigher than AMC[7]
Sensitivity HighModerateVery High[6]
Common Enzymes Proteases (Caspases, Trypsin, Chymotrypsin)[1][8]Proteases (Trypsin, Chymotrypsin, Elastase)[3]Proteases (Caspases)[4][6]
Illustrative Kinetic Data (kcat/Km, M⁻¹s⁻¹) Caspase-3 (Ac-DEVD-AMC): ~1.9 x 10⁵Caspase-3 (Ac-DEVD-pNA): ~1.1 x 10⁴Caspase-3 (Ac-DEVD-AFC): ~2.3 x 10⁵
Trypsin (generic AMC substrate): Data varies significantly with peptide sequence.Trypsin (generic pNA substrate): Data varies significantly with peptide sequence.Trypsin (generic AFC substrate): Less common than AMC for trypsin.
Chymotrypsin (generic AMC substrate): Data varies significantly with peptide sequence.Chymotrypsin (generic pNA substrate): Data varies significantly with peptide sequence.Chymotrypsin (generic AFC substrate): Less common than AMC for chymotrypsin.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized protocols for performing enzyme activity assays using AMC, pNA, and AFC substrates.

General Experimental Workflow

The following diagram outlines the typical workflow for an enzyme activity assay in a microplate format.

G Experimental Workflow for Enzyme Activity Assay prep Prepare Reagents (Buffer, Enzyme, Substrate) plate Add Enzyme to Microplate Wells prep->plate incubate Pre-incubate at Assay Temperature plate->incubate add_sub Add Substrate to Initiate Reaction incubate->add_sub read Measure Signal (Fluorescence/Absorbance) Over Time add_sub->read analyze Data Analysis (Calculate Initial Velocity) read->analyze

Caption: A typical workflow for an enzyme activity assay in a microplate reader.

AMC/AFC-Based Fluorogenic Protease Assay

This protocol is suitable for both AMC and AFC substrates, with adjustments for the specific excitation and emission wavelengths.

Materials:

  • Purified enzyme

  • AMC or AFC-conjugated peptide substrate

  • Assay Buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme)

  • DMSO for substrate stock solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the AMC or AFC substrate in DMSO (typically 1-10 mM).

  • Prepare working solutions of the enzyme and substrate in Assay Buffer. The final substrate concentration should ideally be around the Km value for the enzyme, while the enzyme concentration should be chosen to give a linear reaction rate for the desired time course.

  • Add the enzyme solution to the wells of the 96-well plate.

  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction by adding the substrate solution to the wells.

  • Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements.

    • For AMC, use excitation at ~350-380 nm and emission at ~440-460 nm.[1][2]

    • For AFC, use excitation at ~380-400 nm and emission at ~490-505 nm.[4][6]

  • Monitor the increase in fluorescence over time. The initial linear portion of the curve represents the initial reaction velocity.

  • To quantify the amount of product formed , a standard curve of free AMC or AFC can be generated.

pNA-Based Chromogenic Protease Assay

This protocol is for colorimetric assays using pNA substrates.

Materials:

  • Purified enzyme

  • pNA-conjugated peptide substrate

  • Assay Buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme)

  • DMSO for substrate stock solution

  • 96-well clear microplate

  • Absorbance microplate reader

Procedure:

  • Prepare a stock solution of the pNA substrate in DMSO (typically 10-20 mM).

  • Prepare working solutions of the enzyme and substrate in Assay Buffer.

  • Add the enzyme solution to the wells of the 96-well plate.

  • Pre-incubate the plate at the assay temperature.

  • Initiate the reaction by adding the substrate solution.

  • Immediately place the plate in the absorbance microplate reader and measure the absorbance at 405-410 nm over time.[3]

  • The initial linear rate of increase in absorbance corresponds to the initial reaction velocity.

  • To quantify the amount of pNA released , the Beer-Lambert law can be used, with the molar extinction coefficient of pNA being approximately 8,800 M⁻¹cm⁻¹ at 410 nm.

Head-to-Head Comparison: A Logical Framework

The selection of the optimal substrate depends on a balance of sensitivity, specificity, and practical considerations. The following diagram provides a logical framework for this decision-making process.

G Substrate Selection Framework start Start: Need to Assay Enzyme Activity sensitivity High Sensitivity Required? start->sensitivity instrumentation Fluorometer Available? sensitivity->instrumentation Yes pna Use pNA Substrate sensitivity->pna No instrumentation->pna No fluorogenic Consider Fluorogenic Substrates (AMC/AFC) instrumentation->fluorogenic Yes wavelength Need Longer Wavelengths? fluorogenic->wavelength afc Use AFC Substrate wavelength->afc Yes amc Use AMC Substrate wavelength->amc No

Caption: A decision tree to guide the selection of an appropriate substrate.

Limitations and Considerations

Each substrate type has its own set of limitations that researchers should be aware of.

  • AMC and AFC Substrates:

    • Inner Filter Effect: At high substrate or product concentrations, the excitation or emission light can be absorbed by the sample components, leading to a non-linear relationship between fluorescence and concentration.[9][10]

    • Photostability: While generally stable, prolonged exposure to excitation light can lead to photobleaching of the fluorophore.

    • pH Sensitivity: The fluorescence of AMC can be pH-dependent, although this is less of a concern at physiological pH.

    • Compound Interference: In drug screening assays, test compounds may be fluorescent or may quench the fluorescence of AMC or AFC, leading to false positives or negatives.

  • pNA Substrates:

    • Lower Sensitivity: Chromogenic assays are generally less sensitive than fluorogenic assays.

    • Solubility: Some pNA-conjugated peptides have poor solubility in aqueous buffers, often requiring the use of organic co-solvents like DMSO, which can affect enzyme activity.[4][11]

    • Color Interference: Colored compounds in the sample can interfere with the absorbance measurement.

    • pH-Independent Absorbance: A key advantage of pNA is that its absorbance is not pH-sensitive in the physiological range, unlike some other chromophores.[5]

Conclusion

The choice between AMC, pNA, and AFC substrates is a critical decision in the design of enzyme activity assays. For high-sensitivity applications, particularly in high-throughput screening, the fluorogenic substrates AFC and AMC are generally superior. AFC offers the advantage of longer excitation and emission wavelengths, which can reduce background fluorescence from biological samples. For routine assays where high sensitivity is not the primary concern, or when a fluorescence plate reader is not available, the chromogenic pNA substrates provide a robust and cost-effective alternative.

By carefully considering the specific requirements of the experiment, including the target enzyme, the need for sensitivity, and the available instrumentation, researchers can select the most appropriate substrate to generate accurate and reliable data. This guide provides the foundational information, quantitative data, and experimental protocols to make that selection with confidence.

References

Bridging the Gap: Correlating In Vitro Boc-Glu(OBzl)-Gly-Arg-AMC Assay Results with In Vivo Coagulation Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticoagulant and procoagulant drug development, the ability to translate preclinical in vitro findings into predictable in vivo outcomes is paramount. The fluorogenic substrate, Boc-Glu(OBzl)-Gly-Arg-AMC, is a widely utilized tool for the in vitro assessment of key coagulation enzymes, primarily Factor IXa (FIXa) and Factor XIIa (FXIIa). This guide provides a comprehensive comparison of this in vitro assay with alternative methods and explores the critical correlation of its results with in vivo data, supported by experimental evidence.

Understanding the In Vitro Assay: this compound

This compound is a synthetic peptide substrate that, upon cleavage by specific proteases like FIXa and FXIIa, releases the fluorescent molecule 7-Amino-4-methylcoumarin (AMC).[1] The rate of AMC fluorescence emission is directly proportional to the enzymatic activity, providing a quantitative measure of the target enzyme's function in a controlled laboratory setting.

Performance Comparison: this compound vs. Alternative Assays

The selection of an appropriate assay depends on the specific research question, required throughput, and the biological matrix being studied. Below is a comparison of the this compound fluorogenic assay with other common methods for measuring FIXa and FXIIa activity.

Assay TypePrincipleAdvantagesDisadvantagesTypical Application
Fluorogenic Assay (this compound) Enzymatic cleavage of a synthetic peptide releases a fluorescent molecule (AMC).[1]High sensitivity, wide dynamic range, suitable for high-throughput screening.[2][3]Can be prone to interference from fluorescent compounds in the sample. Substrate specificity can be a concern.Kinetic analysis of purified enzymes, inhibitor screening, activity measurement in plasma.
Chromogenic Assay Enzymatic cleavage of a synthetic peptide releases a colored molecule (p-nitroaniline).Good sensitivity and reproducibility, well-established methodology.[4]Potential for interference from colored compounds. May have a narrower dynamic range than fluorogenic assays.Quantification of FIXa and FXIIa in plasma and concentrates.[4][5]
Clotting Assay (e.g., aPTT) Measures the time to fibrin clot formation, which is dependent on the activity of intrinsic pathway factors, including FIX and FXII.Reflects the global function of the coagulation cascade.Lower sensitivity and precision for specific factor activity, susceptible to interference from other coagulation factors and inhibitors.[6][7]Screening for coagulation factor deficiencies, monitoring anticoagulant therapy.
ELISA Uses antibodies to detect the presence and quantity of the activated enzyme (e.g., FXIIa).High specificity for the target protein, can measure enzyme concentration directly.Does not directly measure enzymatic activity, may not distinguish between active and inactive forms.Quantification of FXIIa levels in plasma in various physiological and pathological states.[8]
In Vivo Imaging Uses fluorescently labeled antibodies or probes to visualize the localization and activity of enzymes like FXIIa in living organisms.Provides spatial and temporal information about enzyme activity in a physiological context.Primarily qualitative or semi-quantitative, complex and requires specialized equipment.Preclinical studies of thrombosis and inflammation.

Correlating In Vitro Assay Results with In Vivo Data

The ultimate goal of in vitro coagulation assays is to predict the in vivo response to a drug or a disease state. While a direct, one-to-one correlation is challenging, studies have demonstrated a significant association between in vitro enzyme activity and in vivo outcomes.

A key study demonstrated a significant positive correlation (r = 0.55, p < 0.02) between the in vitro measurement of FIXa content in high purity factor IX concentrates using a chromogenic assay and the in vivo thrombogenic potential in a modified Wessler stasis model in rabbits.[4][6] This finding suggests that higher in vitro FIXa activity, as would be measured by cleavage of substrates like this compound, is predictive of an increased risk of thrombosis in vivo.

For Factor XIIa, in vivo studies have utilized fluorescently labeled antibodies to visualize its activity in mouse models of arterial and venous thrombosis. These studies have shown that FXIIa is a suitable target for molecular imaging of thrombi, and its presence and activity are directly linked to thrombus formation.[9] While not a direct quantitative correlation with an in vitro substrate cleavage assay, these findings support the physiological relevance of measuring FXIIa activity as a marker for thrombotic events.

Experimental Protocols

General Protocol for Fluorometric Measurement of Factor IXa or XIIa Activity using this compound

This protocol provides a general framework that should be optimized for specific experimental conditions.

Materials:

  • This compound substrate

  • Purified active Factor IXa or Factor XIIa (for standard curve)

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.4, containing CaCl2 and BSA)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

  • Sample (e.g., purified enzyme, plasma)

Procedure:

  • Prepare Reagents:

    • Reconstitute this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in assay buffer to the desired working concentration.

    • Prepare a standard curve of the active enzyme (FIXa or FXIIa) by making serial dilutions in assay buffer.

  • Assay Reaction:

    • Add a defined volume of the sample or standard to each well of the 96-well plate.

    • Initiate the reaction by adding the this compound working solution to each well.

  • Measurement:

    • Immediately place the plate in a pre-warmed fluorometric microplate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence units per minute) for each well.

    • Plot the reaction rate of the standards against their known concentrations to generate a standard curve.

    • Determine the enzyme activity in the samples by interpolating their reaction rates from the standard curve.

Visualizing the Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

Signaling_Pathway cluster_0 Intrinsic Coagulation Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Thrombin Thrombin Factor IXa->Thrombin Leads to Generation Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Cleavage

Caption: Intrinsic pathway of coagulation initiated by Factor XII activation.

Experimental_Workflow Sample/Standard Preparation Sample/Standard Preparation Substrate Addition Add this compound Sample/Standard Preparation->Substrate Addition Incubation & Kinetic Reading Incubation & Kinetic Reading Substrate Addition->Incubation & Kinetic Reading Data Analysis Data Analysis Incubation & Kinetic Reading->Data Analysis Enzyme Activity Calculation Enzyme Activity Calculation Data Analysis->Enzyme Activity Calculation

Caption: Workflow for a fluorometric enzyme activity assay.

Logical_Relationship InVitro_Assay In Vitro Assay (this compound) Enzyme_Activity Enzyme Activity (FIXa / FXIIa) InVitro_Assay->Enzyme_Activity Measures Correlation Correlation Enzyme_Activity->Correlation InVivo_Outcome In Vivo Outcome (Thrombosis / Hemostasis) Correlation->InVivo_Outcome Predicts

References

Benchmarking Novel Protease Inhibitors: A Comparative Guide Using Boc-Glu(OBzl)-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of new protease inhibitors against known standards, utilizing the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC. This substrate is particularly useful for assaying trypsin-like serine proteases, including trypsin, Factor IXa, and Factor XIIa.[1][2] The methodologies and data presented herein offer a standardized approach to inhibitor characterization, facilitating direct and objective comparisons critical for drug discovery and development.

Introduction to the Assay

The enzymatic activity of target proteases is quantified by measuring the fluorescence generated from the cleavage of this compound. The substrate consists of a tripeptide sequence (Glu-Gly-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon proteolytic cleavage at the C-terminal side of the arginine residue, the free AMC is released, resulting in a significant increase in fluorescence. The rate of this fluorescence increase is directly proportional to the protease activity and can be accurately measured using a fluorometer. This sensitive and continuous assay format is highly amenable to high-throughput screening of potential inhibitors.

Performance Comparison of Protease Inhibitors

The efficacy of a new protease inhibitor is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table provides an illustrative comparison of the IC50 values for several known serine protease inhibitors against a generic trypsin-like protease, as determined using the this compound substrate.

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the format of a comparative data table. Actual IC50 values can vary based on specific experimental conditions.

InhibitorClassTarget ProteaseIC50 (nM)
New Inhibitor X [Inhibitor Class] Trypsin-like Protease [Experimental Value]
AprotininPolypeptideTrypsin, Chymotrypsin, Plasmin15
LeupeptinAcyl-peptideTrypsin, Plasmin, Kallikrein50
BenzamidineSmall MoleculeTrypsin, Thrombin1,200
Gabexate mesylateSmall MoleculeTrypsin, Thrombin, Kallikrein800
AEBSF hydrochlorideSmall MoleculeTrypsin, Chymotrypsin, Thrombin10,000

Experimental Protocols

A detailed and standardized experimental protocol is crucial for generating reproducible and comparable data. The following is a comprehensive methodology for determining the IC50 of a novel protease inhibitor using the this compound substrate.

Materials and Reagents
  • Protease: Purified trypsin or other target serine protease

  • Substrate: this compound

  • Inhibitors: New chemical entity and known reference inhibitors (e.g., Aprotinin, Leupeptin)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors

  • Microplate: Black, 96-well or 384-well, flat-bottom microplate suitable for fluorescence measurements

  • Fluorometer: Plate reader capable of excitation at 360-380 nm and emission at 440-460 nm

Stock Solution Preparation
  • Protease Stock Solution: Prepare a concentrated stock solution of the protease in assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.

  • Inhibitor Stock Solutions: Dissolve the new inhibitor and reference inhibitors in DMSO to a concentration of 10 mM. Prepare a series of dilutions in assay buffer to achieve the desired final concentrations for the assay.

Assay Procedure
  • Dispense Inhibitors: To the wells of the microplate, add 10 µL of the serially diluted inhibitor solutions. For the control wells (no inhibition), add 10 µL of assay buffer containing the same percentage of DMSO as the inhibitor solutions.

  • Add Enzyme: Add 80 µL of the diluted protease solution to each well. Mix gently by shaking the plate for 30 seconds.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the this compound substrate solution (diluted in assay buffer to a final concentration of 10-100 µM) to each well to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

  • Fluorescence Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorometer. Measure the fluorescence intensity kinetically every minute for 30-60 minutes, with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

Data Analysis
  • Calculate Reaction Rates: Determine the initial velocity (rate) of the enzymatic reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100

  • Generate IC50 Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value.

Visualizing the Process and Mechanism

To further clarify the experimental process and the underlying biochemical interactions, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) dilutions Prepare Serial Dilutions of Inhibitors reagents->dilutions dispense Dispense Inhibitors & Enzyme into Microplate dilutions->dispense preincubate Pre-incubate at 37°C dispense->preincubate add_substrate Add Substrate to Initiate Reaction preincubate->add_substrate measure Kinetic Fluorescence Measurement add_substrate->measure calculate_rates Calculate Reaction Rates measure->calculate_rates determine_inhibition Determine % Inhibition calculate_rates->determine_inhibition plot_curve Plot Dose-Response Curve & Determine IC50 determine_inhibition->plot_curve

Caption: Workflow for protease inhibitor screening.

competitive_inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition E Enzyme ES Enzyme- Substrate Complex E->ES + S S Substrate P Products ES->P k_cat P->E + E E2 Enzyme EI Enzyme- Inhibitor Complex (Inactive) E2->EI + I I Inhibitor

Caption: Mechanism of competitive protease inhibition.

References

A Comparative Guide to Alternative Substrates for Measuring Factor XIIa Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Measuring the activity of Factor XIIa (FXIIa), a key enzyme in the contact activation pathway of coagulation, is crucial for a wide range of research and drug development applications. While several substrates are available, selecting the optimal one depends on the specific experimental needs, including required sensitivity, throughput, and the presence of other proteases. This guide provides an objective comparison of alternative substrates for measuring FXIIa activity, supported by available experimental data and detailed protocols.

Comparison of Kinetic Parameters for FXIIa Substrates

The efficiency of an enzyme's catalysis on a substrate is best described by its kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The kcat/Km ratio is the most useful index for comparing the relative rates of an enzyme acting on different substrates.[1][2]

Below is a summary of available kinetic data for various chromogenic and fluorogenic substrates with Factor XIIa. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. Experimental conditions can influence these parameters.

SubstrateTypePeptide SequenceKm (µM)kcat (s⁻¹)Vmax (µmol/min)Specificity Constant (kcat/Km) (M⁻¹s⁻¹)Notes
S-2302™ ChromogenicH-D-Pro-Phe-Arg-pNAData not readily availableData not readily availableData not readily availableData not readily availableA widely used substrate for plasma kallikrein and FXIIa.[3][4][5][6][7] Kinetic constants for β-FXIIa have been determined but specific values were not found in the reviewed literature.[3]
S-2222™ ChromogenicBenzoyl-Ile-Glu-Gly-Arg-pNAData not readily availableData not readily availableData not readily availableData not readily availableFXIIa readily splits this substrate type. Kinetic constants for β-FXIIa have been determined but specific values were not found in the reviewed literature.[3]
SPECTROZYME® FXIIa ChromogenicH-D-CHA-Gly-Arg-pNA·2AcOHData not readily available4.43.14Data not readily availableA highly sensitive chromogenic substrate for FXIIa.[8]
Pefachrome® FXIIa/TH 5253 ChromogenicH-D-CHA-Gly-Arg-pNA · 2AcOHNot available for FXIIaNot available for FXIIaNot available for FXIIaNot available for FXIIaAlso a substrate for Thrombin.[9][10]
Fluorogenic Substrates (ANSN-based) Fluorogenice.g., Mes-D-LGR-ANSN(C₂H₅)₂Not available for FXIIaNot available for FXIIaNot available for FXIIaNot available for FXIIaKinetic data available for other coagulation factors like FXa and Thrombin.[6][11]
Fluorogenic Substrates (AMC-based) Fluorogenice.g., Peptide-AMCData not readily availableData not readily availableData not readily availableData not readily availableGeneral class of fluorogenic substrates.[9]

Signaling Pathways and Experimental Workflows

To understand the context of FXIIa activity measurement, it is essential to visualize its role in the contact activation pathway and the general workflow of an activity assay.

Contact Activation Pathway

Factor XII is the zymogen of the serine protease Factor XIIa. The contact activation system is initiated when Factor XII, prekallikrein (PK), and high molecular weight kininogen (HK) bind to a negatively charged surface.[12] This binding induces a conformational change in Factor XII, leading to its auto-activation into FXIIa. FXIIa then activates prekallikrein to kallikrein, which in turn reciprocally activates more Factor XII, amplifying the response. FXIIa can then initiate the intrinsic coagulation cascade by activating Factor XI (FXI).[12]

ContactActivation cluster_surface Negative Surface (e.g., Kaolin, Collagen) FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Auto-activation PK_HK Prekallikrein-HK Complex Kallikrein Kallikrein PK_HK->Kallikrein Activation FXIIa->PK_HK Activates FXI Factor XI FXIIa->FXI Activates Kallikrein->FXII Reciprocal Activation HK High Molecular Weight Kininogen (HK) Kallikrein->HK Cleaves FXIa Factor XIa FXI->FXIa Bradykinin Bradykinin HK->Bradykinin

Figure 1. The Contact Activation Signaling Pathway.

General Experimental Workflow for FXIIa Activity Assay

The measurement of FXIIa activity, whether using a chromogenic or fluorogenic substrate, generally follows a similar workflow. The core principle involves the cleavage of the substrate by FXIIa, leading to the release of a detectable molecule (a chromophore or a fluorophore). The rate of release is proportional to the FXIIa activity.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Reagent Preparation 1. Prepare Assay Buffer 2. Reconstitute FXIIa 3. Prepare Substrate Solution incubation Incubation 1. Add FXIIa to well 2. Add Substrate to initiate reaction 3. Incubate at 37°C reagents->incubation Add to Plate detection Signal Detection Measure absorbance (405 nm) or fluorescence (Ex/Em) incubation->detection Kinetic Reading analysis Data Analysis Calculate rate of substrate cleavage (ΔOD/min or ΔRFU/min) detection->analysis

Figure 2. A typical experimental workflow for measuring FXIIa activity.

Experimental Protocols

Below are detailed methodologies for performing FXIIa activity assays using chromogenic and fluorogenic substrates. These protocols can be adapted for comparing different substrates by keeping the enzyme concentration and other reaction conditions constant.

Protocol 1: Chromogenic Assay for FXIIa Activity (using S-2302)

This protocol is adapted from various sources and provides a general framework for measuring FXIIa activity using the chromogenic substrate S-2302.[4][13]

Materials:

  • Purified human Factor XIIa

  • Chromogenic substrate S-2302™ (H-D-Pro-Phe-Arg-pNA)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Reconstitute S-2302™ to a stock concentration of 2 mM in sterile distilled water.

    • Prepare a working solution of FXIIa in Assay Buffer. The final concentration in the well should be in the low nanomolar range (e.g., 5 nM), but the optimal concentration should be determined empirically.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the microplate.

    • Add 25 µL of the FXIIa working solution to each well.

    • Pre-warm the plate to 37°C for 5 minutes.

  • Initiation and Measurement:

    • To initiate the reaction, add 25 µL of the 2 mM S-2302™ substrate solution to each well.

    • Immediately start monitoring the change in absorbance at 405 nm in kinetic mode at 37°C. Take readings every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Determine the rate of p-nitroaniline (pNA) release by calculating the slope of the linear portion of the absorbance versus time curve (ΔOD/min).

    • The FXIIa activity is directly proportional to this rate.

Protocol 2: Fluorogenic Assay for FXIIa Activity (General AMC-based Substrate)

This protocol provides a general method for using a fluorogenic substrate with a 7-amino-4-methylcoumarin (AMC) leaving group.

Materials:

  • Purified human Factor XIIa

  • Fluorogenic peptide-AMC substrate

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.8

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm

Procedure:

  • Reagent Preparation:

    • Dissolve the fluorogenic peptide-AMC substrate in DMSO to create a stock solution (e.g., 10 mM).

    • Prepare a working solution of the substrate in Assay Buffer. The final concentration should be at or below the Km value, if known, to ensure the reaction rate is proportional to the enzyme concentration.

    • Prepare a working solution of FXIIa in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of the FXIIa working solution to each well of the black microplate.

    • Include wells with Assay Buffer only as a blank control.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

    • Immediately begin measuring the increase in fluorescence in kinetic mode at 37°C.

  • Data Analysis:

    • Determine the rate of AMC release by calculating the slope of the linear portion of the fluorescence versus time curve (ΔRFU/min).

    • To quantify the activity, a standard curve of free AMC can be generated.

Custom Peptide Substrates

For researchers requiring highly specific or sensitive assays, custom-designed peptide substrates offer a powerful alternative. By optimizing the peptide sequence based on the known cleavage preferences of FXIIa, it is possible to develop substrates with improved kinetic parameters and reduced cross-reactivity with other proteases. Libraries of fluorogenic substrates can be screened to identify optimal peptide sequences for FXIIa.

Conclusion

The choice of substrate for measuring FXIIa activity is a critical decision that impacts the quality and reliability of experimental data. While chromogenic substrates like S-2302 are widely used and well-characterized, fluorogenic substrates generally offer higher sensitivity. The provided data and protocols serve as a starting point for selecting and optimizing an FXIIa activity assay. For applications demanding high specificity and performance, the development of custom peptide substrates should be considered. Further head-to-head comparative studies are needed to provide a more complete picture of the relative performance of these alternative substrates.

References

Safety Operating Guide

Proper Disposal of Boc-Glu(OBzl)-Gly-Arg-AMC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety, treat Boc-Glu(OBzl)-Gly-Arg-AMC as a hazardous chemical. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Immediate Safety and Handling Precautions

Prior to disposal, it is crucial to mitigate any immediate risks associated with this compound.

  • Hazard Identification : The 7-Amino-4-methylcoumarin (AMC) component is a known skin, eye, and respiratory irritant.[1][2] The entire peptide conjugate should be handled as a potentially bioactive and chemically reactive substance.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a laboratory coat, when handling the solid compound or its solutions.[1]

  • Ventilation : Handle the compound in a well-ventilated area. For weighing and preparing solutions, a chemical fume hood is recommended to avoid inhalation of any dust or aerosols.

  • Spill Response : In case of a spill, avoid generating dust. Carefully sweep up the solid material or absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it into a designated, labeled hazardous waste container.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and labeling of waste streams. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Segregation :

    • Solid Waste : Collect any unused or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste. This includes any grossly contaminated items such as weigh boats or filter papers.

    • Liquid Waste : Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for aqueous chemical waste. If an organic solvent was used to dissolve the compound, it should be disposed of in the appropriate flammable or halogenated solvent waste container, as per your institution's guidelines.

    • Sharps Waste : Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

    • Contaminated Labware : Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with the compound should be placed in a labeled bag or container for solid chemical waste.

  • Waste Container Labeling :

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The full chemical name, "this compound," must be written on the label.

    • Indicate the major components and their approximate concentrations if it is a mixed waste stream.

    • Include the date when the waste was first added to the container.

  • Storage of Chemical Waste :

    • Store waste containers in a designated and properly labeled satellite accumulation area within the laboratory.

    • Ensure that the waste containers are kept closed except when adding waste.

    • Store incompatible waste streams separately to prevent accidental reactions.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

Quantitative Data Summary

While specific quantitative data for this compound is limited due to the absence of a dedicated SDS, the table below summarizes relevant information for its fluorescent component, 7-Amino-4-methylcoumarin.

ParameterValueSource
Chemical Name 7-Amino-4-methylcoumarin[1]
CAS Number 26093-31-2[1][3]
Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), Respiratory Irritant (Category 3)[1][2]
Storage Temperature 2-8°C

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Handling this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous or organic solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps storage Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves and the surrounding environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Safeguarding Your Research: A Guide to Handling Boc-Glu(OBzl)-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the fluorogenic substrate Boc-Glu(OBzl)-Gly-Arg-AMC. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE based on general laboratory safety standards for similar chemical compounds.[1][2]

PPE CategoryItemSpecifications & Use
Eye Protection Safety Glasses/GogglesShould be worn at all times to protect against splashes. Goggles are recommended for enhanced protection.[1]
Hand Protection Nitrile or other chemical-resistant glovesEssential for preventing skin contact.[1]
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin.
Respiratory Protection Dust Mask (N95-rated)Recommended, particularly when handling the powdered form, to prevent inhalation.[1]

Operational Plan: Step-by-Step Handling and Disposal

Proper handling and disposal protocols are crucial to prevent contamination and ensure regulatory compliance.[1]

Handling Procedure
  • Preparation: Ensure the work area is clean and uncluttered.

  • Weighing: Carefully weigh the powdered this compound on an analytical balance. Avoid creating dust.

  • Dissolution: Add the appropriate solvent, such as dimethyl sulfoxide (DMSO), to the weighed powder to achieve the desired stock solution concentration.[1]

  • Storage of Stock Solution: Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C in a tightly sealed container, protected from light.[1][3]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.

Waste TypeDisposal Procedure
Liquid Waste All solutions containing this compound should be collected in a designated and properly labeled hazardous chemical waste container. Do not dispose of this material down the drain. [1]
Solid Waste Any materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be collected in a designated solid chemical waste container.[1]
Decontamination After handling, thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound prep Preparation (Clean Workspace) ppe Don PPE (Gloves, Goggles, Lab Coat, Mask) prep->ppe weigh Weighing (Handle Powder Carefully) ppe->weigh dissolve Dissolution (Add Solvent, e.g., DMSO) weigh->dissolve aliquot Aliquoting (Single-Use Volumes) dissolve->aliquot store Storage (-20°C, Protected from Light) aliquot->store experiment Experimental Use store->experiment decontaminate Decontamination (Clean Work Surfaces & Equipment) experiment->decontaminate dispose_liquid Liquid Waste Disposal (Hazardous Waste Container) decontaminate->dispose_liquid dispose_solid Solid Waste Disposal (Solid Waste Container) decontaminate->dispose_solid

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

While a specific Safety Data Sheet (SDS) for this compound was not located, the provided guidelines are based on best practices for handling similar peptide substrates and AMC-containing compounds.[1][4] Researchers should always perform a thorough risk assessment before beginning any new experimental protocol.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。